3-Methyl-2-nitrobenzaldehyde
Description
BenchChem offers high-quality 3-Methyl-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGUMWGXABFJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544160 | |
| Record name | 3-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5858-27-5 | |
| Record name | 3-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-2-nitrobenzaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Aromatic Building Block
3-Methyl-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of organic synthesis.[1] Its unique trifunctional structure, featuring an aldehyde, a nitro group, and a methyl group on a benzene ring, offers a rich landscape for chemical transformations. The steric and electronic interplay between the ortho-nitro group and the meta-methyl group relative to the formyl moiety dictates its reactivity, making it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthetic routes, key reactive pathways, and applications, with a focus on its utility for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. 3-Methyl-2-nitrobenzaldehyde is registered under CAS Number 5858-27-5.[2][3][4][5]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-methyl-2-nitrobenzaldehyde | [2] |
| CAS Number | 5858-27-5 | [2][4] |
| Molecular Formula | C₈H₇NO₃ | [2][4] |
| Molecular Weight | 165.15 g/mol | [2][5] |
| Appearance | Crystalline solid | Inferred from related compounds |
| SMILES | CC1=C(C(=CC=C1)C=O)[O-] | [2][6] |
| InChIKey | HAGUMWGXABFJMN-UHFFFAOYSA-N | [2][6] |
| Storage Temp. | Under inert gas (Nitrogen or Argon) at 2-8°C |[5] |
Spectroscopic Profile: Deciphering the Structure
Spectroscopic analysis is essential for confirming the identity and purity of 3-Methyl-2-nitrobenzaldehyde. The key functional groups—aldehyde, nitro, and substituted aromatic ring—give rise to a distinct spectral signature.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aldehyde proton (-CHO) will appear as a singlet at a significantly downfield chemical shift, typically in the δ 9.5-10.5 ppm region.[7] The aromatic protons on the trisubstituted ring will appear between δ 7.0-8.5 ppm, with their splitting patterns dictated by their coupling relationships. The methyl group (-CH₃) protons will present as a singlet further upfield, generally around δ 2.5 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum will feature a highly deshielded signal for the aldehyde carbonyl carbon, typically above 185 ppm. Aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being significantly influenced. The methyl carbon signal will be observed in the upfield region, around 15-25 ppm.[2]
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the primary functional groups. A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7] Two distinct strong bands, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1370 cm⁻¹ (symmetric stretch), confirm the presence of the nitro group (-NO₂).[7]
Synthesis Methodologies: Accessing the Intermediate
The synthesis of substituted nitrobenzaldehydes can be approached through several strategic routes. While a specific, optimized industrial synthesis for 3-Methyl-2-nitrobenzaldehyde is not detailed in publicly available literature, established organic chemistry principles allow for the design of a logical and effective protocol. A common strategy involves the selective oxidation of the corresponding toluene derivative.
Protocol: Oxidation of 3-Methyl-2-nitrotoluene
This method is predicated on the selective oxidation of a methyl group to an aldehyde in the presence of a nitro group. Reagents like manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) can be employed, though controlling the reaction to prevent over-oxidation to the carboxylic acid is critical.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-Methyl-2-nitrotoluene (1 equivalent) in a suitable non-polar solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Reagent Addition: Add a stoichiometric excess of an oxidizing agent (e.g., activated MnO₂, ~5-10 equivalents). The use of a heterogeneous oxidant simplifies workup.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the yield of the aldehyde while minimizing the formation of the corresponding carboxylic acid.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the solid manganese salts. Wash the filter cake with additional solvent.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Methyl-2-nitrobenzaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Methyl-2-nitrobenzaldehyde stems from the distinct reactivity of its aldehyde and nitro functional groups. These groups can be manipulated either independently or sequentially to generate a diverse array of more complex molecules.
A. Reactions of the Aldehyde Group
The electrophilic aldehyde is a prime site for nucleophilic attack and condensation reactions.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 3-methyl-2-nitrobenzoic acid using common oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Selective reduction of the aldehyde to a primary alcohol (3-methyl-2-nitrophenyl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄). This transformation is valuable as it leaves the nitro group intact for subsequent chemistry.
-
Condensation Reactions: The aldehyde is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds. It readily participates in Wittig reactions to form alkenes, Knoevenagel condensations with active methylene compounds, and reductive amination to produce secondary and tertiary amines.
B. Reactions of the Nitro Group
The reduction of the nitro group to an amine is one of the most powerful transformations, opening a gateway to a vast range of derivatives.
-
Reduction to Amine: The nitro group can be selectively reduced to a primary amine (2-amino-3-methylbenzaldehyde) using various methods, including catalytic hydrogenation (H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This resulting aminobenzaldehyde is a key precursor for synthesizing heterocyclic systems like quinolines.
The diagram below illustrates these pivotal synthetic transformations.
Caption: Key synthetic pathways originating from 3-Methyl-2-nitrobenzaldehyde.
Applications in Research and Drug Development
Nitrobenzaldehydes are indispensable intermediates in the pharmaceutical industry.[8] For example, the related compound 3-nitrobenzaldehyde is a cornerstone in the synthesis of dihydropyridine calcium channel blockers like nicardipine and nitrendipine, which are widely used to treat hypertension.[8][9][10]
By analogy, 3-Methyl-2-nitrobenzaldehyde serves as a similarly versatile precursor. The strategic placement of the methyl group allows for the introduction of steric and electronic modifications to target molecules, enabling fine-tuning of their pharmacological properties. Its derivatives are key building blocks for:
-
Heterocyclic Chemistry: The corresponding 2-amino-3-methylbenzaldehyde, obtained via nitro reduction, is a valuable precursor for Friedländer annulation to produce substituted quinolines, a scaffold present in numerous bioactive compounds.
-
Medicinal Chemistry Scaffolds: The molecule can be used to synthesize novel Schiff bases, chalcones, and other structures that are frequently explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11]
The workflow for leveraging this intermediate in a drug discovery context is depicted below.
Caption: Drug discovery workflow using the title compound as a key intermediate.
Safety and Handling
As with many nitroaromatic compounds and aldehydes, 3-Methyl-2-nitrobenzaldehyde requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
References
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PubChem. (n.d.). 3-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical e-data Search. (n.d.). CAS 55289-35-5 2-Bromo-6-nitrotoluene. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). 3-NITRO BENZALDEHYDE. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-methyl-2-nitrobenzaldehyde. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Example 13. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
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PubChemLite. (n.d.). 3-methyl-2-nitrobenzaldehyde (C8H7NO3). Retrieved from [Link]
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Chemdad Co. (n.d.). 3-METHYL-2-NITROBENZALDEHYDE. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]
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Molbase. (n.d.). 3-nitro-2-methylbenzaldehyde. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202.
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PharmaCompass. (n.d.). m-Nitrobenzaldehyde Drug Information. Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
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ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Methyl-2-nitrobenzaldehyde (CAS No. 5858-27-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methyl-2-nitrobenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its versatile molecular structure, featuring both nitro and aldehyde functional groups, makes it a valuable building block for the construction of complex molecules.[1] This document delves into its chemical and physical properties, provides a plausible and detailed synthetic protocol, outlines its applications in drug discovery with a practical workflow, and presents a thorough analysis of its spectroscopic data.
Core Chemical and Physical Properties
A foundational understanding of a compound's properties is critical for its effective application in research and development. The key physicochemical properties of 3-Methyl-2-nitrobenzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 5858-27-5 | PubChem[2] |
| Molecular Formula | C₈H₇NO₃ | PubChem[2] |
| Molecular Weight | 165.15 g/mol | PubChem[2] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Melting Point | 60-61 °C | MySkinRecipes |
| Boiling Point | 291.3 °C at 760 mmHg | MySkinRecipes |
| IUPAC Name | 3-methyl-2-nitrobenzaldehyde | PubChem[2] |
Synthesis of 3-Methyl-2-nitrobenzaldehyde: A Plausible Protocol
The Underlying Chemistry: Directing Effects in Electrophilic Aromatic Substitution
The nitration of 3-methylbenzaldehyde presents an interesting case of competing directing effects. The methyl group (-CH₃) is an activating, ortho-, para- directing group, while the aldehyde group (-CHO) is a deactivating, meta- directing group.
Caption: Directing effects in the nitration of 3-methylbenzaldehyde.
The positions ortho to the methyl group are 2 and 4. The positions meta to the aldehyde group are 2 and 6. Therefore, the incoming nitro group is directed to positions 2, 4, and 6, leading to a mixture of isomers. The primary products expected are:
-
3-Methyl-2-nitrobenzaldehyde (Target Compound)
-
3-Methyl-4-nitrobenzaldehyde
-
3-Methyl-6-nitrobenzaldehyde
The separation of these isomers is a critical step in obtaining the pure target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of benzaldehyde.[3]
Materials:
-
3-Methylbenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether (or other suitable organic solvent)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Petroleum Ether
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 80 mL of concentrated sulfuric acid. Cool the flask in an ice bath to below 10 °C. Slowly, and with continuous stirring, add 40 mL of fuming nitric acid, ensuring the temperature remains below 10 °C.
-
Nitration: To the cooled nitrating mixture, add 12.0 g (0.1 mol) of 3-methylbenzaldehyde dropwise via the dropping funnel over a period of approximately one hour. Maintain the reaction temperature between 5-15 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. A yellowish precipitate of the crude nitrobenzaldehyde isomers will form.
-
Isolation and Preliminary Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water. To remove acidic impurities, suspend the crude product in 100 mL of tert-butyl methyl ether and transfer to a separatory funnel. Wash with 50 mL of 5% sodium bicarbonate solution. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Isomer Separation: The resulting mixture of isomers can be separated by fractional crystallization or column chromatography. Given the similar polarities of the isomers, column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent is recommended for achieving high purity.
Application in Drug Development: A Key Intermediate
3-Methyl-2-nitrobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility stems from the reactivity of the aldehyde and nitro groups, which can be readily transformed into other functionalities to build complex molecular architectures. While direct synthesis of a marketed drug from this specific isomer is not widely documented, its close analogue, 3-nitrobenzaldehyde, is a crucial precursor for dihydropyridine calcium channel blockers like nicardipine, nimodipine, and nitrendipine.[4][5]
Illustrative Workflow: Synthesis of a Dihydropyridine Derivative
The following workflow illustrates how 3-Methyl-2-nitrobenzaldehyde could be utilized in a Hantzsch dihydropyridine synthesis, a common reaction in medicinal chemistry.
Caption: Workflow for the synthesis of a dihydropyridine derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.65 g (10 mmol) of 3-Methyl-2-nitrobenzaldehyde and 2.60 g (20 mmol) of ethyl acetoacetate in 20 mL of ethanol.
-
Addition of Ammonia: To this solution, add 2 mL of concentrated ammonium hydroxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate out. If so, collect the solid by filtration. If not, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.
Spectroscopic and Analytical Characterization
Accurate characterization of 3-Methyl-2-nitrobenzaldehyde is essential for quality control and for confirming its structure. The following is a predicted analysis of its key spectroscopic data based on known spectral information of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~10.2 | Singlet |
| Aromatic (Ar-H) | 7.5 - 8.2 | Multiplet |
| Methyl (-CH₃) | ~2.5 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. PubChem has an entry for the 13C NMR spectrum of this compound.[2]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~190 |
| Aromatic (C-NO₂) | ~150 |
| Aromatic (C-CHO) | ~135 |
| Aromatic (C-CH₃) | ~138 |
| Aromatic (C-H) | 125-135 |
| Methyl (-CH₃) | ~20 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 |
| Aldehyde C=O Stretch | ~1700 |
| Nitro N-O Stretch | ~1530 (asymmetric) and ~1350 (symmetric) |
| Aromatic C-H Stretch | ~3050 |
| Aromatic C=C Stretch | 1450-1600 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165. Common fragmentation patterns would involve the loss of the nitro group (-NO₂, 46 Da) and the aldehyde group (-CHO, 29 Da).
Safety and Handling
3-Methyl-2-nitrobenzaldehyde is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
3-Methyl-2-nitrobenzaldehyde, with a CAS number of 5858-27-5, is a valuable and versatile chemical intermediate. While its direct synthesis requires careful control to manage isomeric products, its utility in constructing complex organic molecules, particularly in the realm of pharmaceutical development, is significant. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, an illustrative application in drug discovery, and a thorough analysis of its expected spectroscopic data, equipping researchers and developers with the foundational knowledge for its effective use.
References
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3-methyl-2-nitrobenzaldehyde - MySkinRecipes. (URL: [Link])
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3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem. (URL: [Link])
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Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments Magnetic Resonance. (URL: [Link])
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What is the purpose of 3-Nitrobenzaldehyde - Knowledge - Shaanxi BLOOM Tech Co., Ltd. (URL: [Link])
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Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
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1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636) - Human Metabolome Database. (URL: [Link])
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(10) Patent No. - Googleapis.com. (URL: [Link])
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3-Nitrobenzaldehyde - Wikipedia. (URL: [Link])
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). (URL: [Link])
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m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. (URL: [Link])
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Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
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An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-nitrobenzaldehyde
Introduction: The Significance of 3-Methyl-2-nitrobenzaldehyde in Synthetic Chemistry
3-Methyl-2-nitrobenzaldehyde is a valuable aromatic carbonyl compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three distinct functional groups on the benzene ring: an aldehyde, a nitro group, and a methyl group. This unique arrangement allows for a wide range of chemical transformations, providing a versatile scaffold for the construction of diverse molecular architectures. The aldehyde group can participate in condensations, reductions, and oxidations; the nitro group can be reduced to an amine, which opens up a vast array of further functionalization possibilities; and the methyl group can also be a site for further reactions. This guide provides a comprehensive overview of the primary synthetic pathway for 3-methyl-2-nitrobenzaldehyde, along with a discussion of alternative routes and detailed analytical characterization.
Primary Synthetic Pathway: A Two-Step Approach from m-Xylene
The most direct and industrially relevant synthetic route to 3-methyl-2-nitrobenzaldehyde commences with the nitration of readily available m-xylene, followed by the selective oxidation of one of the methyl groups of the resulting 2-nitro-m-xylene.
Caption: Primary synthesis pathway for 3-methyl-2-nitrobenzaldehyde.
Step 1: Nitration of m-Xylene to 2-Nitro-m-xylene
The initial step involves the electrophilic aromatic substitution of m-xylene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The two methyl groups on the m-xylene ring are ortho, para-directing and activating. This leads to the formation of a mixture of nitroxylene isomers, primarily 2-nitro-m-xylene and 4-nitro-m-xylene.
The regioselectivity of this reaction is a critical consideration. The formation of the 4-nitro isomer is often favored due to reduced steric hindrance. However, by carefully controlling the reaction conditions, the yield of the desired 2-nitro isomer can be optimized. One study suggests that optimal conditions for mononitration of m-xylene to achieve a high yield (up to 98%) of the mixed nitro-isomers involve using 1.08 moles of sulfuric acid per mole of xylene, a 10% excess of nitric acid, a sulfuric acid concentration of 81%, and a reaction temperature of 30°C for 60 minutes.[2] Under typical mixed acid nitration conditions, the ratio of 2-nitro-m-xylene to 4-nitro-m-xylene can be as low as 14:86.[3][4]
-
To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1.08 molar equivalents of concentrated sulfuric acid (98%).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add 1.1 molar equivalents of concentrated nitric acid (70%) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
-
Once the nitrating mixture is prepared and cooled, add 1.0 molar equivalent of m-xylene dropwise from the addition funnel over a period of 1-2 hours, maintaining the reaction temperature at 30°C.
-
After the addition is complete, continue stirring at 30°C for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitroxylene isomers.
-
The isomers can be separated by fractional distillation under reduced pressure.[5]
Step 2: Selective Oxidation of 2-Nitro-m-xylene to 3-Methyl-2-nitrobenzaldehyde
This is the most challenging step in the synthesis, as the selective oxidation of a methyl group to an aldehyde without further oxidation to a carboxylic acid requires carefully chosen reagents and conditions. While a specific, published protocol for this exact transformation is scarce, a reliable method can be adapted from the well-established synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. One effective method involves the use of manganese dioxide (MnO₂) in an acidic medium, which is a common and relatively mild oxidizing agent for this type of transformation.
The mechanism of this oxidation is complex and is believed to involve the formation of a benzyl radical intermediate, which is then further oxidized to the aldehyde. The presence of the ortho-nitro group can influence the reactivity of the adjacent methyl group.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 molar equivalent of 2-nitro-m-xylene in a suitable solvent such as glacial acetic acid.
-
Add 2.0-2.5 molar equivalents of activated manganese dioxide to the solution.
-
Heat the mixture to reflux with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically several hours), cool the mixture to room temperature and filter off the manganese salts.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system like ethanol/water.
Alternative Synthetic Pathways
While the two-step route from m-xylene is the most common, other synthetic strategies can be considered, particularly for laboratory-scale synthesis.
Rieche Formylation of 2-Nitro-m-xylene
The Rieche formylation is a method for the formylation of electron-rich aromatic compounds using dichloromethyl methyl ether and a Lewis acid catalyst, such as titanium tetrachloride.[6][7] While 2-nitro-m-xylene is not highly electron-rich, this method has been applied to a range of aromatic substrates.[8] The reaction introduces a formyl group onto the aromatic ring. For 2-nitro-m-xylene, formylation would be expected to occur at the position ortho or para to the methyl groups and meta to the nitro group. Directing the formylation to the desired position to form 3-methyl-2-nitrobenzaldehyde would likely be challenging and result in a mixture of isomers.
Synthesis from 2,6-Dimethylaniline
An alternative multi-step pathway could begin with 2,6-dimethylaniline. This would involve the following conceptual steps:
-
Oxidation of the amine to a nitro group: The amino group of 2,6-dimethylaniline would first need to be converted to a nitro group to yield 2,6-dimethylnitrobenzene (which is 2-nitro-m-xylene). This can be achieved using various oxidizing agents.
-
Selective oxidation of a methyl group: The resulting 2-nitro-m-xylene would then be selectively oxidized to the aldehyde as described in the primary pathway.
This route is generally less efficient due to the additional steps and the challenges associated with the selective oxidation of anilines.
Data Presentation: A Comparative Overview
| Parameter | Step 1: Nitration of m-Xylene | Step 2: Selective Oxidation of 2-Nitro-m-xylene |
| Starting Material | m-Xylene | 2-Nitro-m-xylene |
| Key Reagents | Concentrated HNO₃, Concentrated H₂SO₄ | Activated MnO₂, Acetic Acid |
| Typical Yield | 85-95% (total isomers)[5]; ~14% (2-nitro-m-xylene)[3][4] | 40-60% (estimated based on analogous reactions) |
| Key Challenges | Poor regioselectivity, separation of isomers | Over-oxidation to carboxylic acid, purification |
Characterization and Analytical Validation
The identity and purity of the synthesized 3-methyl-2-nitrobenzaldehyde must be confirmed through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product. Based on the structure of 3-methyl-2-nitrobenzaldehyde and data from similar compounds, the following spectral features are expected:[9][10]
-
¹H NMR:
-
An aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm).
-
Aromatic protons in the region of δ 7.0-8.5 ppm, with splitting patterns characteristic of a trisubstituted benzene ring.
-
A singlet for the methyl group (CH₃) protons around δ 2.5 ppm.
-
-
¹³C NMR:
-
A carbonyl carbon signal for the aldehyde group around δ 190 ppm.
-
Aromatic carbon signals in the range of δ 120-150 ppm.
-
A methyl carbon signal around δ 20 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of the key functional groups:
-
A strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700 cm⁻¹.
-
Characteristic N-O stretching vibrations for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C-H stretching vibrations for the aromatic ring and the methyl group.
Conclusion and Future Perspectives
The synthesis of 3-methyl-2-nitrobenzaldehyde, a valuable synthetic intermediate, is most practicably achieved through a two-step process involving the nitration of m-xylene followed by the selective oxidation of the 2-nitro-m-xylene isomer. While the nitration step is well-established, the selective oxidation of the methyl group remains a key challenge where optimization of reaction conditions is crucial to prevent the formation of the corresponding carboxylic acid. Alternative synthetic routes, while conceivable, are generally less direct and efficient.
Future research in this area could focus on the development of more selective and environmentally benign catalytic methods for the oxidation of 2-nitro-m-xylene. The use of heterogeneous catalysts or biocatalytic approaches could offer significant advantages in terms of yield, selectivity, and sustainability. A thorough understanding of the synthetic pathways and analytical characterization of 3-methyl-2-nitrobenzaldehyde is essential for its effective utilization in the development of novel pharmaceuticals and other high-value chemical products.
References
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PubChem. (n.d.). 3-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Kobe, K. A., & Levin, H. (1950). Mononitration of m-Xylene. Industrial & Engineering Chemistry, 42(2), 352–356.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1944393A - Process for continuously preparing nitro-xylene isomer monomer.
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
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Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Mesitaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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ResearchGate. (2019). NMR Spectral Data of M-Nitrobenzaldehyde of thiosemicarbazone. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-methyl-2-nitrobenzaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). 3-methyl-2-nitrobenzaldehyde (C8H7NO3). Retrieved from [Link]
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SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]
- MDPI. (2010). Synthesis and Characterization of Nitro-p-xylenes. Molecules, 15(11), 8348-8358.
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ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]
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Indian Patent Office. (n.d.). An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane. Retrieved from [Link]
-
ResearchGate. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.
- Google Patents. (n.d.). US3996289A - Process for the preparation of 2-nitrobenzaldehyde.
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ScienceDirect. (2023). Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH. Retrieved from [Link]
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Spectroscopic data of 3-Methyl-2-nitrobenzaldehyde (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-2-nitrobenzaldehyde
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 3-Methyl-2-nitrobenzaldehyde (CAS: 5858-27-5), a substituted aromatic aldehyde, serves as a valuable intermediate in various organic syntheses.[1] Its reactivity is largely dictated by the interplay of the aldehyde, nitro, and methyl functional groups on the benzene ring.[1] This guide provides a comprehensive analysis of the spectroscopic data essential for the structural elucidation and quality assessment of this compound, grounded in established analytical principles.
Molecular Structure and Overview
3-Methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C₈H₇NO₃ and a molecular weight of approximately 165.15 g/mol .[2][3] The arrangement of the functional groups—an aldehyde ortho to a nitro group, and meta to a methyl group—creates a distinct electronic and steric environment that is reflected in its spectroscopic signatures. A multi-technique approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for full characterization.
Caption: 2D Structure of 3-Methyl-2-nitrobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For 3-Methyl-2-nitrobenzaldehyde, we expect to see signals for the aldehydic proton, three aromatic protons, and the methyl protons. The electron-withdrawing nature of the nitro (-NO₂) and aldehyde (-CHO) groups significantly deshields adjacent protons, shifting their signals downfield.[4][5]
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H |
| Aromatic (H-6) | ~8.0 - 8.2 | Doublet (d) | 1H |
| Aromatic (H-4) | ~7.8 - 8.0 | Triplet (t) | 1H |
| Aromatic (H-5) | ~7.6 - 7.8 | Doublet (d) | 1H |
| Methyl (-CH₃) | ~2.7 | Singlet (s) | 3H |
Interpretation:
-
Aldehydic Proton (~10.4 ppm): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic effect, resulting in a characteristic downfield singlet.[6][7]
-
Aromatic Protons (7.6 - 8.2 ppm): The three protons on the benzene ring are in distinct chemical environments. The strong electron-withdrawing effects of the adjacent nitro and aldehyde groups cause these protons to appear significantly downfield compared to benzene (7.27 ppm).[5] Their splitting patterns (doublets and a triplet) arise from coupling with their immediate neighbors.
-
Methyl Protons (~2.7 ppm): The methyl group protons appear as a singlet as they have no adjacent protons to couple with. Their chemical shift is slightly downfield from a typical aromatic methyl group (~2.3 ppm) due to the influence of the ortho-nitro group.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | ~190-192 |
| Aromatic (C-NO₂) | ~150-152 |
| Aromatic (C-CHO) | ~135-137 |
| Aromatic (C-CH₃) | ~138-140 |
| Aromatic (C-H) | ~125-134 |
| Methyl (-CH₃) | ~19-21 |
Interpretation:
-
Carbonyl Carbon (~191 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, which is highly characteristic.[8]
-
Aromatic Carbons (125-152 ppm): The six aromatic carbons are chemically distinct. The carbons directly attached to the electron-withdrawing nitro and aldehyde groups (C-NO₂ and C-CHO) are shifted significantly downfield. The carbon attached to the methyl group (C-CH₃) is also identifiable. The remaining three carbons bearing hydrogen atoms appear in the typical aromatic region.
-
Methyl Carbon (~20 ppm): The methyl carbon signal appears in the aliphatic region, consistent with a methyl group attached to an aromatic ring.[8]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2960-2850 | Aliphatic C-H (in -CH₃) | Stretch |
| ~2830-2695 | Aldehyde C-H | Stretch (often two weak bands) |
| ~1710-1690 | Aldehyde C=O | Stretch |
| ~1600, ~1475 | Aromatic C=C | Ring Stretch |
| ~1550-1520 | Nitro N=O | Asymmetric Stretch |
| ~1360-1330 | Nitro N=O | Symmetric Stretch |
Interpretation: The IR spectrum provides a clear fingerprint of 3-Methyl-2-nitrobenzaldehyde.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a definitive indicator of the aldehyde group.[6]
-
Nitro (NO₂) Stretches: Two distinct and strong bands are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. The presence of both is strong evidence for the nitro functionality.[9]
-
C-H Stretches: The spectrum will show absorptions for aromatic C-H bonds just above 3000 cm⁻¹, and a characteristic pair of weaker bands for the aldehydic C-H stretch between 2830-2695 cm⁻¹.[6] Aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 3-Methyl-2-nitrobenzaldehyde, the monoisotopic mass is 165.04259 Da.[2][10] Electron Ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and characteristic fragment ions.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Description |
|---|---|---|
| 165 | [C₈H₇NO₃]⁺ | Molecular Ion (M⁺) |
| 164 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |
| 136 | [M-CHO]⁺ | Loss of the formyl radical |
| 119 | [M-NO₂]⁺ | Loss of the nitro group |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of CO and NO₂ |
| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation |
Interpretation: The fragmentation pattern helps to piece together the molecular structure.
-
Molecular Ion (m/z 165): The presence of this peak confirms the molecular weight of the compound.
-
[M-H]⁺ (m/z 164): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion.[11]
-
[M-NO₂]⁺ (m/z 119): Loss of the nitro group is a characteristic fragmentation pathway for nitroaromatic compounds.
-
Further Fragmentation: Subsequent losses of neutral molecules like carbon monoxide (CO) from fragment ions lead to other common ions like the tropylium ion (m/z 91) and the phenyl cation (m/z 77).[11]
Caption: Simplified major fragmentation pathway for 3-Methyl-2-nitrobenzaldehyde in EI-MS.
Experimental Protocols & Workflow
Achieving high-quality, reproducible data requires standardized experimental procedures.
General Analytical Workflow
Caption: General workflow for the spectroscopic characterization of an organic compound.
A. NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Methyl-2-nitrobenzaldehyde and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H spectrum using a standard pulse program. Subsequently, acquire the ¹³C{¹H} (proton-decoupled) spectrum. Typical acquisition times are a few minutes for ¹H and can range from 30 minutes to several hours for ¹³C, depending on the sample concentration.
B. FTIR Spectroscopy Protocol (ATR)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid 3-Methyl-2-nitrobenzaldehyde sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.[9]
C. GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.
-
Separation: The compound travels through a capillary column (e.g., a DB-5ms) under a temperature program, which separates it from any impurities.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the Mass Spectrometer, where it is ionized (typically by Electron Ionization at 70 eV) and the resulting ions are detected.[12]
Conclusion
The structural identity and purity of 3-Methyl-2-nitrobenzaldehyde can be unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, IR spectroscopy confirms the presence of the key aldehyde and nitro functional groups, and Mass Spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. Together, these techniques form a self-validating system essential for quality control and research applications in modern chemistry.
References
-
PubChem. (n.d.). 3-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 3-Methylbenzaldehyde ¹H NMR Spectrum. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 4-Methylbenzaldehyde ¹³C NMR Spectrum. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 13. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methyl-2-nitrobenzaldehyde (C8H7NO3). Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Nitro-4-methylbenzaldehyde. Retrieved from [Link]
-
Reddit. (2024). Help with assigment : r/massspectrometry. Retrieved from [Link]
-
ResearchGate. (2018). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
LookChem. (n.d.). 3-Methyl-2-nitro-benzaldehyde CAS NO.5858-27-5. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
-
MDPI. (2025). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 3-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 2-nitro-. Retrieved from [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
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A Technical Guide to 3-Methyl-2-nitrobenzaldehyde: Molecular Structure, Properties, and Synthetic Utility
Executive Summary: 3-Methyl-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring a reactive aldehyde, a sterically influential methyl group, and an electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its applications, particularly for professionals in pharmaceutical research and materials science.
Molecular Identity and Physicochemical Properties
3-Methyl-2-nitrobenzaldehyde, also known by its synonym 2-Nitro-m-tolualdehyde, is a key organic building block.[1] Its distinct substitution pattern on the benzene ring dictates its chemical behavior and synthetic potential. The presence of the aldehyde and nitro groups makes it a valuable intermediate for producing a range of materials, from pharmaceuticals and agrochemicals to dyes.[2]
The fundamental properties of this compound are summarized below, providing essential data for laboratory use and reaction planning.
| Property | Value | Source |
| IUPAC Name | 3-methyl-2-nitrobenzaldehyde | PubChem[3] |
| CAS Number | 5858-27-5 | ChemicalBook[4], PubChem[3] |
| Molecular Formula | C₈H₇NO₃ | PubChem[3], Molbase[5] |
| Molecular Weight | 165.15 g/mol | PubChem[3], Chemdad Co.[1] |
| Melting Point | 60-61 °C | MySkinRecipes[2] |
| Boiling Point | 291.3 °C at 760 mmHg | MySkinRecipes[2] |
| Canonical SMILES | CC1=C(C(=CC=C1)C=O)--INVALID-LINK--[O-] | PubChem[3][6] |
| InChIKey | HAGUMWGXABFJMN-UHFFFAOYSA-N | PubChem[3][6] |
| Storage | 2-8°C, under inert gas | Chemdad Co.[1] |
Molecular Structure and Spectroscopic Characterization
Structural Elucidation
The molecular architecture of 3-Methyl-2-nitrobenzaldehyde is defined by a benzene ring with three substituents:
-
An aldehyde group (-CHO) at the C1 position. As a deactivating, meta-directing group, it strongly influences the molecule's reactivity in electrophilic aromatic substitution.
-
A nitro group (-NO₂) at the C2 position. This powerful electron-withdrawing group further deactivates the ring and creates a region of low electron density.
-
A methyl group (-CH₃) at the C3 position. This is an activating, ortho-, para-directing group.
The interplay of these groups—particularly the adjacent, sterically demanding nitro and aldehyde functions—governs the molecule's conformation and reactivity profile. The nitro group's electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
Visualization of Molecular Structure
Caption: 2D Molecular Structure of 3-Methyl-2-nitrobenzaldehyde.
Spectroscopic Profile
While a complete experimental spectrum requires laboratory analysis, the expected spectroscopic features can be reliably predicted based on the molecule's functional groups. This predictive analysis is crucial for researchers in confirming the identity and purity of synthesized material.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
An aldehyde proton singlet (1H) at a downfield chemical shift, typically between δ 9.8-10.5 ppm.
-
Three aromatic protons (3H) appearing as multiplets in the aromatic region (δ 7.5-8.5 ppm).
-
A methyl group singlet (3H) at an upfield chemical shift, around δ 2.5-2.7 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. PubChem confirms the availability of ¹³C NMR data for this compound.[3] Key expected signals include:
-
An aldehyde carbonyl carbon signal around δ 190 ppm.
-
Six distinct aromatic carbon signals between δ 120-150 ppm.
-
A methyl carbon signal around δ 20 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic vibrations of its functional groups:
-
A strong C=O stretching band from the aldehyde at approximately 1700-1710 cm⁻¹.
-
Two strong N-O stretching bands from the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹).
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, approximately 165.04.
Synthesis and Reactivity
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis of 3-Methyl-2-nitrobenzaldehyde starts from 3-methylbenzaldehyde (m-tolualdehyde). The key transformation is the electrophilic nitration of the aromatic ring.
Causality of the Synthetic Choice: The regiochemical outcome of the nitration is controlled by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C6 positions. The C2 position is strongly favored due to the powerful directing effect of the methyl group and the absence of significant steric hindrance that would be present at C6 (between the aldehyde and another ring position). This makes the nitration of m-tolualdehyde a highly regioselective method for preparing the target molecule.
Visualization of Synthetic Workflow
Caption: Proposed synthetic pathway for 3-Methyl-2-nitrobenzaldehyde.
Detailed Synthetic Protocol
This protocol is adapted from standard procedures for the nitration of benzaldehydes and is designed to be self-validating through careful control of reaction conditions.[7][8]
Objective: To synthesize 3-Methyl-2-nitrobenzaldehyde via nitration of m-tolualdehyde.
Materials:
-
m-Tolualdehyde (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, 5%
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Petroleum Ether or Hexane
Procedure:
-
Preparation of Nitrating Mixture (Caution: Exothermic and Corrosive): In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated H₂SO₄ (4.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add fuming HNO₃ (1.1 eq) dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).
-
Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, add m-tolualdehyde (1.0 eq) dropwise via the dropping funnel. The rate of addition should be controlled to ensure the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 10-15 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. A yellow precipitate of the crude product should form.
-
Isolation: Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Wash the organic layer with a 5% NaHCO₃ solution to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a solvent mixture such as ethanol/water or ethyl acetate/hexane to yield pure 3-Methyl-2-nitrobenzaldehyde.
-
Applications in Research and Drug Development
3-Methyl-2-nitrobenzaldehyde is not just a chemical curiosity; it is a potent intermediate for creating high-value molecules. Its utility is analogous to that of related compounds like 3-nitrobenzaldehyde, which is a crucial precursor for second-generation dihydropyridine calcium channel blockers such as nicardipine and nimodipine.[9][10][11]
-
Pharmaceutical Synthesis: The primary value of this compound lies in its potential for derivatization.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂), yielding 2-amino-3-methylbenzaldehyde. This amino aldehyde is a classic precursor for synthesizing heterocycles like quinolines and quinazolines, which are privileged scaffolds in medicinal chemistry.
-
Aldehyde Condensations: The aldehyde group can participate in various C-C bond-forming reactions (e.g., Knoevenagel, Wittig, Baylis-Hillman), allowing for the extension of the molecular framework to build complex drug candidates.[12]
-
-
Materials Science: It serves as a building block for photosensitive materials and specialized dyes, where the nitroaromatic core can be functionalized to tune electronic and optical properties.[11]
-
Catalyst and Methodology Development: Researchers employ molecules like this to test and develop new synthetic reactions and catalysts due to their well-defined reactivity.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 3-Methyl-2-nitrobenzaldehyde presents several hazards.[3]
-
Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation and serious eye irritation.
-
-
Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a cool, dry place away from incompatible materials, under an inert atmosphere as recommended.[1]
-
Conclusion
3-Methyl-2-nitrobenzaldehyde is a strategically important chemical intermediate whose value is derived from the orthogonal reactivity of its functional groups. A thorough understanding of its molecular structure, properties, and synthetic pathways is essential for leveraging its full potential. For researchers in drug discovery and materials science, this compound offers a reliable and versatile starting point for the construction of novel, complex, and functional molecules.
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Solubility Profile of 3-Methyl-2-nitrobenzaldehyde: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
3-Methyl-2-nitrobenzaldehyde (CAS No: 5858-27-5) is a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and dyes.[1] Its utility in multi-step synthetic processes is profoundly influenced by its physical properties, paramount among which is its solubility in various solvent systems. An understanding of this compound's solubility is not merely academic; it is a cornerstone for rational process design, enabling efficient reaction-workups, effective purification strategies like recrystallization, and the development of stable formulations. This guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-2-nitrobenzaldehyde, grounded in fundamental chemical principles and supported by data from analogous structures. We present a theoretical framework for predicting solubility, a detailed experimental protocol for its determination, and a summary of expected solubility in common laboratory solvents.
Introduction: The Molecular Architecture and Its Implications for Solubility
3-Methyl-2-nitrobenzaldehyde is an aromatic compound with a molecular formula of C₈H₇NO₃ and a molecular weight of 165.15 g/mol .[2] Its structure is characterized by a benzene ring substituted with three distinct functional groups:
-
An Aldehyde Group (-CHO): A polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.
-
A Nitro Group (-NO₂): A strongly polar and highly electron-withdrawing group, which also acts as a hydrogen bond acceptor.
-
A Methyl Group (-CH₃): A non-polar, electron-donating group that adds to the molecule's steric bulk and hydrophobic character.
This trifecta of functional groups creates a molecule with a complex electronic and steric profile. The presence of two polar groups (aldehyde and nitro) suggests potential for interaction with polar solvents, while the hydrophobic benzene ring and methyl group favor solubility in non-polar organic solvents. This duality is the key to understanding its solubility behavior. The fundamental principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar in nature and strength.[3] Aromatic nitro compounds, in general, are known to be insoluble or sparingly soluble in water but readily soluble in various organic solvents.[4][5][6]
Predicting Solubility: A Theoretical Framework
The solubility of 3-Methyl-2-nitrobenzaldehyde can be predicted by analyzing its ability to form favorable interactions with a given solvent.
-
In Polar Protic Solvents (e.g., Water, Ethanol): Water is a highly polar solvent that forms strong hydrogen bond networks. While the aldehyde and nitro groups can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. The large, non-polar benzene ring disrupts the water's hydrogen-bonding structure, an energetically unfavorable process. Consequently, aromatic nitro compounds are generally insoluble in water.[4][6] In alcohols like ethanol, the presence of an alkyl chain makes the solvent less polar than water, allowing for better solvation of the aromatic ring, leading to higher solubility than in water.
-
In Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): These solvents possess significant dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at solvating polar functional groups through dipole-dipole interactions. Solvents like N,N-dimethylformamide (DMF) and acetone are expected to be excellent solvents for 3-Methyl-2-nitrobenzaldehyde, as they can effectively solvate the polar nitro and aldehyde moieties without the high energetic cost of disrupting a hydrogen bond network. This is supported by data for the closely related isomer, 3-nitrobenzaldehyde, which shows its highest solubility in DMF and acetone.[7]
-
In Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents interact primarily through weak van der Waals forces (London dispersion forces). The non-polar benzene ring and methyl group of the solute will interact favorably with these solvents. Toluene, being aromatic itself, can engage in pi-pi stacking interactions, further enhancing solubility. In contrast, solubility in aliphatic hydrocarbons like cyclohexane is expected to be lower due to the absence of these specific interactions and a greater mismatch in polarity.[7]
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for 3-Methyl-2-nitrobenzaldehyde is not widely published, a comprehensive study on its isomer, 3-nitrobenzaldehyde, provides an excellent proxy for estimating its behavior.[7] Given the similar molecular weight and functional groups, the trends are expected to be highly comparable.
Table 1: Experimental Mole Fraction Solubility (x₁) of 3-Nitrobenzaldehyde at Various Temperatures (Data adapted from a study by Zhang et al.)[7]
| Solvent | Polarity (Dielectric Constant, ε) | 273.15 K (0°C) | 288.15 K (15°C) | 303.15 K (30°C) | Expected Solubility for 3-Methyl-2-nitrobenzaldehyde |
| Water | 80.1 | - | - | - | Insoluble / Very Low |
| Cyclohexane | 2.0 | 0.00047 | 0.00094 | 0.00185 | Very Low |
| Isopropanol | 19.9 | 0.01256 | 0.02157 | 0.03544 | Moderate |
| n-Butanol | 17.5 | 0.01518 | 0.02534 | 0.04044 | Moderate |
| Ethanol | 24.6 | 0.02636 | 0.04169 | 0.06371 | Good |
| Methanol | 32.7 | 0.03859 | 0.06012 | 0.08997 | Good |
| Toluene | 2.4 | 0.04179 | 0.07166 | 0.11663 | Good |
| Ethyl Acetate | 6.0 | 0.08865 | 0.13459 | 0.19632 | Very Good |
| Acetonitrile | 37.5 | 0.16911 | 0.22230 | 0.28488 | High |
| Acetone | 20.7 | 0.17056 | 0.23661 | 0.31846 | High |
| N,N-Dimethylformamide (DMF) | 36.7 | 0.29254 | 0.36441 | 0.44682 | Very High |
Causality Behind the Trends: The data clearly illustrates the principles discussed. Solubility is lowest in the non-polar aliphatic solvent (cyclohexane) and increases significantly with solvent polarity.[7] The highest solubilities are observed in polar aprotic solvents (DMF, Acetone, Acetonitrile), which effectively solvate the polar functional groups without the complex hydrogen-bonding energetics of water or alcohols.[7]
Experimental Protocol for Solubility Determination
This section provides a robust, self-validating protocol for determining the solubility of 3-Methyl-2-nitrobenzaldehyde. The methodology integrates qualitative classification with a quantitative approach.
Safety and Handling
Before beginning any experimental work, consult the Safety Data Sheet (SDS). 3-Methyl-2-nitrobenzaldehyde is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[8]
Materials and Equipment
-
3-Methyl-2-nitrobenzaldehyde (solid)
-
Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Methanol, Acetone, Toluene, Ethyl Acetate, Hexane
-
13x100 mm glass test tubes with caps
-
Analytical balance (±0.1 mg)
-
Vortex mixer
-
Constant temperature water bath/shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis Spectrophotometer for quantitative analysis
Part A: Qualitative Solubility Classification
This rapid method classifies the compound based on its acidic, basic, or neutral properties.[9]
Step 1: Add approximately 20-30 mg of 3-Methyl-2-nitrobenzaldehyde to a test tube. Step 2: Add 1 mL of the first solvent (deionized water). Step 3: Cap the tube and vortex vigorously for 60 seconds. Observe. If the solid dissolves completely, the compound is "soluble." If not, it is "insoluble." Step 4: If insoluble in water, use fresh tubes to test solubility in 5% NaOH and 5% HCl. Solubility in NaOH would indicate an acidic functional group, while solubility in HCl indicates a basic group.[9][10] 3-Methyl-2-nitrobenzaldehyde is expected to be insoluble in all three. Step 5: Proceed to test solubility in organic solvents (e.g., Toluene, Ethanol, Acetone) using the same procedure.
Part B: Quantitative Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound. The objective is to create a saturated solution at a specific temperature and then measure the concentration of the dissolved solute.
Step 1: Preparation of Saturated Solution
-
Add an excess amount of 3-Methyl-2-nitrobenzaldehyde (e.g., ~100 mg) to a sealed vial containing a known volume (e.g., 5 mL) of the chosen solvent. Rationale: Using an excess of solid ensures that the solution reaches saturation. Step 2: Equilibration
-
Place the vial in a constant temperature shaker bath (e.g., 25°C) and agitate for at least 24-48 hours. Rationale: A long equilibration time is critical to ensure the system has reached thermodynamic equilibrium, preventing an underestimation of solubility. Step 3: Phase Separation
-
Remove the vial and allow it to stand undisturbed in the temperature bath for 2-4 hours to let undissolved solids settle.
-
Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes). Rationale: Centrifugation is a crucial step to pellet any suspended microcrystals, which could otherwise be transferred and lead to an overestimation of solubility. Step 4: Sampling and Dilution
-
Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from the top layer, being careful not to disturb the solid pellet.
-
Transfer the aliquot into a volumetric flask of appropriate size (e.g., 100 mL) and dilute to the mark with a suitable mobile phase or solvent. Rationale: Dilution is necessary to bring the concentration into the linear range of the analytical instrument. Step 5: Quantification
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
The final solubility is typically expressed in units of mg/mL or mol/L.
Visualizing Workflows and Relationships
Diagrams can clarify complex experimental procedures and theoretical relationships.
Diagram 1: Experimental Workflow for Qualitative Solubility Testing
Caption: Relationship between solute structure and solvent properties.
Conclusion
The solubility of 3-Methyl-2-nitrobenzaldehyde is governed by its hybrid molecular structure, featuring both polar and non-polar moieties. It is predicted to be virtually insoluble in water but exhibit a range of solubilities in organic solvents, from low in non-polar aliphatic hydrocarbons to very high in polar aprotic solvents like DMF and acetone. This behavior is critical for its practical application in chemical synthesis and pharmaceutical development. The experimental protocols provided herein offer a reliable framework for researchers to generate precise solubility data, which is indispensable for optimizing reaction conditions, designing efficient purification processes, and achieving successful formulation outcomes.
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Physical properties of 3-Methyl-2-nitrobenzaldehyde (melting point, boiling point)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitrobenzaldehyde is an aromatic organic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the production of various pharmaceuticals and fine chemicals. Its molecular structure, featuring an aldehyde group and a nitro group on a toluene backbone, imparts a reactivity profile that is crucial for the construction of more complex molecular architectures. For scientists engaged in drug discovery and process development, a thorough understanding of its fundamental physical properties is not merely academic; it is a cornerstone of process safety, purity assessment, and formulation design.
This guide provides a focused examination of two critical physical properties of 3-Methyl-2-nitrobenzaldehyde: its melting point and boiling point. We will delve into the established values for these properties, the rigorous experimental methodologies for their determination, and the scientific rationale that underpins these techniques. The accurate determination of these constants is paramount, as they are key indicators of purity and are essential data points for scaling up chemical syntheses and developing stable drug formulations.[1][2][3]
Core Physical Properties of 3-Methyl-2-nitrobenzaldehyde
The physical state and thermal behavior of a chemical compound are dictated by the strength of its intermolecular forces. For 3-Methyl-2-nitrobenzaldehyde, these properties are well-defined and serve as a reliable benchmark for sample purity.
| Physical Property | Value | Conditions |
| Melting Point | 60-61 °C | Literature Value |
| Boiling Point | 291.3 °C | at 760 mmHg (Literature Value) |
| Molecular Formula | C₈H₇NO₃ | - |
| CAS Number | 5858-27-5 | - |
(Data sourced from publicly available chemical databases)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range.[4] The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range—a phenomenon known as melting point depression.[3] Therefore, a sharp melting point is a strong indicator of high purity, a critical parameter in pharmaceutical applications.[1]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[5][6] This property is highly dependent on pressure and is fundamental for purification techniques such as distillation and for defining safe handling and storage conditions.
Experimental Determination of Physical Properties
The following protocols describe standard, reliable methods for the laboratory determination of the melting and boiling points of a solid organic compound like 3-Methyl-2-nitrobenzaldehyde. These methods are chosen for their accuracy and accessibility in a standard research environment.
Protocol 1: Melting Point Determination via the Thiele Tube Method
The Thiele tube is ingeniously designed to provide uniform heating of a sample through the creation of convection currents in a heating oil bath.[7] This ensures a slow, steady, and evenly distributed temperature increase, which is critical for an accurate measurement.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered 3-Methyl-2-nitrobenzaldehyde is introduced into a glass capillary tube (sealed at one end) to a depth of 1-2 mm. The sample should be tightly packed by tapping the tube.[8][9]
-
Apparatus Assembly: The capillary tube is attached to a calibrated thermometer using a small rubber band or wire. The bulb of the thermometer and the portion of the capillary containing the sample should be aligned.[10]
-
Thiele Tube Setup: The thermometer and capillary assembly is inserted into the Thiele tube, ensuring the sample is submerged in the heating oil (e.g., silicone oil). The rubber band should remain above the oil level to prevent degradation.[4]
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or micro-burner.[10] The design of the tube facilitates the circulation of the oil, ensuring a uniform temperature distribution.[7]
-
Observation and Measurement: The heating rate should be controlled to approximately 1-2 °C per minute as the temperature approaches the expected melting point. Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire solid sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (e.g., 0.5-1.0 °C).
Causality and Expertise: The choice of a slow heating rate is crucial. Rapid heating does not allow for thermal equilibrium to be established between the sample, the oil, and the thermometer, leading to an erroneously high and broad melting point range. The use of a high-boiling, inert oil prevents fuming and potential hazards at the temperatures required.
Protocol 2: Micro Boiling Point Determination via the Siwoloboff Method
For determining the boiling point of small quantities of a substance, the Siwoloboff method is highly effective and resource-efficient.[11] It relies on observing the temperature at which the vapor pressure of the sample equals the external pressure.
Methodology:
-
Sample Preparation: A small amount of 3-Methyl-2-nitrobenzaldehyde is placed in a fusion tube (a small test tube). If the sample is solid at room temperature, it must first be melted.
-
Capillary Insertion: A melting point capillary tube (sealed at one end) is inverted and placed inside the fusion tube, with the open end submerged in the liquid sample.
-
Apparatus Assembly: The fusion tube assembly is attached to a thermometer, similar to the melting point setup, and placed in a heating bath, such as a Thiele tube or an aluminum block heater.[11][12][13]
-
Heating: The apparatus is heated gently. Initially, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
-
Observation: As the temperature rises and approaches the boiling point, the liquid will begin to vaporize, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.[12]
-
Measurement: Once a rapid stream of bubbles is observed, the heating is stopped. The bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube.[11] This moment signifies that the external pressure has just overcome the sample's vapor pressure.
Trustworthiness and Validation: This protocol is self-validating. The observation of a continuous stream of bubbles confirms that the sample's vapor pressure is overcoming the external pressure. The precise point at which the liquid re-enters the capillary upon cooling provides a sharp, reproducible endpoint, ensuring the trustworthiness of the measurement.
Experimental Workflow Visualization
The logical flow for the characterization of the thermal properties of 3-Methyl-2-nitrobenzaldehyde can be visualized as follows:
Caption: Workflow for determining the melting and boiling points of 3-Methyl-2-nitrobenzaldehyde.
Conclusion
The melting point of 60-61 °C and boiling point of 291.3 °C are key physicochemical parameters for 3-Methyl-2-nitrobenzaldehyde. Their accurate determination is essential for identity confirmation, purity assessment, and process control in research and pharmaceutical development. In drug discovery, for instance, the melting point can influence a compound's solubility and subsequent bioavailability, making it a critical parameter in early-stage candidate selection.[2][14] The standardized protocols detailed in this guide, such as the Thiele tube and Siwoloboff methods, provide a robust and reliable framework for obtaining these vital data points, ensuring scientific integrity and supporting the advancement of drug development programs.
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Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der Deutschen Chemischen Gesellschaft, 19(1), 795–796. Available at: [Link]
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Timstar. (n.d.). Melting Point: Using the Thiele Tube. Available at: [Link]
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Wikipedia. (n.d.). Thiele tube. Available at: [Link]
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Filo. (2025). Determination of Boiling Point Using Siwoloboff's Method. Available at: [Link]
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LAB Comercial. (n.d.). Tube for melting point measurement according to Thiele. Available at: [Link]
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University of Calgary. (n.d.). Melting Point Determination. Available at: [Link]
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Al-Mustaqbal University College. (2021). Experiment (1) Determination of Melting Points. Available at: [Link]
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GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Available at: [Link]
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Journal of Chemical Education. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Available at: [Link]
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Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Available at: [Link]
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ResearchGate. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Available at: [Link]
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Chemistry For Everyone. (2025). Why Are Melting Points Used For Drug Purity Validation?. Available at: [Link]
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An In-depth Technical Guide to 3-Methyl-2-nitrobenzaldehyde: Synthesis, Reactivity, and Applications
Introduction
3-Methyl-2-nitrobenzaldehyde is a valuable aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1] Its unique molecular architecture, featuring an aldehyde group ortho to a nitro group and adjacent to a methyl group on the benzene ring, imparts a distinct reactivity profile that is leveraged in the creation of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of the electron-withdrawing nitro group and the versatile aldehyde functionality makes it a sought-after building block for constructing heterocyclic scaffolds and other intricate molecular frameworks.[2][3] This technical guide provides a comprehensive overview of 3-methyl-2-nitrobenzaldehyde, encompassing its chemical and physical properties, a detailed synthetic protocol, an exploration of its key reaction mechanisms, and a discussion of its significant applications in research and development.
Core Compound Information and Properties
3-Methyl-2-nitrobenzaldehyde is an organic compound with the chemical formula C₈H₇NO₃.[4][5] The presence of both an aldehyde and a nitro group on the benzene ring makes it a versatile reagent in organic synthesis.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [4][5] |
| Molecular Weight | 165.15 g/mol | [4][6] |
| CAS Number | 5858-27-5 | [4][7] |
| IUPAC Name | 3-methyl-2-nitrobenzaldehyde | [4] |
| Appearance | Expected to be a crystalline solid | [8][9] |
| Solubility | Soluble in common organic solvents like alcohol, ether, chloroform, benzene, and acetone; sparingly soluble in water. | [8] |
Spectral Data
| Spectral Data | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, an aldehyde proton around 10.0 ppm, and a methyl group singlet around 2.5 ppm.[12][13] |
| ¹³C NMR | Aromatic carbons between 120-150 ppm, an aldehyde carbonyl carbon around 190 ppm, and a methyl carbon around 20 ppm.[4] |
| IR Spectroscopy | Characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches (1450-1600 cm⁻¹), and N-O stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).[14] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (165.15 m/z).[11] |
Synthesis of 3-Methyl-2-nitrobenzaldehyde
The synthesis of 3-methyl-2-nitrobenzaldehyde can be achieved through the nitration of 3-methylbenzaldehyde. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the methyl (ortho, para-directing) and aldehyde (meta-directing) groups will influence the position of nitration. The ortho position to the nitro group is sterically hindered, which can be a challenge. A common method for nitration involves the use of a nitrating mixture of nitric acid and sulfuric acid.[15][16]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 3-Methyl-2-nitrobenzaldehyde.
Detailed Experimental Protocol
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 20 mL of concentrated sulfuric acid. Slowly add 20 mL of fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.[16]
-
Reaction Setup: In a separate three-necked flask, dissolve 10 g of 3-methylbenzaldehyde in 50 mL of concentrated sulfuric acid, keeping the temperature at 0-5°C with an ice-salt bath.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 3-methylbenzaldehyde over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.[3]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][17]
-
Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield pure 3-methyl-2-nitrobenzaldehyde.[3][15]
Key Reaction Mechanisms and Reactivity
The reactivity of 3-methyl-2-nitrobenzaldehyde is dominated by its two primary functional groups: the aldehyde and the nitro group.[17]
Reactions of the Aldehyde Group
The aldehyde group is highly susceptible to nucleophilic attack and participates in a variety of condensation reactions.[17]
Knoevenagel Condensation
3-Methyl-2-nitrobenzaldehyde can undergo Knoevenagel condensation with active methylene compounds, such as malonic acid or its esters, in the presence of a weak base like piperidine or pyridine to form α,β-unsaturated compounds.[18]
Caption: Knoevenagel Condensation of 3-Methyl-2-nitrobenzaldehyde.
Wittig Reaction
The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. 3-Methyl-2-nitrobenzaldehyde reacts with a phosphorus ylide (Wittig reagent) to form a substituted styrene derivative. The electron-withdrawing nature of the nitro group can influence the stereoselectivity of the reaction.[17][18]
Reactions of the Nitro Group
The nitro group can be readily reduced to an amino group, which opens up a vast number of synthetic possibilities, particularly for the synthesis of heterocyclic compounds.[17]
Reduction to an Amine
The reduction of the nitro group in 3-methyl-2-nitrobenzaldehyde to an amine can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation.[17] This transformation is a key step in the synthesis of many biologically active molecules.[19]
Caption: Reduction of the nitro group.
Applications in Drug Discovery and Organic Synthesis
3-Methyl-2-nitrobenzaldehyde and its derivatives are important intermediates in the pharmaceutical and chemical industries.
-
Pharmaceutical Intermediates : Nitrobenzaldehydes are crucial for the synthesis of various drugs. For instance, 3-nitrobenzaldehyde is a key intermediate for second-generation dihydropyridine calcium channel blockers like nitrendipine, nicardipine, and nimodipine, which are used to treat hypertension and other cardiovascular diseases.[14] The structural similarity suggests that 3-methyl-2-nitrobenzaldehyde could be a valuable precursor for novel therapeutic agents.[20]
-
Synthesis of Heterocyclic Compounds : The dual functionality of 3-methyl-2-nitrobenzaldehyde makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds.[21] The aldehyde group can participate in condensation reactions to form imines (Schiff bases), which can then undergo intramolecular cyclization, often after reduction of the nitro group to an amine.[19][22] These heterocyclic scaffolds are prevalent in many biologically active molecules.
-
Dyes and Pigments : Nitroaromatic compounds are often used in the synthesis of dyes and pigments. The chromophoric nitro group and the reactive aldehyde group of 3-methyl-2-nitrobenzaldehyde make it a potential intermediate for the production of novel colorants.[8]
Safety and Handling
3-Methyl-2-nitrobenzaldehyde is a hazardous substance and should be handled with appropriate safety precautions.[4]
-
GHS Hazard Statements : It is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332). It may also cause respiratory irritation (H335).[4]
-
Precautionary Measures :
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][23]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[23]
-
In case of contact with skin, wash with plenty of soap and water.[23]
-
If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[23]
-
Store in a locked-up, well-ventilated place with the container tightly closed.[9][23]
-
Dispose of contents/container in accordance with local regulations.[23]
-
Conclusion
3-Methyl-2-nitrobenzaldehyde is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its unique reactivity, stemming from the strategically positioned methyl, nitro, and aldehyde groups, allows for a wide range of chemical transformations. A thorough understanding of its synthesis, reaction mechanisms, and safe handling is crucial for harnessing its full potential in research and industrial applications.
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The Chemistry and Safe Handling of 3-Methyl-2-nitrobenzaldehyde: A Technical Guide for Researchers
Introduction: Understanding the Dual Reactivity of 3-Methyl-2-nitrobenzaldehyde
3-Methyl-2-nitrobenzaldehyde (CAS No. 5858-27-5) is an aromatic organic compound of significant interest in synthetic chemistry.[1][2] As a key intermediate, it serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the unique electronic interplay between the aldehyde and the ortho-substituted nitro group on the toluene scaffold. The aldehyde group provides a reactive site for nucleophilic attack and condensation reactions, while the nitro group can be reduced to an amine, paving the way for intricate cyclization reactions.[3] This dual reactivity, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting.
This guide provides an in-depth analysis of the safety and handling of 3-Methyl-2-nitrobenzaldehyde, grounded in its physicochemical properties and inherent reactivity. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal scientific reasoning behind them to foster a culture of safety and experimental excellence.
Physicochemical and Hazard Profile
A foundational element of safe handling is a comprehensive understanding of the compound's intrinsic properties and associated hazards. This section summarizes the key data for 3-Methyl-2-nitrobenzaldehyde.
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₈H₇NO₃ | [2] |
| Molecular Weight | 165.15 g/mol | [2] |
| Appearance | Yellowish crystalline powder | [4] |
| Melting Point | 60-61 °C | [4] |
| Boiling Point | 291.3 °C at 760 mmHg | [4] |
GHS Hazard Classification and Toxicological Insights
3-Methyl-2-nitrobenzaldehyde is classified as a hazardous substance under the Globally Harmonized System (GHS).[2] A critical evaluation of these hazards is paramount for risk assessment and the implementation of appropriate control measures.
| Hazard Statement | GHS Classification | Toxicological Rationale |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | The toxicity of nitroaromatic compounds is often linked to the bioreduction of the nitro group within the body. This process can lead to the formation of reactive intermediates like nitro anion radicals and nitroso derivatives, which can induce oxidative stress and damage cellular macromolecules. |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Dermal absorption can introduce the compound systemically, leading to the same toxic metabolic pathways as oral ingestion. |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Aromatic aldehydes can act as irritants due to their reactivity with biological nucleophiles present in the skin, such as amino acid residues in proteins. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Direct contact with the eyes can cause significant irritation, pain, and potential damage due to the compound's chemical reactivity. |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Inhalation of dusts can lead to rapid absorption through the lungs and systemic toxicity. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | The aldehyde functional group is a known irritant to the mucous membranes of the respiratory tract. This is due to its ability to react with proteins and other biomolecules in the epithelial lining, triggering an inflammatory response. |
The Hierarchy of Controls: A Proactive Approach to Safety
To ensure the safe handling of 3-Methyl-2-nitrobenzaldehyde, a systematic approach based on the hierarchy of controls must be adopted. This framework prioritizes the most effective control measures to minimize exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the researcher.
-
Chemical Fume Hood: All weighing and handling of solid 3-Methyl-2-nitrobenzaldehyde, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of its dust and any volatile byproducts.
-
Ventilated Enclosures: For smaller, less complex operations like weighing, a ventilated balance enclosure can provide adequate protection.
Administrative Controls: Standardizing Safe Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound. These SOPs should include hazard information, designated work areas, required PPE, and emergency procedures.
-
Training: All personnel must be thoroughly trained on the hazards of 3-Methyl-2-nitrobenzaldehyde, the specific procedures in the SOPs, and emergency response actions before commencing any work. This training should be documented.
-
Restricted Access: Designate specific areas within the laboratory for the handling and storage of 3-Methyl-2-nitrobenzaldehyde. Access to these areas should be restricted to authorized and trained personnel.
Personal Protective Equipment (PPE): The Final Barrier
PPE should be used in conjunction with engineering and administrative controls.
| PPE Item | Specifications and Rationale |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes and dust. |
| Hand Protection | Nitrile gloves are recommended. Always inspect gloves for tears or holes before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | For situations with a high potential for aerosol generation or in the event of a large spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Laboratory Handling and Storage: A Practical Guide
Prudent Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Weighing: Weigh the compound in a fume hood or a ventilated enclosure.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids. The nitro group can react exothermically with reducing agents, while the aldehyde group is susceptible to oxidation and base-catalyzed reactions.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, well-ventilated area away from incompatible materials. A designated cabinet for toxic or reactive chemicals is recommended.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the aldehyde group.
Experimental Protocol: The Domino Nitro Reduction-Friedländer Heterocyclization
A prominent application of ortho-nitrobenzaldehydes is in the synthesis of quinolines, a key scaffold in many pharmaceuticals. The following domino reaction showcases a practical and efficient use of compounds like 3-Methyl-2-nitrobenzaldehyde, where the nitro group is reduced in situ to an amine, which then undergoes a Friedländer annulation with a ketone.[5][6]
Step-by-Step Methodology
CAUTION: This reaction should be performed in a chemical fume hood, and all appropriate PPE must be worn.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methyl-2-nitrobenzaldehyde (1.0 equivalent) and an active methylene compound (e.g., 2,4-pentanedione, 2.0-3.0 equivalents) in glacial acetic acid.
-
Heating: Heat the reaction mixture to 95-110 °C with stirring.
-
Reduction and Cyclization: Once the target temperature is reached, add iron powder (<100 mesh, 4.0 equivalents) portion-wise over 15-20 minutes. The addition of iron initiates the reduction of the nitro group to an amine. The in-situ generated 2-amino-3-methylbenzaldehyde then reacts with the ketone in a Friedländer condensation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrobenzaldehyde is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted quinoline.
Emergency Procedures: Spill and Exposure Management
Spill Management
-
Minor Spill: For a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place the spilled material in a labeled, sealed container for hazardous waste disposal. Clean the spill area with soap and water.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. If the spill is large or if there is a risk of airborne dust, evacuate the entire laboratory and contact emergency responders.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing 3-Methyl-2-nitrobenzaldehyde, including contaminated materials and reaction residues, must be disposed of as hazardous waste. Collect all waste in properly labeled, sealed containers. Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion
3-Methyl-2-nitrobenzaldehyde is a valuable reagent in organic synthesis, but its utility is matched by its potential hazards. A comprehensive understanding of its reactivity and toxicology, coupled with the diligent application of the hierarchy of controls, is essential for its safe handling. By integrating these principles into daily laboratory practice, researchers can confidently and safely explore the synthetic potential of this versatile molecule.
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An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 3-Methyl-2-nitrobenzaldehyde
Abstract
3-Methyl-2-nitrobenzaldehyde is a substituted aromatic aldehyde whose reactivity is a nuanced interplay of electronic effects and steric hindrance. The aldehyde functional group, centrally located on the benzene ring, is flanked by an ortho-nitro group and a meta-methyl group. This guide elucidates the chemical behavior of the aldehyde moiety, providing a comprehensive analysis for researchers, scientists, and drug development professionals. We will explore the foundational principles governing its reactivity, detail key transformations with validated protocols, and contextualize its utility in modern organic synthesis.
Introduction: The Structural and Electronic Landscape
3-Methyl-2-nitrobenzaldehyde (C₈H₇NO₃) is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the unique reactivity profile of its aldehyde group, which is profoundly influenced by its neighboring substituents. Understanding this profile is critical for designing efficient synthetic routes and predicting reaction outcomes.
The core of its reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon. This electrophilicity is modulated by:
-
The Ortho-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly enhances the partial positive charge on the carbonyl carbon through both inductive (-I) and resonance (-M) effects. This electronic activation makes the aldehyde group highly susceptible to nucleophilic attack.[2][3][4]
-
The Meta-Methyl Group (-CH₃): This group exerts a weak electron-donating inductive effect (+I), which slightly counteracts the activation by the nitro group.[3][5]
-
Steric Hindrance: The bulky nitro group at the ortho position physically obstructs the pathway for incoming nucleophiles, a phenomenon known as the "ortho effect".[6] This steric shielding can temper the high electronic reactivity, often necessitating specific reaction conditions to achieve successful transformations.[6]
The net result is a highly activated, yet sterically hindered, aldehyde group. This duality is the central theme of its chemistry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [7][8] |
| Molecular Weight | 165.15 g/mol | [7][8][9] |
| CAS Number | 5858-27-5 | [7][9] |
| IUPAC Name | 3-methyl-2-nitrobenzaldehyde | [7] |
| SMILES | CC1=C(C(=CC=C1)C=O)[O-] | [7][8] |
Core Reactivity Pathways and Experimental Protocols
The aldehyde group in 3-Methyl-2-nitrobenzaldehyde serves as a versatile handle for a range of organic transformations. The following sections detail the most pertinent reactions, including mechanistic insights and practical methodologies.
Caption: Key reactivity pathways of the aldehyde group.
Nucleophilic Addition: Reduction to 3-Methyl-2-nitrobenzyl alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, converting the electrophilic carbonyl into a nucleophilic hydroxyl group. This is typically achieved using hydride reagents.
Mechanism: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄), on the electrophilic carbonyl carbon.[10][11] This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the primary alcohol.
Experimental Protocol: Reduction using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-2-nitrobenzaldehyde (1.0 equiv.) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 3-Methyl-2-nitrobenzyl alcohol can be purified by column chromatography on silica gel.
Caption: Workflow for the reduction of the aldehyde.
Condensation Reactions: C-C and C-N Bond Formation
Condensation reactions are powerful tools for building molecular complexity. The aldehyde group readily participates in these reactions, most notably in the formation of chalcones and Schiff bases.
This is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[12][13]
Mechanism: A strong base (e.g., NaOH) removes an α-proton from the ketone (e.g., acetophenone) to generate a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of 3-Methyl-2-nitrobenzaldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated enone system.
Caption: Mechanism of Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Reaction Setup: In a flask, dissolve 3-Methyl-2-nitrobenzaldehyde (1.0 equiv.) and acetophenone (1.0 equiv.) in 95% ethanol.
-
Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0 equiv.).
-
Precipitation: Continue stirring for 2-3 hours. The product will often precipitate from the reaction mixture as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.[12]
The reaction with primary amines yields Schiff bases, which are valuable intermediates in their own right.[14]
Mechanism: The reaction begins with the nucleophilic addition of the primary amine to the aldehyde carbonyl, forming a hemiaminal intermediate.[15] This intermediate is typically unstable and undergoes acid-catalyzed dehydration to form the final imine product.
Experimental Protocol: General Schiff Base Synthesis
-
Reaction Setup: Combine equimolar amounts of 3-Methyl-2-nitrobenzaldehyde and a primary amine (e.g., aniline) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the dehydration step.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product often crystallizes out and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified.[14]
Oxidation to 3-Methyl-2-nitrobenzoic acid
The aldehyde group can be readily oxidized to a carboxylic acid, a transformation that opens up further synthetic possibilities like ester or amide formation.
Mechanism: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can effectively perform this conversion. The reaction involves the addition of the oxidant to the aldehyde C-H bond, leading to the formation of the corresponding carboxylic acid.
Experimental Protocol: Oxidation using KMnO₄
-
Reaction Setup: Suspend 3-Methyl-2-nitrobenzaldehyde (1.0 equiv.) in a mixture of water and a co-solvent like acetone or t-butanol.
-
Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄, ~2.0 equiv.) in water. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
Reaction Monitoring: Stir until the characteristic purple color of the permanganate disappears, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: Filter off the MnO₂. Acidify the filtrate with a strong acid (e.g., H₂SO₄) to precipitate the 3-Methyl-2-nitrobenzoic acid.
-
Isolation: Collect the carboxylic acid by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol).
Significance in Pharmaceutical and Chemical Synthesis
Substituted nitrobenzaldehydes are cornerstone building blocks in medicinal chemistry and materials science.[16] The reactivity of the aldehyde group, coupled with the potential for transforming the nitro group (e.g., reduction to an amine), allows for the construction of complex heterocyclic scaffolds.
-
Drug Precursors: Related compounds like 3-nitrobenzaldehyde are vital intermediates in the synthesis of dihydropyridine calcium channel blockers, a class of drugs used to treat hypertension.[17][18] The structural motif of 3-Methyl-2-nitrobenzaldehyde makes it a candidate for developing novel therapeutic agents.
-
Dye Synthesis: The combination of ortho-nitro and aldehyde functionalities is famously used in the Baeyer–Drewsen indigo synthesis, where 2-nitrobenzaldehyde undergoes an aldol condensation and subsequent cyclization to produce the indigo dye.[19] This highlights the potential of 3-Methyl-2-nitrobenzaldehyde in creating novel dye structures.
Summary of Key Reactions
| Reaction Type | Reagents | Product Functional Group | Significance |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Introduces a nucleophilic -OH group. |
| Claisen-Schmidt | Ketone, Base (NaOH) | α,β-Unsaturated Ketone | C-C bond formation; synthesis of chalcones.[12] |
| Schiff Base Formation | Primary Amine, Acid cat. | Imine (C=N) | C-N bond formation; synthesis of ligands and bioactive molecules.[14] |
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | Access to acid derivatives (esters, amides). |
Conclusion
The aldehyde group in 3-Methyl-2-nitrobenzaldehyde exhibits a fascinating and synthetically valuable reactivity profile. Its behavior is dominated by the strong electronic activation from the ortho-nitro group, which renders the carbonyl carbon highly electrophilic. This is moderated by significant steric hindrance from the same group, which must be considered during experimental design. By carefully selecting reagents and conditions, chemists can leverage this reactivity for a variety of transformations, including reductions, condensations, and oxidations. This makes 3-Methyl-2-nitrobenzaldehyde a powerful intermediate for constructing complex molecules relevant to the pharmaceutical and materials science industries.
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Methodological & Application
The Synthetic Utility of 3-Methyl-2-nitrobenzaldehyde: A Guide for Organic Chemists
Introduction: A Versatile Building Block in Heterocyclic Chemistry
3-Methyl-2-nitrobenzaldehyde is a valuable aromatic aldehyde bearing both a nitro and a methyl group ortho to the aldehyde functionality. This unique substitution pattern makes it a powerful precursor in a variety of organic transformations, particularly in the synthesis of complex heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The electron-withdrawing nature of the nitro group and the steric influence of the ortho-methyl group play crucial roles in directing the reactivity and selectivity of its downstream applications. This guide provides an in-depth exploration of the key synthetic applications of 3-Methyl-2-nitrobenzaldehyde, complete with detailed mechanistic insights and step-by-step protocols for researchers in organic synthesis and drug development.
Physicochemical Properties and Safety Considerations
Before delving into its synthetic applications, it is crucial to understand the physical properties and safe handling procedures for 3-Methyl-2-nitrobenzaldehyde.
| Property | Value |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Light yellow or quasi-white crystals |
| Melting Point | 55 - 58 °C |
| Solubility | Soluble in alcohol, ether, chloroform, benzene, and acetone; almost insoluble in water.[2] |
Safety and Handling:
3-Methyl-2-nitrobenzaldehyde is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6] All manipulations should be carried out in a well-ventilated fume hood.[4][5] In case of contact, rinse the affected area with plenty of water.[4][5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][7]
Application I: Synthesis of 7-Methylindoles via the Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8][9] The presence of the ortho-substituent is critical for the success of this reaction, making 3-Methyl-2-nitrobenzaldehyde an ideal substrate for the synthesis of 7-methylindoles.[9][10]
Reaction Mechanism
The reaction proceeds through a multi-step mechanism initiated by the addition of the vinyl Grignard reagent to the nitro group.[9][10][11]
Diagram of the Bartoli Indole Synthesis Workflow
Caption: Workflow for the Bartoli Indole Synthesis.
-
Initial Attack: The first equivalent of the vinyl Grignard reagent attacks one of the oxygen atoms of the nitro group, leading to the formation of a nitrosoarene intermediate.[9][10][11]
-
Second Addition: A second equivalent of the Grignard reagent then adds to the nitrogen of the nitroso group.
-
[10][10]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[10][10]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho-methyl group.[9] This step is crucial for the formation of the indole scaffold.
-
Cyclization and Aromatization: The rearranged intermediate then undergoes intramolecular cyclization. A third equivalent of the Grignard reagent acts as a base to deprotonate the intermediate, leading to rearomatization of the benzene ring.[10] An acidic workup subsequently promotes dehydration and aromatization of the newly formed five-membered ring to yield the final 7-methylindole product.[10][11]
Detailed Experimental Protocol
Materials:
-
3-Methyl-2-nitrobenzaldehyde
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve 3-Methyl-2-nitrobenzaldehyde (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -40 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add vinylmagnesium bromide (3.0 equiv) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -35 °C.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-methylindole derivative.
Application II: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Heterocyclization
3-Methyl-2-nitrobenzaldehyde is a valuable starting material for the synthesis of substituted quinolines through a domino nitro reduction-Friedländer annulation.[12] This one-pot reaction circumvents the need for the often unstable and less readily available 2-aminobenzaldehydes by generating them in situ.[12][13]
Reaction Mechanism
The synthesis involves a three-stage process:
Diagram of the Domino Nitro Reduction-Friedländer Heterocyclization
Caption: Domino reaction for quinoline synthesis.
-
Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group of 3-Methyl-2-nitrobenzaldehyde to an amine. This is typically achieved using a reducing agent such as iron powder in acetic acid.[12][13]
-
Knoevenagel Condensation: The in situ-generated 2-amino-3-methylbenzaldehyde then undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-diketone, β-ketoester, or β-ketonitrile).[12]
-
Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration, to form the stable aromatic quinoline ring.[12]
Detailed Experimental Protocol
Materials:
-
3-Methyl-2-nitrobenzaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Iron powder (Fe, <100 mesh)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-Methyl-2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (2.0-3.0 equiv) in glacial acetic acid.[12]
-
Heating: Stir the mixture and heat to 95-110 °C.[12]
-
Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15 minutes.[12]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Neutralization: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.[12]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[12]
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure substituted quinoline.[12]
Other Notable Applications
While the synthesis of indoles and quinolines are prominent applications, 3-Methyl-2-nitrobenzaldehyde also serves as a precursor in other important organic transformations:
-
Leimgruber-Batcho Indole Synthesis: Similar to the Bartoli synthesis, the Leimgruber-Batcho method can utilize ortho-substituted nitrotoluenes to produce indoles.[14][15] While the classic starting material is an o-nitrotoluene, the aldehyde functionality in 3-Methyl-2-nitrobenzaldehyde can be envisioned to undergo further transformations to generate intermediates suitable for this synthesis.
-
Synthesis of Cinnolines: Reductive cyclization strategies involving 2-nitrobenzaldehydes can also be employed in the synthesis of other nitrogen-containing heterocycles like cinnolines.[16][17]
Conclusion
3-Methyl-2-nitrobenzaldehyde has established itself as a versatile and indispensable building block in modern organic synthesis. Its unique substitution pattern allows for the efficient construction of highly valuable indole and quinoline cores, which are central to the development of new therapeutic agents and functional materials. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. As the demand for novel heterocyclic compounds continues to grow, the applications of 3-Methyl-2-nitrobenzaldehyde are poised to expand even further.
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Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[11][18]imidazo[1,2-c]quinazolines. (2025, August 6). ResearchGate. Retrieved from
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Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[11][18]imidazo[1,2-c]quinazolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from
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3-Methyl-2-nitrobenzaldehyde: A Strategic Intermediate in Modern Pharmaceutical Synthesis
Introduction
3-Methyl-2-nitrobenzaldehyde is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular architecture, featuring strategically positioned methyl, nitro, and aldehyde functional groups, allows for a diverse array of chemical transformations. This makes it an invaluable building block for the construction of complex molecular frameworks, particularly in the development of novel therapeutic agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving 3-Methyl-2-nitrobenzaldehyde. We will delve into its pivotal role in the synthesis of heterocyclic compounds, with a particular focus on quinoline derivatives, which are prevalent in many biologically active molecules.[2] The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 3-Methyl-2-nitrobenzaldehyde is paramount for its safe handling and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [3] |
| Molecular Weight | 165.15 g/mol | [3] |
| CAS Number | 5858-27-5 | [3] |
| Appearance | Yellowish to brownish crystalline powder or granulate | [4] |
| Melting Point | 55 - 58 °C (131 - 136 °F) |
Safety Information:
3-Methyl-2-nitrobenzaldehyde is considered hazardous and requires careful handling.[5] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][6]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and face protection.[5][7]
-
Ensure adequate ventilation and use only in a well-ventilated area.[5][7]
-
Avoid breathing dust, mist, or spray.[5]
-
Wash skin thoroughly after handling.[5]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[7]
-
Incompatible with strong oxidizing agents, strong bases, and strong acids.[7]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][6][7]
Core Application: Synthesis of Quinolines via Friedländer Annulation
A primary application of 3-Methyl-2-nitrobenzaldehyde in pharmaceutical synthesis is its role as a precursor to 2-amino-3-methylbenzaldehyde, a key reactant in the Friedländer annulation reaction to produce substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with a wide range of therapeutic activities.[2][8]
The overall synthetic strategy involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of 3-Methyl-2-nitrobenzaldehyde is selectively reduced to an amine, yielding 2-amino-3-methylbenzaldehyde.
-
Friedländer Annulation: The resulting 2-amino-3-methylbenzaldehyde undergoes a condensation and cyclization reaction with a carbonyl compound containing an α-methylene group to form the quinoline ring system.[9][10]
Caption: General workflow for quinoline synthesis from 3-Methyl-2-nitrobenzaldehyde.
Protocol 1: Catalytic Reduction of 3-Methyl-2-nitrobenzaldehyde
The reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is a widely employed and efficient method for this purpose.[11] Various catalysts and reducing agents can be used, each with its own advantages in terms of selectivity, yield, and functional group tolerance.[12][13]
Rationale for Catalyst Selection:
-
Palladium on Carbon (Pd/C): Often the catalyst of choice for nitro reductions due to its high activity. However, it can also reduce other functional groups.[11]
-
Raney Nickel: A suitable alternative, particularly when dehalogenation of aromatic halides is a concern.[11]
-
Iron (Fe) or Zinc (Zn) in Acidic Media: These offer milder conditions and can be used in the presence of other reducible groups.[11]
Detailed Protocol using Pd/C and Hydrogen:
Materials:
-
3-Methyl-2-nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-methylbenzaldehyde.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography if required.
Expected Outcome: This procedure typically affords 2-amino-3-methylbenzaldehyde in high yield and purity, ready for the subsequent Friedländer annulation.
Caption: Catalytic reduction of 3-Methyl-2-nitrobenzaldehyde.
Protocol 2: Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a classic and versatile method for constructing quinoline rings.[2] It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10] The reaction can be catalyzed by either acids or bases.[2][9]
Mechanism Insight:
The reaction proceeds through an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[10]
Detailed Protocol for the Synthesis of 8-Methyl-quinoline-7-carbaldehyde (Illustrative Example):
This protocol describes the reaction of 2-amino-3-methylbenzaldehyde with a simple ketone like acetone.
Materials:
-
2-Amino-3-methylbenzaldehyde
-
Acetone
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or another suitable base catalyst
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylbenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: Add an excess of acetone (e.g., 5-10 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Product Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and proceed with purification.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome: This reaction should yield the corresponding substituted quinoline. The specific product will depend on the carbonyl compound used.
Conclusion
3-Methyl-2-nitrobenzaldehyde is a strategically important intermediate in pharmaceutical synthesis, primarily due to its utility in constructing complex heterocyclic systems like quinolines. The protocols provided herein offer a solid foundation for researchers to utilize this versatile building block in their drug discovery and development programs. By understanding the underlying chemical principles and carefully controlling reaction conditions, scientists can efficiently synthesize a diverse range of novel compounds with potential therapeutic applications.
References
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National Center for Biotechnology Information. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. PubMed Central. [Link]
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J&K Scientific LLC. (2025). Friedländer Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
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Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
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MySkinRecipes. (n.d.). 3-methyl-2-nitrobenzaldehyde. [Link]
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MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
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Wikipedia. (n.d.). Friedländer synthesis. [Link]
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ResearchGate. (2008). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
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Semantic Scholar. (2008). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methyl-2-nitrobenzaldehyde. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. PubMed Central. [Link]
-
CORE. (n.d.). Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight. [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
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Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]
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Wikipedia. (n.d.). 3-Nitrobenzaldehyde. [Link]
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DrugBank. (n.d.). m-Nitrobenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. PubMed Central. [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitrobenzaldehyde. [Link]
-
ScienceDirect. (n.d.). Cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes into 3-benzyl-2-aryl-thieno[2,3-b]quinoxaline promoted by Brønsted acids. [Link]
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Organic Preparations and Procedures International. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]
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ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. [Link]
-
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
Bartleby. (n.d.). Synthesis of 3-Nitrobenzaldehyde Essay. [Link]
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Application Notes and Protocols for the Reduction of 3-Methyl-2-nitrobenzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the chemical reduction of 3-Methyl-2-nitrobenzaldehyde to 3-Methyl-2-aminobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Two robust and well-established methods are presented: a classic metal-mediated reduction using tin(II) chloride and a catalytic hydrogenation approach. This guide offers a comprehensive overview of the reaction mechanisms, step-by-step procedures, safety considerations, and analytical techniques for reaction monitoring and product characterization. The information herein is intended to equip researchers with the necessary knowledge for the successful and safe execution of this important transformation.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are versatile building blocks. Specifically, the conversion of 3-Methyl-2-nitrobenzaldehyde to 3-Methyl-2-aminobenzaldehyde is a critical step in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The presence of both a nitro and an aldehyde group on the aromatic ring necessitates a careful selection of reducing agents to achieve chemoselectivity. This application note details two effective methods for this reduction, highlighting the rationale behind procedural steps and offering insights into potential challenges.
Chemical Structures and Properties
A clear understanding of the physical and chemical properties of the starting material and the desired product is crucial for safe handling and effective purification.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Methyl-2-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 | - | - | |
| 3-Methyl-2-aminobenzaldehyde | C₈H₉NO | 135.16 | Light brown powdery crystals | 28-30 |
Data sourced from PubChem CID 13573567 and ChemBK.[1][2]
Safety Precautions
General Handling:
-
Work in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Avoid inhalation of dust and vapors.[3]
-
Wash hands thoroughly after handling.[4]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Specific Hazards for 3-Methyl-2-nitrobenzaldehyde:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin and serious eye irritation.[1]
Reaction-Specific Hazards:
-
Exothermic Reactions: The reduction of nitro compounds can be highly exothermic.[5] Monitor the reaction temperature closely and use appropriate cooling baths.
-
Flammable Solvents: Many of the solvents used are flammable. Keep away from ignition sources.
-
Catalyst Handling (for Catalytic Hydrogenation): Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably under an inert atmosphere, and do not allow the catalyst to dry on filter paper.[6]
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This method is a classic and reliable procedure for the reduction of aromatic nitro compounds, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[7]
Mechanism Overview
The reduction of the nitro group by tin(II) chloride in the presence of a proton source (typically concentrated hydrochloric acid) proceeds through a series of electron transfer and protonation steps.[8] The tin(II) is oxidized to tin(IV) while the nitro group is reduced to the amine. The overall reaction can be summarized as follows:
R-NO₂ + 3SnCl₂ + 7H⁺ → R-NH₃⁺ + 3Sn⁴⁺ + 2H₂O
The reaction mixture is then basified to deprotonate the anilinium salt and precipitate the free amine.
Caption: Simplified mechanism of nitro group reduction by SnCl₂.
Materials and Equipment
-
3-Methyl-2-nitrobenzaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Methyl-2-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (3-4 equivalents).
-
Acidification: Slowly add concentrated hydrochloric acid. This will likely cause an exothermic reaction. Use an ice bath to maintain the temperature below 50-60 °C.
-
Reaction: After the initial exotherm subsides, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Basification: Carefully pour the reaction mixture into a beaker containing an ice-cold solution of sodium hydroxide or potassium hydroxide to neutralize the acid and precipitate the tin salts. The pH should be adjusted to >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-Methyl-2-aminobenzaldehyde.
-
Purification: The crude product can be purified by column chromatography or recrystallization.[9]
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[7] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Mechanism Overview
In catalytic hydrogenation, molecular hydrogen (H₂) is adsorbed onto the surface of the metal catalyst (e.g., Palladium). The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms. The reaction proceeds until the nitro group is fully reduced to an amine.
Caption: Workflow for the catalytic hydrogenation of 3-Methyl-2-nitrobenzaldehyde.
Materials and Equipment
-
3-Methyl-2-nitrobenzaldehyde
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂) source (e.g., balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum/gas inlet adapter
-
Celite®
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: To a two- or three-neck round-bottom flask containing a magnetic stir bar, add 3-Methyl-2-nitrobenzaldehyde (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).
-
Catalyst Addition: Carefully add 5% or 10% Palladium on carbon (typically 1-5 mol %) to the reaction mixture under a positive pressure of the inert gas.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically a balloon is sufficient for small-scale reactions).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry. The filter cake should be kept wet.[6]
-
Concentration: Rinse the filter cake with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Methyl-2-aminobenzaldehyde.
-
Purification: The product can be further purified if necessary, typically by column chromatography.
Analytical Characterization
The successful conversion of 3-Methyl-2-nitrobenzaldehyde to 3-Methyl-2-aminobenzaldehyde can be confirmed by a variety of analytical techniques.
| Technique | Expected Observations |
| Thin Layer Chromatography (TLC) | The product, 3-Methyl-2-aminobenzaldehyde, should have a different Rf value compared to the starting material, 3-Methyl-2-nitrobenzaldehyde. |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new signal for the amine protons (typically a broad singlet). Shifts in the aromatic proton signals are also expected due to the change in electronic nature from the electron-withdrawing nitro group to the electron-donating amino group.[10] |
| ¹³C NMR Spectroscopy | A significant upfield shift of the carbon atom attached to the nitrogen is expected upon reduction of the nitro group. Changes in the chemical shifts of the aromatic carbons will also be observed. |
| Infrared (IR) Spectroscopy | Disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). Appearance of N-H stretching vibrations for the primary amine (two bands in the region of 3500-3300 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum should correspond to the molecular weight of 3-Methyl-2-aminobenzaldehyde (C₈H₉NO, M.W. = 135.16). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient amount of reducing agent.- Deactivated catalyst (for hydrogenation).- Insufficient reaction time or temperature. | - Add more reducing agent.- Use fresh catalyst.- Increase reaction time or temperature, while carefully monitoring for side reactions. |
| Low Yield | - Product loss during work-up and extraction.- Formation of side products. | - Ensure efficient extraction by using an adequate volume of solvent and performing multiple extractions.- Optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation. |
| Product is an oil instead of a solid | - Presence of impurities. | - Purify the product using column chromatography. |
| Difficulty in removing tin salts | - Incomplete precipitation or filtration. | - Ensure the pH is sufficiently basic during work-up. Wash the precipitate thoroughly. |
Conclusion
The reduction of 3-Methyl-2-nitrobenzaldehyde to 3-Methyl-2-aminobenzaldehyde is a crucial synthetic step that can be achieved through multiple reliable methods. The choice between a metal-mediated reduction with tin(II) chloride and catalytic hydrogenation will depend on the specific requirements of the synthesis, including the presence of other functional groups, scale, and available equipment. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently perform this transformation, leading to the successful synthesis of this valuable intermediate for further applications in drug discovery and development.
References
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- Vertex AI Search, Grounding API Redirect. (2025). Safety Data Sheet.
- Vertex AI Search, Grounding API Redirect. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians.
- Vertex AI Search, Grounding API Redirect. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
- Vertex AI Search, Grounding API Redirect. (n.d.). 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem.
- Vertex AI Search, Grounding API Redirect. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents.
- Vertex AI Search, Grounding API Redirect. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments Magnetic Resonance.
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- Vertex AI Search, Grounding API Redirect. (2024). 3-AMINOBENZALDEHYDE - ChemBK.
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Application Notes & Protocols: The Versatility of 3-Methyl-2-nitrobenzaldehyde in Modern Dye Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-nitrobenzaldehyde is a highly versatile aromatic building block whose utility in the synthesis of vibrant and structurally complex dyes is of significant interest.[1][2] The strategic placement of a methyl group, a reactive aldehyde, and a reducible nitro group on the same benzene ring offers multiple avenues for chemical transformation. This guide provides an in-depth exploration of its application in creating sophisticated dye molecules, focusing on two primary synthetic routes: the synthesis of quinoline-based dyes via the Domino Nitro Reduction-Friedländer Annulation and the preparation of indigoid pigments through the Baeyer-Drewsen Condensation. We will dissect the underlying chemical principles, provide field-proven, step-by-step protocols, and discuss the causality behind critical experimental choices.
Introduction: The Strategic Advantage of 3-Methyl-2-nitrobenzaldehyde
The value of 3-Methyl-2-nitrobenzaldehyde as a precursor in dye synthesis lies in its dual reactivity. The aldehyde group (-CHO) is primed for condensation reactions, while the ortho-nitro group (-NO₂) is not merely a substituent but a latent amino group (-NH₂).[3] This nitro group can be chemically reduced in situ, unmasking a nucleophilic amine that can participate in intramolecular cyclization reactions. This "domino" or "one-pot" capability streamlines complex syntheses, enhancing efficiency and yield.[4][5] The additional methyl group provides steric and electronic influence, allowing for fine-tuning of the final dye's spectroscopic properties, solubility, and material affinity.
This document serves as a technical guide for leveraging these functionalities to produce high-value dye scaffolds.
Pathway I: Quinoline Dyes via Domino Nitro Reduction-Friedländer Synthesis
The Friedländer synthesis is a cornerstone reaction for building the quinoline scaffold, a privileged structure in both pharmaceuticals and functional dyes like Quinoline Yellow.[6][7] The classical method involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene ketone.[8] A significant advancement is the use of 2-nitrobenzaldehydes, which circumvents the need for often unstable or commercially unavailable 2-aminoaldehydes.[4][5] The reaction proceeds through an efficient one-pot, three-stage mechanism: in-situ reduction of the nitro group, Knoevenagel condensation, and subsequent cyclization/aromatization.[4][9]
Mechanism & Causality
The process begins with the reduction of the nitro group on 3-Methyl-2-nitrobenzaldehyde to an amine, typically using a dissolving metal system like iron powder in acetic acid.[5] The newly formed 2-amino-3-methylbenzaldehyde does not need to be isolated. In the same pot, it immediately undergoes a base- or acid-catalyzed Knoevenagel condensation with an active methylene compound (e.g., ethyl acetoacetate).[4] The final step is an intramolecular cyclization where the amine attacks the ketone carbonyl, followed by dehydration to form the stable, aromatic quinoline ring.[5] This domino approach is highly efficient as it minimizes intermediate handling and purification steps.
Visualization: Domino Friedländer Synthesis Workflow
Caption: Workflow for the one-pot synthesis of quinoline dyes.
Detailed Experimental Protocol: Synthesis of Ethyl 8-methyl-2-methylquinoline-3-carboxylate
This protocol details the synthesis of a fluorescent quinoline derivative from 3-Methyl-2-nitrobenzaldehyde and ethyl acetoacetate.
Materials:
-
3-Methyl-2-nitrobenzaldehyde
-
Ethyl acetoacetate
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Methyl-2-nitrobenzaldehyde (1.0 equiv, e.g., 1.65 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Reagent Addition: Add ethyl acetoacetate (2.0 equiv, e.g., 2.60 g, 20 mmol) to the solution. Stir the mixture and begin heating to 100 °C using an oil bath.
-
Initiation of Reduction: Once the solution reaches 100 °C, add the iron powder (4.0 equiv, e.g., 2.23 g, 40 mmol) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm of the nitro reduction. An immediate color change to dark brown is expected.[5]
-
Reaction Monitoring: Maintain the reaction at 100-110 °C for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting benzaldehyde.
-
Work-up - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully pour the contents over ice water (approx. 100 mL) and neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure quinoline product.
Data & Characterization
| Reactant | Molar Equiv. | Purpose |
| 3-Methyl-2-nitrobenzaldehyde | 1.0 | Quinoline precursor |
| Ethyl acetoacetate | 2.0 - 3.0 | Source of C2-C3-C4 atoms of quinoline ring |
| Iron Powder | 4.0 | Reducing agent for the nitro group |
| Glacial Acetic Acid | Solvent | Solvent and proton source for reduction |
Expected Characterization:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on the quinoline core, two distinct methyl group singlets (one on the quinoline ring and one from the ethyl ester), and the quartet/triplet pattern of the ethyl ester.
-
UV-Vis Spectroscopy: The synthesized quinoline dye is expected to exhibit strong absorption and fluorescence in the UV-visible range, characteristic of the extended π-conjugated system.
Pathway II: Indigoid Dyes via Baeyer-Drewsen Condensation
The Baeyer–Drewsen indigo synthesis, first reported in 1882, is a classic method for producing indigo and its derivatives.[10] It involves a base-catalyzed aldol condensation of 2-nitrobenzaldehyde with acetone.[11][12] This reaction can be readily adapted for 3-Methyl-2-nitrobenzaldehyde to produce 7,7'-dimethylindigo, a substituted indigoid dye.
Mechanism & Causality
The reaction is initiated by a strong base (e.g., NaOH) deprotonating acetone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-Methyl-2-nitrobenzaldehyde in an aldol addition. A subsequent aldol condensation (dehydration) occurs. The key intramolecular cyclization step involves the reduction of the nitro group (facilitated by the acetone/base system) and attack of the resulting amine onto the ketone, followed by oxidative dimerization of two molecules of the resulting indoxyl intermediate in the presence of air to form the final, highly conjugated, and intensely colored indigoid dye.[12]
Visualization: Baeyer-Drewsen Synthesis Reaction
Caption: Simplified reaction scheme for 7,7'-dimethylindigo synthesis.
Detailed Experimental Protocol: Synthesis of 7,7'-Dimethylindigo
This protocol is adapted from standard procedures for indigo synthesis.[13][14]
Materials:
-
3-Methyl-2-nitrobenzaldehyde
-
Acetone
-
Distilled Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 0.5 g of 3-Methyl-2-nitrobenzaldehyde in 15 mL of acetone with gentle swirling. Safety Note: 3-Methyl-2-nitrobenzaldehyde is an irritant; wear gloves and handle in a well-ventilated area.[14]
-
Addition of Base: To the stirred acetone solution, add 10 mL of distilled water.
-
Begin adding 5 mL of 1 M NaOH solution dropwise over 5 minutes with continuous, vigorous stirring. Causality Note: Slow, dropwise addition is critical to control the reaction rate and prevent the formation of unwanted byproducts.
-
Precipitation: A dark-colored precipitate should begin to form. The solution will likely become warm. Continue stirring the mixture for an additional 10-15 minutes at room temperature.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid on the filter paper sequentially with three portions of distilled water (3 x 10 mL) until the filtrate runs clear. Follow this with a wash of ethanol (10 mL) to help remove organic impurities and facilitate drying.[13][14]
-
Drying: Continue to draw air through the filter cake for 10 minutes. Then, carefully transfer the filter paper with the product to a watch glass and allow it to air-dry completely.
Data & Characterization
| Reactant | Amount | Purpose |
| 3-Methyl-2-nitrobenzaldehyde | 0.5 g | Aldehyde component |
| Acetone | 15 mL | Enolate source & Solvent |
| 1 M NaOH | 5 mL | Base catalyst |
Expected Characterization:
-
Appearance: A dark blue or purple crystalline powder.
-
Solubility: The product is expected to be insoluble in water and ethanol, but soluble in solvents like DMSO or chloroform.
-
UV-Vis Spectroscopy: A solution in a suitable solvent will show a strong absorption band in the visible region (typically ~600-620 nm), which is characteristic of the indigo chromophore.
Conceptual Pathway: Azo Dyes via Diazotization-Coupling
Azo dyes are a vast class of colorants defined by the -N=N- chromophore.[15] Synthesizing an azo dye using 3-Methyl-2-nitrobenzaldehyde requires a multi-step approach, as the nitro group must first be converted to a primary amine to enable the core diazotization reaction.
Synthetic Strategy & Rationale
-
Step A: Selective Reduction. The first and most critical step is the selective reduction of the nitro group to an amine, yielding 2-Amino-3-methylbenzaldehyde, without affecting the aldehyde functionality. Common reagents for this include catalytic hydrogenation (e.g., H₂/Pd-C) under controlled conditions or chemical reducing agents like sodium sulfide or tin(II) chloride.
-
Step B: Diazotization and Azo Coupling. The resulting 2-Amino-3-methylbenzaldehyde is then treated with nitrous acid (generated in-situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt.[15] This highly electrophilic salt is immediately reacted with an electron-rich coupling component (e.g., phenol, β-naphthol, or an aniline derivative) to form the final azo dye.[15]
Visualization: Two-Stage Azo Dye Synthesis
Caption: Conceptual workflow for azo dye synthesis from 3-Methyl-2-nitrobenzaldehyde.
Conclusion
3-Methyl-2-nitrobenzaldehyde stands out as a potent and adaptable starting material for the synthesis of diverse and valuable dye classes. Its capacity to undergo domino reactions for quinoline synthesis offers a route to advanced functional dyes, while its participation in the classic Baeyer-Drewsen condensation provides access to substituted indigoid pigments. Furthermore, through a strategic reduction, it can be channeled into the vast world of azo colorants. The protocols and principles outlined in this guide provide a robust framework for researchers to explore and exploit the rich chemistry of this versatile intermediate.
References
- BenchChem. (2025). Quinoline yellow synthesis and manufacturing process. BenchChem Technical Guides.
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]
- University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. UTSC Chemistry Online.
- BenchChem. (2025).
-
Pace, A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4185. [Link]
-
Thakuri, B., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 3(3), 101531. [Link]
- Journal of Pharmaceutical and Therapeutic Chemistry. (2023).
- Gimenez, L., et al. (2018). Colorful Experiments for Students: Synthesis of Indigo and Derivatives. Revista Virtual de Química, 10(1), 51-60.
- BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. BenchChem Technical Guides.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
-
ResearchGate. (n.d.). Baeyer–Drewsen indigo synthesis from 2‐nitrobenzaldehyde. ResearchGate. [Link]
-
Wikipedia. (2023). Indigo dye. Wikipedia, The Free Encyclopedia. [Link]
- Truman State University. (n.d.). Synthesis of Indigo. Truman ChemLab.
- Sánchez-Viesca, F., Berros, M., & Gómez, R. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry, 6(1), 18-22.
- MySkinRecipes. (n.d.). 3-methyl-2-nitrobenzaldehyde. MySkinRecipes.
- Sarchem Labs. (2025). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.
-
Wikipedia. (2023). Baeyer–Drewsen indigo synthesis. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid. BenchChem Technical Guides.
-
PubChem. (n.d.). 3-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
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- 10. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]
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- 12. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]
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- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving 3-Methyl-2-nitrobenzaldehyde
Introduction: The Synthetic Versatility of a Substituted Aromatic Aldehyde
3-Methyl-2-nitrobenzaldehyde is a valuable aromatic building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal and material importance.[1][2] Its structure, featuring an aldehyde, a nitro group, and a methyl group on the benzene ring, offers a unique combination of reactivity that can be strategically exploited. The aldehyde group is a versatile handle for carbon-carbon bond formation through reactions such as aldol condensations and Wittig reactions. The ortho-nitro group, while electron-withdrawing and influencing the aldehyde's reactivity, can also serve as a precursor to an amino group, enabling cyclization reactions to form nitrogen-containing heterocycles.[3][4] The adjacent methyl group can introduce steric and electronic effects that influence reaction kinetics and regioselectivity.[5]
These application notes provide detailed experimental procedures for key transformations of 3-Methyl-2-nitrobenzaldehyde, offering researchers, scientists, and drug development professionals a practical guide to its synthetic utility. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for adaptation and optimization.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of 3-Methyl-2-nitrobenzaldehyde is crucial for its safe and effective handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [2] |
| Molecular Weight | 165.15 g/mol | [2] |
| Appearance | Yellowish crystalline solid | - |
| CAS Number | 5858-27-5 | [2] |
Safety Precautions: 3-Methyl-2-nitrobenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Protocol 1: Domino Reductive Cyclization for the Synthesis of 8-Methylquinoline (Friedländer Annulation)
The Friedländer synthesis is a powerful method for constructing quinoline rings. This protocol adapts a domino reaction that begins with the in situ reduction of the nitro group of 3-Methyl-2-nitrobenzaldehyde to an amine, which then undergoes condensation with an active methylene compound to yield the corresponding substituted quinoline.[3][4][6] This one-pot procedure is highly efficient and avoids the need to isolate the often unstable 2-amino-3-methylbenzaldehyde intermediate.
Reaction Principle and Workflow
The reaction proceeds through a sequence of steps:
-
Reduction: The nitro group is reduced to an amine using a mild reducing agent like iron powder in acetic acid.
-
Condensation: The newly formed 2-amino-3-methylbenzaldehyde condenses with an active methylene compound (e.g., a β-diketone or β-ketoester).
-
Cyclization and Dehydration: An intramolecular cyclization followed by dehydration yields the aromatic quinoline ring system.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The influence of the nitro-group upon side-chain reactivity. Part IV. The inhibition of α-proton extraction from 4-nitrobenzyl chloride by the steric effect of methyl groups in the 3- and 5-positions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Methyl-2-nitrobenzaldehyde
Introduction: The Synthetic Versatility of a Substituted Nitrobenzaldehyde
For the discerning researcher in medicinal chemistry and drug development, 3-Methyl-2-nitrobenzaldehyde stands as a pivotal starting material, offering a gateway to a diverse array of heterocyclic scaffolds. The strategic placement of the nitro, aldehyde, and methyl functionalities on the aromatic ring creates a unique electronic and steric environment, enabling a variety of powerful synthetic transformations. The ortho-positioning of the nitro and aldehyde groups is particularly significant, as the in-situ reduction of the nitro moiety to a nucleophilic amine unlocks a cascade of intramolecular cyclization reactions.
This comprehensive technical guide provides an in-depth exploration of the synthetic utility of 3-Methyl-2-nitrobenzaldehyde. Moving beyond a mere recitation of steps, we will delve into the causality behind the chosen methodologies, offering field-proven insights into the synthesis of quinolines, indoles, and benzodiazepines. Each protocol is designed to be a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Part 1: The Domino Nitro Reduction-Friedländer Synthesis of 8-Methylquinolines
The Friedländer annulation is a cornerstone of quinoline synthesis, traditionally involving the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl. A significant advancement of this method is the domino nitro reduction-Friedländer heterocyclization, which circumvents the often-limited availability of stable 2-aminobenzaldehydes by generating them in situ from their corresponding nitro precursors.[1] This one-pot approach is highly efficient and tolerant of a wide range of functional groups.[1]
When 3-Methyl-2-nitrobenzaldehyde is employed in this reaction, the resulting products are substituted 8-methylquinolines, a structural motif of interest in medicinal chemistry. The reaction proceeds through three key stages:
-
In-situ Reduction: The nitro group is reduced to an amine using a mild reducing agent, typically iron powder in glacial acetic acid.[1]
-
Knoevenagel Condensation: The freshly generated 2-amino-3-methylbenzaldehyde undergoes a condensation reaction with an active methylene compound.
-
Cyclization and Aromatization: The intermediate from the condensation undergoes an intramolecular cyclization followed by dehydration to furnish the stable aromatic 8-methylquinoline ring.
Caption: Domino Nitro Reduction-Friedländer Synthesis Pathway.
Experimental Protocol 1: Synthesis of Ethyl 2,8-Dimethylquinoline-3-carboxylate
This protocol details the synthesis of a representative 8-methylquinoline derivative via the domino nitro reduction-Friedländer reaction.
Materials:
-
3-Methyl-2-nitrobenzaldehyde
-
Ethyl acetoacetate
-
Iron powder (Fe, <100 mesh)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, dissolve 3-Methyl-2-nitrobenzaldehyde (1.0 equiv.) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (2.0-3.0 equiv.).
-
Heating: Heat the mixture to 95-110 °C.
-
Reduction: Once the target temperature is reached, add iron powder (4.0 equiv.) portion-wise over 15-20 minutes to control the initial exotherm.
-
Reaction Monitoring: Continue heating and stirring the reaction mixture for 3-5 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2,8-dimethylquinoline-3-carboxylate.
Data Presentation: Expected Products and Yields
While specific yield data for 3-Methyl-2-nitrobenzaldehyde is not extensively published, the following table presents representative yields for analogous domino Friedländer syntheses with other substituted 2-nitrobenzaldehydes.[2] The yields for reactions with 3-Methyl-2-nitrobenzaldehyde are expected to be in a similar range.
| Starting Material (1.0 equiv.) | Active Methylene Compound (AMC) | Product | Expected Yield (%) |
| 3-Methyl-2-nitrobenzaldehyde | Ethyl acetoacetate (3.0 equiv.) | Ethyl 2,8-dimethylquinoline-3-carboxylate | 75-85 |
| 3-Methyl-2-nitrobenzaldehyde | 2,4-Pentanedione (3.0 equiv.) | 1-(2,8-Dimethylquinolin-3-yl)ethan-1-one | 70-80 |
| 3-Methyl-2-nitrobenzaldehyde | Malononitrile (2.0 equiv.) | 8-Methyl-2-aminoquinoline-3-carbonitrile | 65-75 |
Part 2: The Leimgruber-Batcho Synthesis of 7-Methylindoles
A highly efficient and versatile method for the synthesis of indoles, particularly those unsubstituted at the 2- and 3-positions, is the Leimgruber-Batcho synthesis.[2][3] This reaction begins not with the aldehyde, but with the corresponding o-nitrotoluene. 3-Methyl-2-nitrotoluene, the precursor to 3-methyl-2-nitrobenzaldehyde, is an ideal starting material for this synthesis, leading to the formation of 7-methylindoles.
The synthesis proceeds in two main steps:
-
Enamine Formation: The o-nitrotoluene derivative reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a highly conjugated enamine.[1][2] The extended conjugation of these intermediates typically imparts a deep red color.[2]
-
Reductive Cyclization: The intermediate enamine undergoes reduction of the nitro group, which is immediately followed by cyclization and elimination of the amine to form the indole ring. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[2]
Caption: The Leimgruber-Batcho Indole Synthesis Pathway.
Experimental Protocol 2: Synthesis of 7-Methylindole
This protocol is adapted from the general procedure for the Leimgruber-Batcho synthesis.
Materials:
-
3-Methyl-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF)
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate (85%)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard laboratory glassware for reflux and inert atmosphere reactions.
Procedure:
Step A: Enamine Formation
-
Reaction Setup: In a flask equipped with a reflux condenser and nitrogen inlet, dissolve 3-Methyl-2-nitrotoluene (1.0 equiv.) in DMF.
-
Addition of Reagents: Add N,N-dimethylformamide dimethyl acetal (1.2 equiv.) and pyrrolidine (1.2 equiv.) to the solution.
-
Heating: Heat the reaction mixture at reflux (approx. 110-120 °C) for 3-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. Remove the volatile components under reduced pressure. The resulting red-brown residue, the crude enamine, can often be used directly in the next step without further purification.
Step B: Reductive Cyclization
-
Reaction Setup: Dissolve the crude enamine from Step A in a mixture of THF and Methanol.
-
Addition of Catalyst: Under a nitrogen atmosphere, carefully add a catalytic amount of Raney Nickel slurry.
-
Reduction: Add hydrazine hydrate (3.0-4.0 equiv.) portion-wise to the stirred suspension. A vigorous evolution of gas and a color change are typically observed. Maintain the reaction temperature between 40-50 °C, using a water bath for cooling if necessary.
-
Reaction Monitoring: Stir for an additional 2-3 hours after the final addition of hydrazine, monitoring the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, carefully filter the mixture through Celite to remove the catalyst, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield pure 7-methylindole.
Part 3: Multi-Component and Condensation Strategies for Other Heterocycles
The reactivity of 3-Methyl-2-nitrobenzaldehyde, particularly after its in-situ reduction to the corresponding amine, opens avenues for multi-component reactions (MCRs) and other condensation strategies to build diverse heterocyclic cores.
Application Note 1: Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities.[4] They can be readily synthesized by the condensation of an o-phenylenediamine with a suitable carbonyl compound, typically a ketone.[4] By generating 2-amino-3-methylbenzaldehyde in situ, it can be reacted with a ketone to first form a di-imine intermediate, which then undergoes intramolecular cyclization to form the 1,5-benzodiazepine ring system.
Caption: Proposed pathway for 1,5-Benzodiazepine synthesis.
Experimental Protocol 3: Proposed Synthesis of a 7-Methyl-1,5-Benzodiazepine Derivative
This protocol describes a plausible one-pot synthesis of a 1,5-benzodiazepine derivative.
Materials:
-
3-Methyl-2-nitrobenzaldehyde
-
o-Phenylenediamine
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Reduction: In a round-bottom flask, dissolve 3-Methyl-2-nitrobenzaldehyde (1.0 equiv.) in ethanol. Add stannous chloride dihydrate (3.0-4.0 equiv.) and a catalytic amount of concentrated HCl. Stir the mixture at room temperature until TLC analysis indicates complete reduction of the nitrobenzaldehyde to the corresponding amine.
-
Condensation: To the reaction mixture containing the in-situ generated 2-amino-3-methylbenzaldehyde, add o-phenylenediamine (1.0 equiv.) and dimedone (1.0 equiv.).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Neutralize the mixture with an aqueous base (e.g., NaHCO₃ solution) and extract with ethyl acetate. The organic layer should be washed, dried, and concentrated. The crude product can then be purified by recrystallization or column chromatography.
Conclusion
3-Methyl-2-nitrobenzaldehyde is a potent and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The domino nitro reduction-Friedländer synthesis provides a direct and high-yielding route to substituted 8-methylquinolines. Furthermore, by considering its synthetic precursor, 3-methyl-2-nitrotoluene, the highly efficient Leimgruber-Batcho synthesis can be employed to access 7-methylindoles. The in-situ generation of 2-amino-3-methylbenzaldehyde also opens the door to a range of condensation and multi-component reactions, enabling the construction of more complex heterocyclic systems like 1,5-benzodiazepines. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to harness the full synthetic potential of this valuable building block.
References
- Leimgruber, W.; Batcho, A. D. Process for Preparing Indoles. U.S.
- Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 1984, 22(1), 195-221.
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 2017 , 22(6), 946. [Link]
-
Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges., 1882 , 15(2), 2572–2575. [Link]
-
Leimgruber-Batcho indole synthesis. Wikipedia. [Link]
-
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012 , Article ID 510650. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 2023 , 13, 3694-3714. [Link]
- Kumar, A.; Sharma, S. A review on the synthesis of 1,5-benzodiazepines. Synth. Commun., 2013, 43(13), 1731-1752.
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Application Notes and Protocols: Aldol Condensation of 3-Methyl-2-nitrobenzaldehyde with Ketones
Abstract
This comprehensive technical guide provides an in-depth exploration of the Aldol condensation reaction between 3-methyl-2-nitrobenzaldehyde and various ketones, including acetone, acetophenone, and cyclohexanone. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanisms, offers detailed experimental protocols, and discusses the critical parameters influencing reaction outcomes. By synthesizing theoretical principles with practical, field-proven insights, these notes serve as a robust resource for the synthesis of α,β-unsaturated ketones, which are pivotal intermediates in medicinal chemistry.
Introduction: The Strategic Importance of the Aldol Condensation
The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] The Claisen-Schmidt condensation, a specific variant of this reaction, involves an enolizable ketone reacting with an aromatic aldehyde that cannot enolize, providing a direct route to α,β-unsaturated ketones, commonly known as chalcones.[4][5][6][7] These chalcone scaffolds are of significant interest in medicinal chemistry due to their wide array of biological activities.[4]
The substrate at the heart of this guide, 3-methyl-2-nitrobenzaldehyde, presents a unique electronic and steric profile. The potent electron-withdrawing nature of the ortho-nitro group significantly enhances the electrophilicity of the carbonyl carbon, a critical factor for the initial nucleophilic attack.[8] However, this same group, in concert with the adjacent meta-methyl group, introduces considerable steric hindrance that can influence the reaction kinetics and product distribution.[8][9] Understanding and controlling these competing effects is paramount for successful synthesis.
Reaction Mechanism: A Stepwise Dissection
The base-catalyzed Aldol condensation of 3-methyl-2-nitrobenzaldehyde with a ketone proceeds through a well-defined sequence of steps. The overall transformation involves the formation of a β-hydroxy ketone intermediate, which readily undergoes dehydration to yield the final conjugated enone.[2][3][6]
The general mechanism is as follows:
-
Enolate Formation: A base, typically sodium hydroxide, abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate ion.[2][6][10]
-
Nucleophilic Attack: The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of 3-methyl-2-nitrobenzaldehyde.[6][10]
-
Protonation: The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to form the β-hydroxy ketone (the aldol addition product).[6]
-
Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone undergoes base-catalyzed dehydration (an E1cB mechanism) to form the stable α,β-unsaturated ketone.[2][3] The formation of the conjugated system provides a strong thermodynamic driving force for this elimination step.
Caption: General mechanism of the base-catalyzed Aldol condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Aldol condensation of 3-methyl-2-nitrobenzaldehyde with acetone, acetophenone, and cyclohexanone.
General Materials and Equipment
-
Reactants: 3-Methyl-2-nitrobenzaldehyde, Acetone, Acetophenone, Cyclohexanone
-
Catalyst: Sodium hydroxide (NaOH) pellets or solution
-
Solvents: 95% Ethanol, Deionized water
-
Glassware: Round-bottom flasks, beakers, Erlenmeyer flasks, graduated cylinders, Hirsch funnel
-
Equipment: Magnetic stirrer with stir bar, heating mantle or water bath, ice bath, vacuum filtration apparatus, melting point apparatus
Protocol 1: Synthesis of 4-(3-Methyl-2-nitrophenyl)but-3-en-2-one (from Acetone)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of 3-methyl-2-nitrobenzaldehyde in 20 mL of 95% ethanol. Add 0.87 mL (12 mmol) of acetone to the solution.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes.
-
Reaction: Continue stirring vigorously at room temperature. A precipitate should begin to form within 15-30 minutes.[11] Allow the reaction to stir for a total of 2 hours.
-
Workup and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.[11] Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Purification: Wash the crude product with 20 mL of cold deionized water, followed by 10 mL of cold 95% ethanol to remove unreacted starting materials and catalyst.
-
Drying and Characterization: Allow the product to air dry. Determine the yield and characterize the product by melting point and spectroscopic methods (IR, NMR).
Protocol 2: Synthesis of 1-(3-Methyl-2-nitrophenyl)-3-phenylprop-2-en-1-one (from Acetophenone)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of 3-methyl-2-nitrobenzaldehyde and 1.20 mL (10 mmol) of acetophenone in 30 mL of 95% ethanol.[12]
-
Catalyst Addition: To the stirred solution, add 1.0 mL of a 15 M sodium hydroxide solution dropwise.[13]
-
Reaction: Stir the mixture at room temperature for 30 minutes. If a precipitate does not form readily, gently warm the mixture to 40-50°C for 15 minutes, then cool to room temperature.
-
Workup and Isolation: Add 20 mL of ice-cold deionized water to the flask and continue stirring for 10 minutes in an ice bath.[13] Break up any solid mass with a spatula.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus paper, then wash with a small amount of cold 95% ethanol.
-
Recrystallization: Recrystallize the crude product from hot 95% ethanol to obtain purified crystals.[13]
-
Drying and Characterization: Dry the purified chalcone and determine its yield, melting point, and spectroscopic data.
Protocol 3: Synthesis of 2-(3-Methyl-2-nitrobenzylidene)cyclohexan-1-one (from Cyclohexanone)
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1.65 g (10 mmol) of 3-methyl-2-nitrobenzaldehyde and 1.08 mL (10.5 mmol) of cyclohexanone in 15 mL of ethanol.
-
Catalyst Addition: Slowly add 2 mL of a 10% aqueous sodium hydroxide solution to the stirring mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Neutralization: Pour the reaction mixture into 50 mL of cold water. Acidify the mixture to a pH of ~7 by the dropwise addition of 1 M HCl.[8]
-
Extraction: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Characterization: After purification, determine the yield and characterize the product.
Data Presentation and Expected Outcomes
The choice of ketone substrate significantly influences the reaction conditions and expected yields due to differences in reactivity and steric bulk.
| Ketone Substrate | Typical Catalyst | Solvent | Reaction Time (approx.) | Expected Yield Range | Product (α,β-Unsaturated Ketone) |
| Acetone | 10% aq. NaOH | 95% Ethanol | 2 hours | 70-85% | 4-(3-Methyl-2-nitrophenyl)but-3-en-2-one |
| Acetophenone | 15 M aq. NaOH | 95% Ethanol | 0.5-1 hour | 75-90% | 1-(3-Methyl-2-nitrophenyl)-3-phenylprop-2-en-1-one |
| Cyclohexanone | 10% aq. NaOH | Ethanol | 4-6 hours | 60-75% | 2-(3-Methyl-2-nitrobenzylidene)cyclohexan-1-one |
Discussion: Causality and Optimization
Influence of Substituents
The ortho-nitro group is the primary activating group, rendering the aldehyde's carbonyl carbon highly susceptible to nucleophilic attack. This electron-withdrawing effect is crucial for the reaction to proceed efficiently.[8] However, the steric bulk of the ortho-nitro and meta-methyl groups can hinder the approach of the nucleophilic enolate. This steric hindrance is more pronounced with bulkier ketones like cyclohexanone, which may explain the longer reaction times and slightly lower yields compared to acetone.[8][9]
Reaction Optimization Workflow
Optimizing the Aldol condensation requires a systematic approach to key reaction parameters. The following workflow can guide the optimization process.
Caption: A systematic workflow for optimizing reaction conditions.
Troubleshooting
-
Low or No Yield:
-
Cause: Inactive catalyst or insufficient base concentration.
-
Solution: Use fresh sodium hydroxide solution. Consider slightly increasing the catalyst concentration or switching to a stronger base like potassium hydroxide.
-
-
Formation of Side Products:
-
Cause: Self-condensation of the ketone, particularly with acetone.
-
Solution: Add the aldehyde and ketone mixture to the base solution slowly to maintain a low concentration of the enolate.
-
-
Product Fails to Precipitate:
-
Cause: Product is too soluble in the reaction solvent.
-
Solution: After the reaction is complete, add ice-cold water to decrease the solubility of the organic product and induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Conclusion
The Aldol condensation of 3-methyl-2-nitrobenzaldehyde with various ketones is a versatile and effective method for synthesizing substituted chalcones and related α,β-unsaturated systems. The protocols and insights provided herein offer a solid foundation for researchers to successfully execute these transformations. By carefully controlling reaction parameters and understanding the electronic and steric influences of the substituents, high yields of desired products can be reliably achieved, opening avenues for the development of novel therapeutic agents.
References
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Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]
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The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
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Making Molecules. (2024, May 20). Aldol-like Reactions. [Link]
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Kumar, A., et al. (2013). Aldol reaction between p-nitrobenzaldehyde and acetone with different solvents by using L-proline–cysteine conjugate immoblized on Au nanoparticles at room temperature. ResearchGate. [Link]
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Homework.Study.com. Give a mechanism for the preparation of the appropriate benzalacetophenone using the aldehyde and ketone that you selected in this experiment. We selected 3-nitrobenzaldehyde and acetophenone. [Link]
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YouTube. (2019, August 30). Aldolase Enzymes and the Nitro-aldol Reaction. [Link]
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Hidalgo, A. Y., et al. (2025, April). Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System. ResearchGate. [Link]
-
YouTube. (2023, October 11). Aldol additions with nitriles and nitroalkanes. [Link]
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
ResearchGate. (2025, January 7). Why is chalcone formation not possible when nitrobenzaldehyde is used? If possible, so how?. [Link]
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YouTube. (2021, April 21). Synthesis of Substituted Chalcones. [Link]
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Wikipedia. Aldol reaction. [Link]
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Encyclopedia MDPI. (2022, October 14). Nitroaldol Reaction. [Link]
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Wikipedia. Claisen–Schmidt condensation. [Link]
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Claisen-Schmidt Condensation. [Link]
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Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
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Magritek. The Aldol Condensation. [Link]
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Chemistry Stack Exchange. (2021, August 23). stereoselectivity in aldol reactions. [Link]
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ResearchGate. Impact of steric hindrance on reaction‐path selection for triisobutylamine in the cross‐aldol reaction. [Link]
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PraxiLabs. Claisen Schimdt Reaction (Mixed Aldol Condensation). [Link]
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The Royal Society of Chemistry. Mechanism and Optimisation of Homoboroproline Bifunctional Catalytic Asymmetric Aldol Reaction - Supporting Information. [Link]
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Studylib. Aldol Reaction Lab Procedure: Organic Chemistry. [Link]
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ResearchGate. Asymmetric aldol condensation of 4‐nitrobenzaldehyde with cyclohexanone.... [Link]
-
The Royal Society of Chemistry. Supporting Information for - Asymmetric organocatalysis in the solid state. Enantioselective aldol reaction of cyclohexanone with p-nitrobenzaldehyde. [Link]
-
ResearchGate. Aldol condensation of cyclohexanone and benzaldehyde using zeolite NaY, Cu(ii)/Y. [Link]
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Semantic Scholar. (2014, March 25). Unexpected Beneficial Effect of ortho-Substituents on the (S)-Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes. [Link]
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ResearchGate. Aldol reaction between 4-nitrobenzaldehyde and cyclohexanone by different enzymes. [Link]
-
ResearchGate. Direct aldol reactions of 4-nitrobenzaldehyde with acetone catalyzed by organic molecules 2. [Link]
-
YouTube. (2025, November 3). CHEM 3810 Expt 8 Claisen Schmidt Condensation of Benzaldehyde and Acetophenone. [Link]
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Reddit. (2024, April 21). How this is the product of this Aldol reaction despite steric hindrance? (Upink question) : r/Mcat. [Link]
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
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Scribd. Chemistry Lab Report: Aldol Reaction. [Link]
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High-Yield Synthesis of 3-Methyl-2-nitrobenzaldehyde Derivatives: An Application Note and Protocol Guide
Abstract
3-Methyl-2-nitrobenzaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Their unique substitution pattern, featuring adjacent methyl and nitro groups ortho to an aldehyde, presents distinct synthetic challenges and opportunities. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of high-yield synthesis methods for this important class of compounds. We will delve into the mechanistic underpinnings of key synthetic strategies, offer step-by-step protocols for their implementation, and present a comparative analysis of their efficiencies. This document is designed to serve as a practical and authoritative resource, grounded in established chemical principles and supported by robust literature citations.
Introduction: The Significance of 3-Methyl-2-nitrobenzaldehyde Scaffolds
The strategic placement of a methyl, a nitro, and an aldehyde group on a benzene ring creates a versatile molecular scaffold. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the methyl group, influences the reactivity of the aromatic ring and the functional groups themselves. This electronic interplay is crucial for the subsequent elaboration of these molecules into more complex structures with significant biological activity.
Derivatives of 3-methyl-2-nitrobenzaldehyde are key building blocks in the synthesis of various heterocyclic compounds, which form the core of many therapeutic agents. The aldehyde functionality provides a convenient handle for condensation and cyclization reactions, while the nitro group can be readily reduced to an amine, opening pathways to a diverse range of nitrogen-containing heterocycles. For instance, these intermediates are instrumental in the production of certain anti-infective and anti-inflammatory drugs.[2]
Synthetic Strategies: Pathways to 3-Methyl-2-nitrobenzaldehyde Derivatives
The synthesis of 3-methyl-2-nitrobenzaldehyde derivatives is not as straightforward as the synthesis of their meta- or para-isomers due to the steric hindrance and directing effects of the substituents. Direct nitration of 3-methylbenzaldehyde, for instance, often leads to a mixture of isomers with the desired 2-nitro product being a minor component. Therefore, more strategic, multi-step approaches are typically employed to achieve high yields and purity.
This guide will focus on two principal and effective synthetic routes:
-
Route A: Oxidation of 2-Nitro-m-xylene (3-Methyl-2-nitrotoluene). This is a widely utilized and often high-yielding approach that starts from a readily available precursor.
-
Route B: Directed Nitration of 3-Methylbenzaldehyde Derivatives. This strategy employs protecting groups or specific reaction conditions to favor nitration at the C2 position.
Below, we explore the intricacies of each route, providing detailed protocols and mechanistic insights.
Route A: Oxidation of 3-Methyl-2-nitrotoluene
This synthetic pathway is predicated on the selective oxidation of the methyl group at the 1-position of 3-methyl-2-nitrotoluene to an aldehyde. The starting material itself can be synthesized via the nitration of m-xylene.
Synthesis of the Starting Material: 3-Methyl-2-nitrotoluene
The nitration of toluene typically yields a mixture of ortho- and para-nitrotoluene, with the meta-isomer being a minor product.[3] However, the nitration of m-xylene provides a more direct route to the required precursor for our target molecule.
Protocol 1: Nitration of m-Xylene
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Nitric Acid: Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration Reaction: To the cooled nitrating mixture, add m-xylene dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction and Purification: Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is a mixture of nitroxylene isomers, from which 3-methyl-2-nitrotoluene can be separated by fractional distillation.
Oxidation to 3-Methyl-2-nitrobenzaldehyde
Several methods can be employed for the oxidation of the methyl group. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or side reactions involving the nitro group.
Protocol 2: Manganese Dioxide Oxidation
Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic alcohols and can also be used for the direct oxidation of activated methyl groups, albeit under more forcing conditions. A more common and reliable approach involves a two-step sequence via the corresponding benzyl bromide.
Step 1: Benzylic Bromination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-nitrotoluene in a suitable solvent such as carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reaction: Reflux the mixture under illumination with a tungsten lamp for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine. Dry the organic layer and concentrate under reduced pressure to obtain crude 3-methyl-2-nitrobenzyl bromide.
Step 2: Sommelet Reaction
The Sommelet reaction provides a classic method for converting benzyl halides to aldehydes.
-
Formation of the Hexaminium Salt: React the crude 3-methyl-2-nitrobenzyl bromide with hexamine in a solvent like chloroform or ethanol to form the quaternary ammonium salt.
-
Hydrolysis: Hydrolyze the hexaminium salt with aqueous acetic acid or hydrochloric acid to yield 3-methyl-2-nitrobenzaldehyde. The aldehyde can then be purified by recrystallization or column chromatography.[4]
Protocol 3: Lapworth-Type Condensation and Hydrolysis
A one-pot synthesis from 2-nitrotoluene derivatives can be achieved using a modification of the Lapworth reaction.[5][6] This method involves the condensation of the activated methyl group with an ester, followed by hydrolysis.
-
Base-Catalyzed Condensation: To a solution of sodium methoxide in methanol, add 3-methyl-2-nitrotoluene and an alkyl nitrite (e.g., isoamyl nitrite). The reaction is typically carried out at low temperatures.[6]
-
Hydrolysis: The resulting intermediate oxime is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to afford the desired aldehyde.[5][6] Unreacted starting material can often be recovered by distillation.[6]
Workflow for Route A
Caption: Synthetic workflow for Route A.
Route B: Directed Nitration of 3-Methylbenzaldehyde
While direct nitration of 3-methylbenzaldehyde is often unselective, the aldehyde group can be temporarily converted into a different functional group that directs the incoming nitro group to the desired ortho position.
Protection of the Aldehyde Group
The aldehyde group is deactivating and meta-directing.[7] To overcome this, it can be protected as an acetal, which is an ortho, para-directing group.
Protocol 4: Acetal Formation and Nitration
Step 1: Acetal Protection
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylbenzaldehyde in an excess of an alcohol (e.g., methanol or ethylene glycol) containing a catalytic amount of acid (e.g., p-toluenesulfonic acid or an acidic ion-exchange resin).[8]
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.
-
Isolation: Once the reaction is complete, neutralize the acid catalyst, remove the excess alcohol, and purify the resulting acetal (e.g., 3-methylbenzaldehyde dimethyl acetal).
Step 2: Directed Nitration
-
Nitration Conditions: The nitration of the acetal is carried out using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, at low temperatures.[9][10][11] The acetal group, being an ortho, para-director, will favor nitration at the positions ortho and para to it. Due to the presence of the methyl group at the 3-position, the sterically less hindered 2-position becomes a favorable site for nitration.
-
Work-up: The reaction is quenched by pouring it onto ice, and the nitrated acetal is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
Step 3: Deprotection
-
Hydrolysis: The nitrated acetal is hydrolyzed back to the aldehyde by treatment with aqueous acid (e.g., dilute HCl or sulfuric acid).[8]
-
Purification: The resulting 3-methyl-2-nitrobenzaldehyde can be purified by standard methods such as recrystallization or chromatography.
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Application Notes and Protocols for the Synthesis of Dihydropyridine Calcium Channel Blockers Using 3-Methyl-2-nitrobenzaldehyde
Introduction: The Significance of the Dihydropyridine Scaffold in Cardiovascular Medicine
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in the development of calcium channel blockers, a class of drugs pivotal in the management of cardiovascular diseases such as hypertension and angina.[1] These compounds exert their therapeutic effects by blocking the influx of Ca²⁺ ions through L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2][3] The archetypal synthesis of the DHP ring system is the Hantzsch pyridine synthesis, a multi-component reaction that offers a versatile and efficient route to a wide array of DHP derivatives.[4][5]
The pharmacological profile of DHP-based drugs can be finely tuned by modifying the substituents on the 4-phenyl ring.[6] The presence and position of electron-withdrawing groups, such as a nitro group, are particularly crucial for activity.[7][8] This document provides a detailed guide on the use of 3-methyl-2-nitrobenzaldehyde as a key starting material in the Hantzsch synthesis to produce a specific nifedipine analog, highlighting the causal relationships behind the experimental choices and providing a robust, self-validating protocol for researchers in drug discovery and development.
The Hantzsch Dihydropyridine Synthesis: A Mechanistic Overview
The Hantzsch synthesis is a classic example of a one-pot, multi-component reaction, typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia.[9][10] The reaction proceeds through a series of interconnected equilibria, culminating in the formation of the dihydropyridine ring. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism involves two primary pathways that converge:
-
Knoevenagel Condensation: One equivalent of the β-ketoester (e.g., methyl acetoacetate) undergoes a Knoevenagel condensation with the aldehyde (3-methyl-2-nitrobenzaldehyde) to form an α,β-unsaturated carbonyl intermediate.[5]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a reactive enamine intermediate.[5]
-
Michael Addition and Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine product.[5]
The ortho-nitro group on the benzaldehyde ring plays a significant role in the pharmacological activity of the resulting DHP, contributing to the "boat-like" conformation of the dihydropyridine ring, which is thought to be essential for binding to the calcium channel receptor. The addition of a methyl group at the 3-position is a strategic modification to explore structure-activity relationships (SAR) and potentially modulate the drug's pharmacokinetic and pharmacodynamic properties.
Visualizing the Synthesis Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis, from the reactants to the final purified product.
Caption: Workflow for the synthesis of a dihydropyridine calcium channel blocker.
Detailed Experimental Protocol: Synthesis of Dimethyl 4-(3-methyl-2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a representative procedure adapted from established Hantzsch synthesis methodologies for nitro-substituted benzaldehydes.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 3-Methyl-2-nitrobenzaldehyde | 165.15 | 2.48 | 15.0 |
| Methyl Acetoacetate | 116.12 | 4.06 | 35.0 |
| Concentrated Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | ~1.8 mL | ~30 |
| Methanol | 32.04 | 15 mL | - |
Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers and graduated cylinders
-
Recrystallization apparatus
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 3-methyl-2-nitrobenzaldehyde (2.48 g, 15.0 mmol), methyl acetoacetate (4.06 g, 35.0 mmol), and methanol (15 mL).
-
Addition of Ammonia: To the stirred mixture, add concentrated aqueous ammonia (~1.8 mL, ~30 mmol) dropwise. The addition of ammonia is crucial as it serves as the nitrogen source for the dihydropyridine ring. An excess is used to drive the reaction towards product formation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The choice of methanol as a solvent is based on its ability to dissolve the reactants and its appropriate boiling point for this reaction. Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution as a yellow solid. Cooling the flask in an ice bath can further promote precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold methanol to remove any unreacted starting materials and soluble impurities. Cold solvent is used to minimize the loss of the desired product.
-
Recrystallization: Purify the crude product by recrystallization from methanol. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. This step is critical for obtaining a high-purity product.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Chemical Reaction Scheme
The following diagram illustrates the chemical transformation occurring during the Hantzsch synthesis.
Caption: Hantzsch synthesis of a dihydropyridine derivative.
Expected Results and Characterization
The successful synthesis should yield a yellow crystalline solid. The expected analytical data for Dimethyl 4-(3-methyl-2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would be as follows (predicted based on similar structures):
| Property | Expected Value |
| Appearance | Yellow crystalline solid |
| Melting Point | Dependent on purity, to be determined experimentally |
| ¹H NMR (CDCl₃, δ ppm) | Signals for aromatic protons, NH proton, C4-H proton, methyl ester protons, and C2/C6 methyl protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Resonances for aromatic carbons, carbonyl carbons of the ester groups, and aliphatic carbons of the dihydropyridine ring and methyl groups. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching of the ester groups, and N-O stretching of the nitro group. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated molecular weight. |
Structure-Activity Relationship (SAR) Insights
The structure of the synthesized dihydropyridine derivative is crucial for its biological activity. Key SAR points for this class of compounds include:
-
The 4-Aryl Ring: The presence of an aryl group at the 4-position is essential for activity. The substitution pattern on this ring significantly influences potency and selectivity.[4]
-
The Nitro Group: An electron-withdrawing group, typically a nitro group, at the ortho or meta position of the 4-phenyl ring generally enhances calcium channel blocking activity.[4]
-
The Dihydropyridine Ring: The puckered conformation of the Dihydropyridine ring is necessary for optimal interaction with the receptor.
-
Ester Groups at C3 and C5: These ester groups are important for binding to the receptor. Variations in the ester substituents can affect the duration of action and tissue selectivity.
The introduction of a methyl group at the 3-position of the 2-nitrophenyl ring in this specific synthesis allows for the exploration of how steric and electronic effects in this region of the molecule impact its interaction with the L-type calcium channel.
Conclusion
The Hantzsch dihydropyridine synthesis remains a highly effective and versatile method for the preparation of calcium channel blockers. By utilizing 3-methyl-2-nitrobenzaldehyde as a starting material, researchers can synthesize novel dihydropyridine derivatives for further pharmacological evaluation. The protocol detailed herein provides a solid foundation for the synthesis and purification of these compounds, emphasizing the importance of understanding the underlying reaction mechanism and the rationale behind each experimental step. This approach enables the systematic exploration of structure-activity relationships, ultimately contributing to the development of more potent and selective cardiovascular drugs.
References
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- Bladen C, Gündüz MG, Şimşek R, Şafak C, Zamponi GW. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. ACS Med Chem Lett. 2014;5(11):1241-1246.
- Bocker RH, Guengerich FP. Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450. J Med Chem. 1986;29(9):1596-1603.
- Hantzsch A. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Ber Dtsch Chem Ges. 1881;14(1):1637-1638.
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- Ohberg L, Westman J. An efficient and fast procedure for the Hantzsch dihydropyridine synthesis under microwave conditions. Synlett. 2001;(8):1296-1298.
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- Triggle DJ. The pharmacology of calcium channel antagonists: a historical overview. Am J Hypertens. 1992;5(6 Pt 2):S3-S9.
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Angeles E, Santillán H, Menconi I, et al. Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Molecules. 2001;6(8):683-693. Available from: [Link]
- Blajovan R, Modra D. The Study Synthesis of Nifedipine - Calcium Antagonist. Revista de Chimie. 2011;62(1):84-87.
- Cheng CY, Lee MJ, Chen JY. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Tetrahedron Lett. 1995;36(24):4261-4264.
- Godfraind T, Miller R, Wibo M. Calcium antagonism and calcium entry blockade. Pharmacol Rev. 1986;38(4):321-416.
- Janis RA, Triggle DJ. New developments in Ca2+ channel antagonists. J Med Chem. 1983;26(6):775-785.
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]
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-
Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
- Kumar H, Naira N, Dharmarajan T, Ghate M. Synthesis and in vitro Calcium Channel Blocking Activity of Symmetrical and Unsymmetrical Substituted 1,4-Dihydropyridine Derivatives. Asian Journal of Chemistry. 2010;21:4357-4365.
- Ozer ET, et al. Synthesis of cyclohexane ring fused 1,4-DHPs. Molecules. 2018;23(11):2898.
- Parthiban P, et al. Design and synthesis of 1,4-DHPs with various structural and functional group changes. Bioorg Chem. 2020;94:103422.
- Rovnyak GC, et al. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. J Med Chem. 1995;38(1):119-129.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Methyl-2-nitrobenzaldehyde
Welcome to the Technical Support Center for the purification of crude 3-Methyl-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing practical, field-tested insights rooted in scientific principles to ensure you can achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying 3-Methyl-2-nitrobenzaldehyde
3-Methyl-2-nitrobenzaldehyde is a valuable building block in organic synthesis. However, its preparation often yields a crude product contaminated with various impurities. The nature and quantity of these impurities can vary significantly depending on the synthetic route employed. Effective purification is therefore critical to ensure the reliability of subsequent reactions and the quality of the final products.
Common impurities can include:
-
Positional Isomers: Such as 4-methyl-2-nitrobenzaldehyde and 2-methyl-3-nitrobenzaldehyde, which often have very similar physical properties to the desired product, making them challenging to separate.
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Over-oxidation Products: The corresponding carboxylic acid, 3-methyl-2-nitrobenzoic acid, can be formed if the reaction conditions are too harsh.[1]
-
Byproducts from Side Reactions: Other unforeseen products from competing reaction pathways.
This guide will walk you through the most effective purification techniques and provide solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the purity of my crude 3-Methyl-2-nitrobenzaldehyde?
A1: Before attempting any large-scale purification, it is crucial to perform a preliminary analysis of your crude product. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[2][3] By spotting your crude material on a silica gel plate and developing it with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your mixture. This will give you a qualitative idea of the complexity of the purification required. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]
Q2: What are the most common methods for purifying crude 3-Methyl-2-nitrobenzaldehyde?
A2: The two most effective and widely used techniques for purifying solid organic compounds like 3-Methyl-2-nitrobenzaldehyde are recrystallization and column chromatography.
-
Recrystallization is a technique that relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. It is particularly effective for removing small amounts of impurities that have significantly different solubility profiles from the desired product.
-
Column Chromatography is a preparative separation technique that utilizes the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). This method is highly effective for separating compounds with similar polarities, such as positional isomers.[3]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic nitro compounds, common and effective solvent systems include:
-
Single-solvent systems: Ethanol or isopropanol.
-
Mixed-solvent systems: Toluene/petroleum ether or ethanol/water.[2][4]
To select the best solvent, you can perform small-scale solubility tests with a few milligrams of your crude product in different solvents.
Q4: My crude product is an oil. Can I still use recrystallization?
A4: If your crude product is an oil, it may be due to the presence of significant impurities that are depressing the melting point. In such cases, it is often more effective to first perform a column chromatography to remove the bulk of the impurities. The resulting partially purified solid can then be further purified by recrystallization. Alternatively, "oiling out" during a recrystallization attempt can sometimes be resolved by using a larger volume of solvent or a different solvent system.[5]
Q5: When should I choose column chromatography over recrystallization?
A5: Column chromatography is the preferred method when:
-
Your crude product contains multiple impurities with polarities similar to your target compound (e.g., positional isomers).
-
Recrystallization fails to yield a product of the desired purity.
-
The crude product is an intractable oil that does not solidify.[3]
TLC analysis will be your guide here. If you observe multiple spots with close Rf values to your product, column chromatography will be necessary for a successful separation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of 3-Methyl-2-nitrobenzaldehyde.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solutions & Explanations |
| No crystals form upon cooling. | 1. The solution is too dilute. 2. The solution is supersaturated and requires a nucleation site. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5] 2. Induce crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. Alternatively, if you have a pure crystal of the product, add a tiny "seed crystal" to the solution.[5] |
| The product "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The concentration of the solute is too high. 3. The chosen solvent is not ideal. | 1. Slow down the cooling process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also help.[5] 2. Adjust the concentration: Add a small amount of hot solvent to the oiled-out mixture, reheat until the solution is clear, and then cool slowly. 3. Change the solvent system: Experiment with a different solvent or a mixed solvent system. |
| The yield is very low. | 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough. | 1. Use the minimum amount of hot solvent: The goal is to create a saturated solution at the boiling point of the solvent.[4] 2. Keep everything hot during filtration: Warm the funnel and receiving flask before filtering the hot solution. 3. Use ice-cold solvent for washing: This minimizes the dissolution of your purified product. |
| The purified product is still impure (checked by TLC/melting point). | 1. The chosen solvent is not effective at separating the specific impurities present. 2. The cooling was too rapid, trapping impurities in the crystal lattice. | 1. Select a different solvent: Re-evaluate your choice of recrystallization solvent with small-scale tests. 2. Ensure slow cooling: Allow the solution to cool to room temperature slowly and without disturbance. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solutions & Explanations |
| Poor separation of the desired product from impurities. | 1. The mobile phase (eluent) is not optimized. 2. The column was not packed properly. 3. The column was overloaded with the crude product. | 1. Optimize the eluent with TLC: The ideal eluent system should give your product an Rf value of around 0.25-0.35 on a TLC plate.[2] 2. Proper column packing is crucial: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. 3. Do not overload the column: As a rule of thumb, use a mass of silica gel that is 30-100 times the mass of your crude product. |
| The product is not eluting from the column. | The eluent is not polar enough. | Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[5] |
| The product elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the eluent polarity: Increase the proportion of the non-polar solvent in your mobile phase.[5] |
| The product streaks down the column, leading to broad fractions. | 1. The compound may be degrading on the silica gel. 2. The sample was not loaded onto the column in a concentrated band. | 1. Deactivate the silica gel: You can wash the silica gel with a solvent system containing a small amount of a mild base like triethylamine to neutralize acidic sites. 2. Proper sample loading: Dissolve your crude product in a minimal amount of the eluent and load it carefully onto the top of the column. Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column. |
Experimental Protocols
The following are generalized protocols for the purification of 3-Methyl-2-nitrobenzaldehyde. It is highly recommended to first perform small-scale trials to optimize the conditions for your specific crude product.
Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
This protocol is suitable for crude material that is mostly solid and contains impurities with different polarities.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Methyl-2-nitrobenzaldehyde. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating isomeric impurities or for purifying oily crude products.
-
Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure 3-Methyl-2-nitrobenzaldehyde and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table provides a comparison of the expected outcomes for the two main purification techniques.
| Technique | Typical Purity Achieved | Expected Yield | Pros | Cons |
| Recrystallization | >98% | 60-80% | Simple, fast, and effective for removing impurities with different solubilities. | May not be effective for separating isomers; potential for "oiling out".[3] |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers. | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.[3] |
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Recrystallization
Sources
Technical Support Center: Synthesis of 3-Methyl-2-nitrobenzaldehyde
Welcome to the technical support guide for the synthesis of 3-Methyl-2-nitrobenzaldehyde. This critical intermediate is pivotal in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] However, its synthesis is not without challenges, often leading to a mixture of products that can complicate downstream applications and reduce yields.
This guide provides in-depth, field-proven insights into the common side products encountered during the synthesis of 3-Methyl-2-nitrobenzaldehyde. We will explore the causality behind the formation of these impurities, offer troubleshooting strategies to mitigate their formation, and provide protocols for their removal.
Frequently Asked Questions & Troubleshooting
The synthesis of 3-Methyl-2-nitrobenzaldehyde is typically approached via two primary routes:
-
Route A: Electrophilic Nitration of m-Tolualdehyde.
-
Route B: Oxidation of 3-Methyl-2-nitrotoluene.
Each pathway presents a unique set of challenges and potential side products. This guide is structured to address issues specific to each route.
Part 1: Side Products from the Nitration of m-Tolualdehyde
The direct nitration of m-tolualdehyde is an exercise in managing the competing directing effects of the activating methyl group (ortho-, para-directing) and the deactivating aldehyde group (meta-directing). This often leads to a mixture of constitutional isomers.
Q1: My final product shows multiple isomers in the NMR/GC-MS analysis. Why did this happen and which isomers are present?
A1: Isomeric Byproduct Formation
Causality: This is the most common issue when nitrating m-tolualdehyde. The formation of isomers is a direct consequence of the regioselectivity of the electrophilic aromatic substitution reaction. The methyl group activates the positions ortho and para to it, while the aldehyde group deactivates the ring and directs incoming electrophiles to the meta position.
The nitronium ion (NO₂⁺) will add to the positions most electronically favorable, resulting in a product mixture.
-
Desired Product: 3-Methyl-2-nitrobenzaldehyde . The nitro group is ortho to the methyl group and meta to the aldehyde group. This position is sterically hindered but electronically favored by the methyl group.
-
Common Isomer 1: 3-Methyl-4-nitrobenzaldehyde . The nitro group is ortho to the aldehyde and ortho to the methyl group.
-
Common Isomer 2: 5-Methyl-2-nitrobenzaldehyde . The nitro group is para to the methyl group and meta to the aldehyde group. This is often a significant byproduct due to the strong para-directing effect of the methyl group and reduced steric hindrance.
-
Minor Isomer 3: 4-Methyl-3-nitrobenzaldehyde . The nitro group is meta to the methyl group and ortho to the aldehyde.
The exact ratio of these isomers can be influenced by reaction conditions, particularly the composition of the nitrating mixture and the temperature.[2]
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low and constant reaction temperature (typically 0-15°C) during the addition of the nitrating agent.[3] Higher temperatures can reduce selectivity and increase the formation of unwanted isomers.
-
Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid can influence isomer distribution. Using a higher concentration of nitric acid may slightly favor ortho substitution.[2]
-
Slow Addition: Add the benzaldehyde substrate dropwise to the nitrating mixture to maintain temperature control and minimize localized concentration gradients that can lead to side reactions.[4]
Purification Strategy:
Separating these isomers is challenging due to their similar physical properties.
-
Fractional Recrystallization: This can be effective if there is a significant difference in the solubility of the isomers in a particular solvent system (e.g., toluene/petroleum ether).[3]
-
Column Chromatography: Preparative HPLC or flash chromatography on silica gel is the most reliable method for achieving high purity.
Visualizing Isomer Formation
References
Technical Support Center: Optimization of Nitration Conditions for 3-Methylbenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of 3-methylbenzaldehyde. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your synthesis for yield and purity.
The nitration of 3-methylbenzaldehyde is a nuanced example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the competing directing effects of an activating methyl group and a deactivating aldehyde group. This guide provides a framework for controlling this competition to achieve your desired synthetic outcome.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 3-methylbenzaldehyde in a direct question-and-answer format.
Issue 1: My overall yield is consistently low. What are the likely causes and solutions?
Possible Causes:
-
Incomplete Reaction: The combination of a deactivating aldehyde group and potentially mild reaction conditions can lead to a significant amount of unreacted starting material.
-
Sub-optimal Temperature: Nitration is highly exothermic.[1][2] If the temperature is too low, the reaction rate may be too slow. Conversely, if it is too high, side reactions can dominate, consuming the starting material and desired product.
-
Loss During Work-up: The nitrated products have some solubility in acidic aqueous solutions, and significant product can be lost if the precipitation and extraction steps are not optimized.
Recommended Solutions:
-
Verify Reagent Quality: Ensure you are using fresh, anhydrous nitrating acids (concentrated sulfuric and nitric acid). Water content can quench the formation of the essential nitronium ion (NO₂⁺).
-
Optimize Reaction Temperature: While standard protocols for similar substrates often recommend 0-15°C, for this specific substrate, you may need to carefully adjust the temperature.[1][2] Monitor the reaction by TLC or GC to find the "sweet spot" where starting material is consumed within a reasonable time without significant byproduct formation.
-
Controlled Addition: Add the 3-methylbenzaldehyde dropwise to the cold nitrating mixture. This maintains a low concentration of the organic substrate, preventing localized temperature spikes from the exothermic reaction.[3][4]
-
Efficient Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[2][4][5] This ensures rapid cooling and dilution, which effectively stops the reaction and maximizes the precipitation of the organic products.
Issue 2: I'm getting a complex mixture of isomers. How can I improve regioselectivity?
This is the central challenge of this reaction. The methyl group is activating and directs ortho and para (positions 2, 4, 6), while the aldehyde group is deactivating and directs meta (position 5).
Possible Causes:
-
Standard Nitrating Conditions: A typical mixed acid (H₂SO₄/HNO₃) nitration of a substituted benzaldehyde will inherently produce a mixture of isomers due to the competing directing effects.
-
Reaction Temperature: Higher temperatures can sometimes reduce selectivity, favoring the formation of thermodynamically stable, but potentially undesired, isomers.
Recommended Solutions:
-
Modify the Nitrating Medium: The ratio of nitric acid to sulfuric acid can significantly influence isomer distribution. For benzaldehyde, increasing the relative concentration of nitric acid has been shown to favor the formation of the ortho-nitro isomer.[2] This is theorized to involve coordination of the nitronium ion with the aldehyde's carbonyl oxygen, facilitating substitution at the adjacent ortho position.[2][6] Experiment with different ratios (e.g., 1:1 or 2:1 w/w of HNO₃ to H₂SO₄) while maintaining strict temperature control (0-5°C).
-
Use Alternative Nitrating Agents: For certain sensitive substrates, milder nitrating agents can offer better selectivity. Consider investigating agents like urea nitrate or using a medium such as an aqueous solution of sodium dodecylsulfate with dilute nitric acid, which has been shown to provide high regioselectivity for some aromatic compounds.[7][8]
Issue 3: The formation of dark, tarry byproducts is complicating purification. How can I prevent this?
Possible Causes:
-
Oxidation of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation by the strong oxidizing environment of the nitrating mixture, leading to the formation of 3-methyl-nitrobenzoic acids.[1][2]
-
Over-Nitration (Dinitration): If reaction conditions are too harsh (high temperature, excess nitrating agent, or prolonged reaction time), dinitration can occur, often leading to more complex and less soluble byproducts.[1]
Recommended Solutions:
-
Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature below 15°C, and preferably in the 5-10°C range, throughout the addition of the aldehyde.[4][9][10] Use an ice/salt bath for efficient cooling.
-
Control Stoichiometry: Use a modest excess of the nitrating agent, but avoid a large excess. A molar ratio of approximately 1.1:1 of nitric acid to the aldehyde is a good starting point.[9]
-
Monitor Reaction Time: Do not let the reaction run indefinitely. Monitor its progress by TLC or GC. Once the starting material is consumed, proceed with the work-up to prevent the formation of oxidation and dinitration products.[1][2]
Issue 4: Separating the final nitro-isomers is difficult.
Possible Causes:
-
Similar Physical Properties: The various mono-nitro isomers of 3-methylbenzaldehyde often have very similar polarities and boiling points, making separation by standard recrystallization or distillation challenging.[1][5]
Recommended Solutions:
-
Column Chromatography: This is the most reliable method for separating isomers with similar physical properties. Use a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to achieve good separation.[7]
-
Fractional Crystallization: While challenging, this can sometimes be effective. It requires careful selection of solvents and multiple recrystallization steps. Experiment with different solvent systems, such as a toluene/petroleum ether mixture.[4][11]
-
Derivatization: In some cases, it may be easier to separate the isomers after converting them into derivatives (e.g., acetals) that have more distinct physical properties. The derivatives can then be hydrolyzed back to the aldehydes after separation.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental safety precautions for conducting this nitration?
Nitration reactions are energetic and involve highly corrosive and oxidizing materials. Safety is paramount.[12]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[13][14]
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood to avoid inhaling toxic nitric acid fumes and nitrogen dioxide gas.[13][14]
-
Controlled Addition & Cooling: The reaction is highly exothermic. Always add the nitric acid to the sulfuric acid slowly while cooling in an ice bath. Subsequently, add the 3-methylbenzaldehyde to the nitrating mixture dropwise, never the other way around. Ensure an efficient cooling bath is ready to manage any temperature increase.[3]
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[13][15] Have appropriate spill containment materials (like sodium carbonate or sand) on hand.[16]
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[16] Quench the reaction mixture on ice before neutralization and disposal according to your institution's guidelines.
Q2: How can I monitor the progress of the reaction?
Active monitoring is crucial to prevent over-nitration and byproduct formation.
-
Thin Layer Chromatography (TLC): This is a quick and effective method. Use a suitable mobile phase (e.g., 10-20% ethyl acetate in hexane) to separate the starting material from the product spots. The reaction is complete when the starting material spot is no longer visible.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to monitor the disappearance of the starting material and the appearance of the products.[17][18] This can also help in determining the isomer ratio in the crude product mixture.
Q3: What is the mechanistic basis for the regioselectivity in this reaction?
The outcome is a competition between the directing effects of the two substituents on the aromatic ring.
-
The Methyl Group (-CH₃): This is an electron-donating group (activating) via induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the methyl group).
-
The Aldehyde Group (-CHO): This is a strong electron-withdrawing group (deactivating) via resonance. It pulls electron density out of the ring, particularly from the ortho and para positions, thereby directing incoming electrophiles to the meta position (position 5 relative to the aldehyde group).
The nitronium ion (NO₂⁺) will preferentially attack the positions that are most activated (or least deactivated). The interplay of these effects leads to a mixture of products, making optimization of conditions critical to favor one isomer over the others.
Data Presentation & Protocols
Table 1: Influence of Reaction Conditions on Isomer Distribution
The following table summarizes expected trends in isomer distribution based on data from analogous benzaldehyde nitration studies. Actual ratios for 3-methylbenzaldehyde will require experimental determination.
| Nitrating System (Ratio w/w) | Temperature (°C) | Predominant Isomer(s) | Minor Isomer(s) | Rationale & Reference |
| H₂SO₄ / HNO₃ (High H₂SO₄) | 5 - 15 | Products of meta-direction to -CHO and ortho/para-direction to -CH₃ | Other isomers | Standard conditions favor electronically preferred sites.[2] |
| H₂SO₄ / HNO₃ (High HNO₃) | 0 - 5 | Increased yield of ortho-to-CHO isomers | meta-to-CHO isomers | Higher HNO₃ concentration may promote coordination with the aldehyde, favoring adjacent substitution.[2][6] |
Experimental Protocols
Protocol 1: Standard Mixed Acid Nitration
This protocol is a starting point for achieving a mixed-isomer product, likely favoring substitution at positions electronically activated by the methyl group and not strongly deactivated by the aldehyde group.
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 60 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice/salt bath.
-
With vigorous stirring, slowly add 45 mL of concentrated nitric acid from the addition funnel. Crucially, maintain the temperature below 10°C throughout this addition. [1][4]
-
Nitration Reaction: After the nitrating mixture has been prepared and cooled to 0-5°C, begin the dropwise addition of 12.0 g (11.8 mL) of 3-methylbenzaldehyde. Maintain the internal reaction temperature between 5°C and 15°C. The addition may take approximately one hour.[2]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.[2][5] The crude product will precipitate as a yellowish solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product. Purification is typically required via column chromatography or fractional crystallization.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a suitable non-polar solvent like hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 10-15%).
-
Collect Fractions: Collect fractions and analyze them by TLC to identify which fractions contain the desired purified isomer(s).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the nitration of 3-methylbenzaldehyde.
Regioselectivity Influences
Caption: Competing directing effects on the 3-methylbenzaldehyde ring.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common nitration issues.
References
- Vertex AI Search. (2024). Nitration reaction safety.
- American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde.
- Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
- BenchChem. (2025). Improving the selectivity of nitration in benzaldehyde derivatives.
- ResearchGate. (2017). Continuous Flow Nitration of Benzaldehyde.
- BenchChem. (2025). Technical Support Center: Improving Selectivity in 2-Hydroxy-3-Methylbenzaldehyde Nitration.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education.rsc.org.
- OC-Praktikum. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- Scientific Research Publishing. (2013). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde.
- Royal Society of Chemistry. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances.
- BenchChem. (2025). Application Note: Synthesis of m-Nitrobenzaldehyde via Nitration of Benzaldehyde.
- National Center for Biotechnology Information. (n.d.). 3-Methylbenzaldehyde. PubChem.
- AIDIC. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation.
- ResearchGate. (2012). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling.
- Mahajan, S. S., & Mahadik, M. A. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
-
Scientific Research Publishing. (2013). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]
- Google Patents. (n.d.). Method and apparatus for purifying nitration products.
- National Center for Biotechnology Information. (n.d.). Analytical Methods. Toxicological Profile for Glutaraldehyde.
- PubMed. (n.d.). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review.
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Technical Support Center: Troubleshooting the Separation of 3-Methyl-2-nitrobenzaldehyde and Related Isomers
Welcome to the technical support center dedicated to resolving the challenges associated with the separation of 3-Methyl-2-nitrobenzaldehyde and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. Our focus is on providing practical, scientifically-grounded solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers I should expect when working with 3-Methyl-2-nitrobenzaldehyde?
When synthesizing or analyzing 3-Methyl-2-nitrobenzaldehyde, you are likely to encounter other positional isomers. The specific isomers and their ratios depend on the synthetic route. For instance, the nitration of m-tolualdehyde would yield a mixture of isomers. Besides the primary 3-Methyl-2-nitrobenzaldehyde, you may also find 3-Methyl-4-nitrobenzaldehyde, 3-Methyl-6-nitrobenzaldehyde, and potentially dinitro- derivatives depending on the reaction conditions. It is crucial to anticipate the presence of these related compounds during method development for separation.
Q2: Why is the separation of these isomers so challenging?
The difficulty in separating positional isomers of substituted benzaldehydes, such as 3-Methyl-2-nitrobenzaldehyde, stems from their very similar physicochemical properties.[1] These isomers often have nearly identical molecular weights, polarities, and boiling points, which makes their separation by standard chromatographic or distillation techniques problematic.[1][2] For example, the melting points of ortho- and meta-nitrobenzaldehyde are 42-44°C and 58°C, respectively, which are too close for efficient separation by fractional crystallization.[1]
Q3: Is distillation a viable method for separating 3-Methyl-2-nitrobenzaldehyde isomers?
Direct distillation is strongly discouraged for separating nitrobenzaldehyde isomers due to significant safety hazards.[1] The decomposition temperatures of these compounds are often very close to their boiling points.[1][2] Attempting to distill these mixtures, especially under reduced pressure, can lead to uncontrolled decomposition and potentially explosive events.[1][2]
Troubleshooting Guide: Chromatographic Separation
This section addresses specific problems you might encounter during the chromatographic separation of 3-Methyl-2-nitrobenzaldehyde isomers.
Q4: My HPLC analysis shows a single, broad peak instead of distinct isomer peaks. What's wrong?
This is a classic case of co-elution, where the isomers are not being resolved by your current HPLC method. Several factors could be at play:
-
Inadequate Column Chemistry: The stationary phase of your column may not have the right selectivity for these isomers. Standard C18 columns, while widely used, may not provide sufficient resolution.
-
Suboptimal Mobile Phase Composition: The polarity and composition of your mobile phase are critical for achieving separation. A mobile phase that is too strong will cause the isomers to elute too quickly and without adequate interaction with the stationary phase.
-
Incorrect pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can dramatically affect retention and selectivity. Although benzaldehydes are not strongly acidic or basic, subtle changes in pH can influence their interaction with the stationary phase, especially if silanol groups are present.
Solution Pathway:
-
Column Selection: Consider a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions that may enhance the separation of aromatic isomers. For challenging separations, polar-embedded phases or even normal-phase chromatography could be explored.
-
Mobile Phase Optimization:
-
Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Start with a lower percentage of the organic solvent to increase retention and provide more opportunity for separation.
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Additives: The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and may influence selectivity.[3][4]
-
-
Temperature Control: Operating the column at a controlled temperature can improve the reproducibility of the separation and may also affect the resolution.[5]
Q5: I'm seeing significant peak tailing in my chromatogram. How can I improve the peak shape?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar functional groups on the analytes, leading to tailing.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[6]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broad and tailing peaks.[7]
Corrective Actions:
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups, which minimizes tailing.
-
Mobile Phase Modifier: Adding a small amount of a competitive agent, like triethylamine, to the mobile phase can help to mask the active silanol sites. A patent for separating nitrobenzaldehyde isomers suggests a mobile phase containing dipotassium hydrogen phosphate, methanol, and an organic alkali like triethylamine.[8]
-
Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent.[6]
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
Q6: My GC-MS analysis is not providing baseline separation of the isomers. What adjustments can I make?
Similar to HPLC, poor resolution in GC is typically due to issues with the column or the temperature program.
-
Inappropriate GC Column: A standard, non-polar column (e.g., 5% phenyl-methylpolysiloxane) may not be sufficient.
-
Temperature Program Too Fast: A rapid temperature ramp will not allow for enough differential partitioning of the isomers between the mobile and stationary phases.[7]
Optimization Strategies:
-
Column Choice: A mid-polarity or a wax-type capillary column can provide better selectivity for these types of isomers.
-
Temperature Program:
-
Start with a lower initial oven temperature to ensure the analytes are focused at the head of the column.
-
Use a slower temperature ramp rate, especially around the elution temperature of the isomers, to maximize the separation.[7]
-
-
Carrier Gas Flow Rate: Ensure the linear velocity of your carrier gas (helium or hydrogen) is optimized for your column dimensions to achieve the best efficiency.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol provides a starting point for developing a robust HPLC method for the separation of 3-Methyl-2-nitrobenzaldehyde and its related isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate
-
Phosphoric acid
-
Triethylamine
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M solution of dipotassium hydrogen phosphate in water. Add 3 mL of triethylamine per liter of solution and adjust the pH to 7.5 with phosphoric acid.[8] The mobile phase will be a mixture of this buffer and methanol. A starting point could be an 80:20 ratio of buffer to methanol.[8]
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Analysis: Inject the sample and record the chromatogram. The retention times for the different isomers will vary, but this method has been shown to be effective for separating nitrobenzaldehyde isomers.[8]
Data Summary Table:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) 0.05M K2HPO4 (pH 7.5 with triethylamine) : Methanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detection | UV at 240 nm |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification
This protocol outlines a general GC-MS method for the analysis and identification of 3-Methyl-2-nitrobenzaldehyde isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[9]
Reagents:
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent
Procedure:
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (approximately 100 µg/mL) in dichloromethane.
-
GC-MS Conditions:
-
Analysis: Inject the sample and acquire the data. The isomers will be separated based on their retention times, and the mass spectra can be used for identification. The molecular ion peak for 3-Methyl-2-nitrobenzaldehyde would be at m/z 165.[11][12]
Visualization of Workflows and Logic
HPLC Method Development Workflow
Caption: A workflow for developing an effective HPLC method for isomer separation.
Troubleshooting Logic for Poor Peak Resolution
Caption: A decision tree for diagnosing the cause of poor peak resolution.
References
- Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- Google Patents. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF.
- Benchchem. Troubleshooting the separation of cis- and trans-nerolidol isomers.
- Benchchem. A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers.
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ...
- Benchchem. A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs. Alternatives.
- Pharm Anal Acta. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
- Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.
- SIELC Technologies. Separation of Benzaldehyde, 2-hydroxy-5-nitro- on Newcrom R1 HPLC column.
- Google Patents. US4714783A - Separation of nitrobenzaldehyde isomers.
- PubChem. 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567.
- ResearchGate. GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion...
- European Patent Office. Adsorptive separation of nitrobenzaldehyde isomers - EP 0320539 B1.
- Google Patents. EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers.
- Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- PubChemLite. 3-methyl-2-nitrobenzaldehyde (C8H7NO3).
- RSC Publishing. Analytical Methods.
- Chromatography Forum. separation of positional isomers.
- Google Patents. US5567854A - Process for separating mixtures of nitrobenzaldehyde isomers.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).
- HALO Columns. LC Chromatography Troubleshooting Guide.
- Benchchem. Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis.
- MySkinRecipes. 3-methyl-2-nitrobenzaldehyde.
- Wikipedia. 3-Nitrobenzaldehyde.
- SIELC Technologies. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column.
- Benchchem. An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties.
- Aidic. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation.
- ChemicalBook. 3-Nitrobenzaldehyde synthesis.
- Chongqing Chemdad Co. 3-METHYL-2-NITROBENZALDEHYDE.
- ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- Organic Syntheses Procedure. m-NITROBENZALDEHYDE DIMETHYLACETAL.
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- 4. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Stability of 3-Methyl-2-nitrobenzaldehyde under different reaction conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Methyl-2-nitrobenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our aim is to equip you with the scientific rationale behind the stability profile of this compound, enabling you to anticipate potential issues, design robust experiments, and interpret your results with confidence.
Introduction to the Stability of 3-Methyl-2-nitrobenzaldehyde
3-Methyl-2-nitrobenzaldehyde is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its reactivity is primarily dictated by the interplay of the aldehyde and nitro functional groups on the substituted benzene ring. Understanding the stability of this molecule under various reaction conditions is paramount to ensure the integrity of your experiments, the purity of your products, and the reliability of your analytical data. This guide will delve into the factors that can influence the stability of 3-Methyl-2-nitrobenzaldehyde and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-Methyl-2-nitrobenzaldehyde?
A1: The two primary functional groups, the aldehyde and the nitro group, are the main sites of degradation. The most common degradation pathways include:
-
Oxidation of the aldehyde group to form 3-methyl-2-nitrobenzoic acid.
-
Reduction of the nitro group to form 3-methyl-2-aminobenzaldehyde, which can be followed by further reactions.
-
Disproportionation (Cannizzaro reaction) of the aldehyde under strong basic conditions, yielding 3-methyl-2-nitrobenzyl alcohol and 3-methyl-2-nitrobenzoic acid.
-
Photodegradation , which can involve complex rearrangements and reactions of the nitro group upon exposure to UV light.[1]
Q2: I am observing the formation of two new, more polar compounds in my reaction mixture when using a strong base. What is likely happening?
A2: You are likely observing the products of the Cannizzaro reaction. Aromatic aldehydes that lack an alpha-hydrogen, such as 3-Methyl-2-nitrobenzaldehyde, can undergo this disproportionation reaction in the presence of a strong base (e.g., concentrated NaOH or KOH). In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (3-methyl-2-nitrobenzyl alcohol), while a second molecule is oxidized to the carboxylic acid (3-methyl-2-nitrobenzoic acid).[2][3][4] To avoid this, consider using a milder base or protecting the aldehyde group if the reaction conditions permit.
Q3: My sample of 3-Methyl-2-nitrobenzaldehyde is developing a yellowish or brownish tint over time, even when stored in the dark. What could be the cause?
A3: Discoloration upon storage can be indicative of slow oxidation or polymerization. The aldehyde functional group can be susceptible to air oxidation, especially in the presence of light or trace metal impurities. This would lead to the formation of the corresponding carboxylic acid, which may be colored or could catalyze further degradation. It is also possible for aldehydes to undergo slow polymerization or self-condensation reactions over extended periods. For optimal stability, it is recommended to store 3-Methyl-2-nitrobenzaldehyde under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures.[5][6]
Q4: I am planning a reaction that involves heating 3-Methyl-2-nitrobenzaldehyde at high temperatures. Are there any specific thermal stability concerns?
A4: While aromatic aldehydes are generally more thermally stable than their aliphatic counterparts, prolonged heating at high temperatures can lead to decomposition. For nitroaromatic compounds, thermal degradation can be complex.[7] One potential thermal degradation pathway for the oxidized product, 3-methyl-2-nitrobenzoic acid, is decarboxylation at very high temperatures to form 2-nitrotoluene.[8][9][10] It is advisable to conduct your reaction at the lowest effective temperature and for the shortest duration necessary to achieve the desired conversion.
Q5: What are the best practices for handling and storing 3-Methyl-2-nitrobenzaldehyde to ensure its long-term stability?
A5: To maintain the purity and stability of 3-Methyl-2-nitrobenzaldehyde, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable.
-
Light: Protect from light to prevent photolytic degradation. Use amber-colored vials or store in a dark place.
-
Atmosphere: Minimize exposure to air and moisture. If the compound is used frequently, consider aliquoting it into smaller, single-use vials to reduce repeated exposure of the bulk material to the atmosphere.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Appearance of a new peak corresponding to a carboxylic acid in my analytical chromatogram. | Oxidation of the aldehyde. | - Ensure all solvents are de-gassed to remove dissolved oxygen. - Run the reaction under an inert atmosphere (N₂ or Ar). - Add an antioxidant if compatible with your reaction chemistry. |
| Formation of both an alcohol and a carboxylic acid derivative, especially under basic conditions. | Cannizzaro disproportionation reaction. | - Use a non-nucleophilic or sterically hindered base. - Lower the reaction temperature. - Protect the aldehyde group as an acetal or dithiane prior to subjecting it to strongly basic conditions. |
| Low recovery of starting material and the appearance of multiple, unidentified peaks after a reaction exposed to light. | Photodegradation. | - Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. - If photochemistry is unavoidable, consider using a photolabile protecting group for other sensitive functionalities in your molecule. |
| Inconsistent reaction yields or the appearance of unexpected byproducts. | Impurities in the starting material. | - Verify the purity of your 3-Methyl-2-nitrobenzaldehyde using a validated analytical method (e.g., HPLC, GC-MS, or NMR).[10][11] - Purify the starting material by recrystallization if necessary. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | Inadequate chromatographic resolution. | - Optimize the mobile phase composition (e.g., adjust the organic modifier-to-aqueous ratio, change the organic modifier, or alter the pH of the aqueous phase). - Consider a different stationary phase (e.g., a phenyl-hexyl or cyano column if a C18 column is not providing adequate separation). - Employ a gradient elution method to improve the separation of compounds with different polarities.[12] |
Stability of 3-Methyl-2-nitrobenzaldehyde: A Summary
| Condition | Stability | Potential Degradation Products | Primary Degradation Pathway |
| Acidic (e.g., 1M HCl, heat) | Moderate | 3-Methyl-2-nitrobenzaldehyde (hydrolysis of acetal impurities) | Generally stable, but forcing conditions can lead to minor degradation. |
| Basic (e.g., 1M NaOH, heat) | Low | 3-Methyl-2-nitrobenzyl alcohol, 3-Methyl-2-nitrobenzoic acid | Cannizzaro Reaction |
| Oxidative (e.g., 3% H₂O₂, RT) | Low | 3-Methyl-2-nitrobenzoic acid | Oxidation |
| Thermal (e.g., >80°C) | Moderate to Low | Complex mixture, potential for decarboxylation of the oxidized product. | Thermal Decomposition |
| Photolytic (UV light) | Low | 3-Methyl-2-nitrosobenzoic acid and other rearranged products. | Photo-isomerization and rearrangement |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-Methyl-2-nitrobenzaldehyde
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[2][4][8][9][13][14][15]
1. Sample Preparation:
-
Prepare a stock solution of 3-Methyl-2-nitrobenzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 8 hours. Neutralize with 1M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of 3-Methyl-2-nitrobenzaldehyde in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in an appropriate solvent) at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 3-Methyl-2-nitrobenzaldehyde (1 mg/mL) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a defined period.[15] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating analytical method, such as HPLC with UV detection or LC-MS.[3][5][16][17][18]
Protocol 2: HPLC Method for the Analysis of 3-Methyl-2-nitrobenzaldehyde and its Degradation Products
This is a starting point for developing a stability-indicating HPLC method. Optimization may be required.[10][12][19][20]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of 3-Methyl-2-nitrobenzaldehyde.
Caption: General workflow for a forced degradation study.
References
- Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(11), 3651-3652.
- Ogata, Y., Kishi, I., & Tsuchida, M. (1962). Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. Journal of the Chemical Society of Japan, Pure Chemistry Section, 83(1), 84-86.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15.
- Anonymous. (2015). Canizzaro Reaction: The Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl Alcohol. CDN.
- Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan.
- Brainly. (2023). [FREE] Cannizzaro Reaction: Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl.
- Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production.
- Wiley Online Library. (2010). Cannizzaro Reaction. CoLab.
- Raju, B., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.
- BenchChem. (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- MDPI. (2022).
- ChemDad. (n.d.). 3 Methyl 2 Nitrobenzoic Acid Chemical Properties.
- MySkinRecipes. (n.d.). 3-methyl-2-nitrobenzaldehyde.
- SIELC Technologies. (n.d.). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column.
- Lin, Y. J., et al. (2002).
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs.
- ResearchGate. (2025).
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde.
- MedCrave online. (2016).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- PubChem. (n.d.). 3-Methyl-2-nitrobenzaldehyde.
- Research Journal of Pharmacy and Technology. (n.d.).
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde.
- PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde.
- ChemicalBook. (2025). 3-Nitrobenzaldehyde.
- Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
- ChemDad. (n.d.). 3-METHYL-2-NITROBENZALDEHYDE.
- ResearchGate. (n.d.). Basic hydrolysis of some N-phenylcarbamates and basic methanolysis of some N-phenylacetamides containing an ortho nitro substituent.
- ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- Semantic Scholar. (1970). Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution.
- CBSE Academic. (2023). SAMPLE PAPER (2023 -24).
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Technical Support Center: Purification of 3-Methyl-2-nitrobenzaldehyde
Welcome to the technical support center for the purification of 3-Methyl-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude 3-Methyl-2-nitrobenzaldehyde?
A1: The impurity profile of your crude 3-Methyl-2-nitrobenzaldehyde is largely dependent on its synthetic route. Common synthesis methods, such as the nitration of 3-methylbenzaldehyde, can lead to several byproducts.[1][2]
Common Impurities Include:
-
Isomeric Byproducts: You can expect other positional isomers such as 3-methyl-4-nitrobenzaldehyde and 3-methyl-6-nitrobenzaldehyde. The nitration of benzaldehyde itself typically yields a mixture of ortho, meta, and para isomers, with the meta isomer being predominant.[3]
-
Unreacted Starting Materials: Residual 3-methylbenzaldehyde may be present if the reaction has not gone to completion.
-
Over-oxidation Products: Depending on the reaction conditions, the aldehyde group can be oxidized to a carboxylic acid, resulting in the formation of 3-methyl-2-nitrobenzoic acid.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, petroleum ether) and any remaining nitrating agents or acids are also potential impurities.[5][6][7]
Q2: What is the first purification step I should consider for my crude product?
A2: For a solid crude product, recrystallization is often the most effective initial purification step. This technique is excellent for removing significant quantities of impurities that have different solubility profiles from your target compound. If your crude product is an oil or highly impure, a liquid-liquid extraction or column chromatography might be a more suitable starting point.
Q3: How can I effectively remove isomeric impurities that are structurally similar to my target compound?
A3: Separating isomers can be challenging due to their similar physical properties. Column chromatography is a highly effective technique for this purpose. By carefully selecting the stationary and mobile phases, you can achieve excellent separation. For aromatic aldehydes, a normal-phase silica gel column with a non-polar/polar solvent system (e.g., hexane:ethyl acetate) is a good starting point.[8][9]
Another powerful method is the formation of a bisulfite adduct .[10][11][12] Aldehydes react with sodium bisulfite to form a water-soluble adduct, while other organic impurities, including many isomers that may react more slowly or not at all, can be washed away with an organic solvent. The pure aldehyde can then be regenerated by treating the aqueous layer with a base.[4][9][12]
Q4: My compound appears to be degrading during purification. What could be the cause and how can I prevent it?
A4: 3-Methyl-2-nitrobenzaldehyde can be sensitive to air, light, and heat.[13][14] Degradation can manifest as discoloration or the appearance of new spots on a TLC plate. The aldehyde functional group is also susceptible to oxidation, forming the corresponding carboxylic acid.[15]
To minimize degradation:
-
Work efficiently: Minimize the time the compound is exposed to air and light.
-
Use an inert atmosphere: When possible, perform purification steps under an inert atmosphere of nitrogen or argon.
-
Avoid excessive heat: Use the lowest effective temperatures for dissolution during recrystallization and for solvent removal on a rotary evaporator.
-
Check solvent purity: Ensure that your solvents are free of peroxides, which can promote oxidation.
Q5: How can I assess the purity of my final 3-Methyl-2-nitrobenzaldehyde product?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and quantitative method for determining purity and identifying impurities.[1][16][17] A C18 reverse-phase column is often suitable for this type of compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.[1]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (60-61 °C) is a good indicator of high purity.[18]
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.[9]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| Compound does not dissolve, even with heating. | The chosen solvent is not suitable. | Select a more appropriate solvent. Good solvents for recrystallization are those in which 3-Methyl-2-nitrobenzaldehyde has low solubility at room temperature but high solubility at elevated temperatures. Toluene/petroleum ether mixtures are often effective.[5][6][7] |
| "Oiling out" occurs instead of crystallization. | The solution is cooling too quickly, the concentration is too high, or the solvent is not ideal. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution forms, then cool slowly. If the issue persists, try a different solvent system.[8][9] |
| No crystals form upon cooling. | The solution is too dilute, or supersaturation has not been achieved. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. If crystals still do not form, reduce the volume of the solvent by evaporation and allow it to cool again. |
| Low recovery of the purified product. | Too much solvent was used for dissolution or washing, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of the target compound from impurities. | The eluent system (mobile phase) is not optimized, or the column was not packed properly. | Optimize the solvent ratio using TLC before running the column. A good starting point for silica gel is a solvent system (e.g., hexane:ethyl acetate) that gives your target compound an Rf value of 0.2-0.3.[9] Ensure the stationary phase is packed uniformly without air bubbles or cracks.[9] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate.[19] |
| The compound is eluting too quickly. | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of bands on the column. | The sample was overloaded, the compound has low solubility in the mobile phase, or there is an interaction with the stationary phase. | Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved before loading. Sometimes, adding a small amount of a more polar solvent (like methanol) to the mobile phase can improve peak shape for polar compounds. |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Petroleum Ether Solvent System
This protocol is effective for removing impurities with different polarities from the desired product.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Methyl-2-nitrobenzaldehyde in the minimum amount of hot toluene.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add petroleum ether to the hot toluene solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities.[10][11][12]
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent such as methanol.[12] Add a saturated aqueous solution of sodium bisulfite and stir vigorously.[11][12] A precipitate of the bisulfite adduct may form.
-
Extraction: Add an immiscible organic solvent (e.g., a 10% ethyl acetate in hexanes solution) and water to the mixture in a separatory funnel and shake.[11][12]
-
Separation: Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct, while non-aldehydic impurities will remain in the organic layer.[11]
-
Regeneration of Aldehyde: Separate the aqueous layer and wash it once more with the organic solvent.[12] Transfer the aqueous layer to a clean separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate). Make the aqueous layer basic (pH ~12) by the dropwise addition of a sodium hydroxide solution to regenerate the aldehyde.[12]
-
Final Extraction and Isolation: Extract the regenerated aldehyde into the organic layer. Wash the organic layer with water, dry it over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified 3-Methyl-2-nitrobenzaldehyde.[12]
Visualizing Purification Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of 3-Methyl-2-nitrobenzaldehyde by recrystallization.
Bisulfite Extraction Workflow
Caption: Workflow for purification using sodium bisulfite adduct formation and extraction.
Summary of Purification Methods
| Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, fast, good for removing impurities with different solubilities.[8] | May not be effective for separating isomers; potential for "oiling out".[8] |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers.[8] | More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[8] |
| Bisulfite Extraction | >99% | 70-90% | Highly selective for aldehydes, excellent for removing non-aldehydic impurities.[10][11][12] | Requires careful pH control for aldehyde regeneration; may not be suitable for base-sensitive compounds. |
References
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Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. Available at: [Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]
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Solvent screening for the extraction of aromatic aldehydes (2024) | Alexander Kaufmann | 3 Citations - SciSpace. Available at: [Link]
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Solvent screening for the extraction of aromatic aldehydes - Graz University of Technology. Available at: [Link]
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3-Nitrobenzaldehyde - Solubility of Things. Available at: [Link]
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Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available at: [Link]
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3-methyl-2-nitrobenzaldehyde - MySkinRecipes. Available at: [Link]
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3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem. Available at: [Link]
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m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. Available at: [Link]
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Preparation of 3-nitrobenzaldehyde - PrepChem.com. Available at: [Link]
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3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. Available at: [Link]
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3-Nitrobenzaldehyde - Wikipedia. Available at: [Link]
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GC Troubleshooting Guide - Phenova.com. Available at: [Link]
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Analytical Methods - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
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Column Chromatography - Magritek. Available at: [Link]
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Synthesis of m-nitrobenzaldehyde - ResearchGate. Available at: [Link]
- CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents.
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Challenges in the scale-up synthesis of 3-Methyl-2-nitrobenzaldehyde
Welcome to the Technical Support Center for the synthesis of 3-Methyl-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and safe execution of your experiments.
Introduction to the Synthesis
The synthesis of 3-Methyl-2-nitrobenzaldehyde, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals, typically involves the selective oxidation of 3-methyl-2-nitrotoluene. While conceptually straightforward, this process presents several challenges, especially when transitioning from laboratory-scale to pilot or industrial-scale production. The primary difficulties lie in controlling the reaction exotherm, preventing the formation of by-products, and achieving high purity of the final product. This guide will address these critical aspects with scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 3-Methyl-2-nitrobenzaldehyde?
A1: The most prevalent and industrially viable method is the oxidation of the methyl group of 3-methyl-2-nitrotoluene. Several oxidizing agents can be employed, each with its own set of advantages and challenges:
-
Potassium Permanganate (KMnO₄): A strong and often effective oxidizing agent. The reaction is typically carried out in an aqueous medium. Careful control of temperature and pH is crucial to prevent over-oxidation to the corresponding carboxylic acid.[1]
-
Manganese Dioxide (MnO₂): A milder oxidizing agent that can offer better selectivity for the aldehyde.
-
Catalytic Air/Oxygen Oxidation: This "greener" approach utilizes air or oxygen as the oxidant in the presence of a metal catalyst. While environmentally advantageous, developing an efficient catalytic system can be complex.
-
Etard Reaction (Chromyl Chloride, CrO₂Cl₂): This classic method allows for the direct conversion of the methyl group to an aldehyde. However, the toxicity and hazardous nature of chromyl chloride often limit its use in large-scale production.[2]
Q2: Why is the oxidation of 3-methyl-2-nitrotoluene particularly challenging?
A2: The primary challenge stems from the electronic and steric hindrance imposed by the ortho-nitro group. Ortho-substituted nitrotoluenes are known to be significantly more resistant to oxidation compared to their meta and para isomers.[3] This resistance necessitates harsher reaction conditions (e.g., higher temperatures, stronger oxidants), which in turn can lead to a higher propensity for side reactions and yield loss.
Q3: What are the major by-products I should expect in this synthesis?
A3: The main by-products to monitor are:
-
3-Methyl-2-nitrobenzoic acid: This results from the over-oxidation of the desired aldehyde.
-
Unreacted 3-methyl-2-nitrotoluene: Incomplete conversion is a common issue due to the substrate's low reactivity.
-
Isomeric Nitrobenzaldehydes: If the starting nitrotoluene contains isomeric impurities, these will likely be converted to their corresponding aldehydes, complicating purification.
-
Tar and Polymeric materials: These can form under harsh reaction conditions, especially at elevated temperatures.
Q4: How can I monitor the progress of the reaction effectively?
A4: For real-time monitoring, especially during scale-up, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the consumption of the starting material and the formation of the product and major by-products.
-
Gas Chromatography (GC): Suitable for monitoring volatile components, particularly the starting material.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the reaction progress on a laboratory scale.
Q5: What are the critical safety considerations for scaling up this synthesis?
A5: Safety is paramount. Key considerations include:
-
Exothermic Reaction: The oxidation of nitrotoluenes is highly exothermic. A robust cooling system and careful, controlled addition of reagents are essential to prevent a runaway reaction.[4][5]
-
Thermal Stability of Nitrotoluenes: Nitrotoluenes can decompose at elevated temperatures, releasing toxic nitrogen oxides.[6] It is crucial to operate within a safe temperature range, which can be determined by thermal hazard analysis techniques like Differential Scanning Calorimetry (DSC).[4]
-
Handling of Oxidizing Agents: Strong oxidizing agents like potassium permanganate must be handled with care to avoid contact with flammable materials.
-
Toxicity: Nitrotoluenes and their derivatives are toxic and can be absorbed through the skin.[7] Appropriate personal protective equipment (PPE) should be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction temperature or time.2. Inadequate amount of oxidizing agent.3. Poor mixing/agitation in the reactor.4. Deactivation of the catalyst (if applicable). | 1. Gradually increase the reaction temperature while carefully monitoring for exotherms. Extend the reaction time.2. Increase the molar ratio of the oxidizing agent. Perform stoichiometric calculations to ensure an adequate amount is used.3. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous systems.4. For catalytic reactions, investigate potential catalyst poisons and consider catalyst regeneration or replacement. |
| Formation of 3-Methyl-2-nitrobenzoic acid (Over-oxidation) | 1. Excessive amount of oxidizing agent.2. High reaction temperature.3. Prolonged reaction time after the aldehyde has formed. | 1. Reduce the molar equivalents of the oxidizing agent.2. Maintain strict temperature control at the lower end of the optimal range.3. Monitor the reaction closely and quench it as soon as the starting material is consumed or the aldehyde concentration peaks. |
| Product is an Oil and Difficult to Isolate | 1. Presence of impurities depressing the melting point.2. Residual solvent. | 1. Attempt purification via column chromatography to remove impurities. A subsequent recrystallization of the purified fraction may yield a solid.2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Runaway Exothermic Reaction | 1. Too rapid addition of reagents.2. Inadequate cooling capacity for the scale of the reaction.3. Insufficient stirring leading to localized "hot spots". | 1. Add the oxidizing agent or other reactive components slowly and in a controlled manner.2. Ensure the reactor's cooling system is sufficient for the heat load of the reaction. Consider a semi-batch process for better heat management.3. Improve agitation to ensure efficient heat dissipation throughout the reaction mass. |
| Difficulty in Purifying the Final Product | 1. Presence of isomeric impurities with similar physical properties.2. Formation of tarry by-products. | 1. For isomeric impurities, consider purification via the formation of a bisulfite adduct, which can selectively precipitate the aldehyde. Alternatively, fractional distillation under high vacuum with a stabilizer can be effective.[8]2. Treat the crude product with activated carbon to remove colored impurities before recrystallization. A mixed solvent system, such as toluene-petroleum ether, is often effective for recrystallization.[9] |
Experimental Protocols & Methodologies
Protocol 1: Laboratory-Scale Synthesis via Potassium Permanganate Oxidation
This protocol details a representative lab-scale synthesis. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-methyl-2-nitrotoluene (1 equivalent) and water.
-
Begin vigorous stirring and cool the mixture to 0-5 °C using an ice bath.
Step 2: Oxidation
-
Dissolve potassium permanganate (KMnO₄) (1.5-2.0 equivalents) in water and add it to the dropping funnel.
-
Add the KMnO₄ solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
Step 3: Work-up and Isolation
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Step 1: Solvent Selection
-
Based on small-scale solubility tests, a mixed solvent system of toluene and petroleum ether is a good starting point.[9]
Step 2: Recrystallization Procedure
-
Dissolve the crude 3-Methyl-2-nitrobenzaldehyde in a minimal amount of hot toluene.
-
If the solution contains colored impurities, add a small amount of activated carbon and heat for a few minutes before performing a hot filtration to remove the carbon.
-
To the hot, clear filtrate, slowly add warm petroleum ether until the solution becomes slightly turbid.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
Visualizations
General Synthetic Workflow
Caption: A simplified workflow for the synthesis and purification of 3-Methyl-2-nitrobenzaldehyde.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield.
References
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Thermal hazard analysis of dinitrotoluene nitration. (2025). ResearchGate. [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 200-202.
-
Synthesis of 2-nitrobenzaldehyde. PrepChem.com. [Link]
- Robertson, J. A., & Scoggins, R. (1994). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 60(7), 2627-2635.
- Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. BenchChem.
- 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
- A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde. BenchChem.
- Popkov, S. V. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
- Young, L. B. (1996). Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds. U.S.
- Process for the purification of nitrobenzaldehyde. (1989).
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Nitration of benzaldehyde to 3-nitrobenzaldehyde. OC-Praktikum. [Link]
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m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses. [Link]
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- Process for separating mixtures of nitrobenzaldehyde isomers. (1996). U.S.
- Chemical reaction of p-nitrotoluene undergoing Etard reaction. (2025). Filo.
- Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalysts. (2006).
- Nitrotoluenes Hazard Summary. (1999). New Jersey Department of Health and Senior Services.
- Process for the preparation of 2-nitrobenzaldehydes. (1995). U.S.
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Preparation of 3-nitrobenzaldehyde. PrepChem.com. [Link]
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3-methyl-2-nitrobenzaldehyde. MySkinRecipes. [Link]
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- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2001).
- Gillette, J. R. (1959). Comparative detoxication. 12. The oxidation on p-nitrotoluene and p-nitroethylbenzene in insects. Biochemical Journal, 71(2), 293-302.
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Preventing decomposition of 3-Methyl-2-nitrobenzaldehyde during storage
Introduction
Welcome to the Technical Support Center guide for 3-Methyl-2-nitrobenzaldehyde (CAS No. 5858-27-5). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. 3-Methyl-2-nitrobenzaldehyde is a key intermediate in various synthetic pathways. However, its chemical structure, featuring both a nitro group and an aldehyde functional group, presents specific stability challenges. Improper storage and handling can lead to degradation, compromising the integrity of your starting material and affecting experimental outcomes.
This guide provides a comprehensive overview of the decomposition pathways of 3-Methyl-2-nitrobenzaldehyde and offers robust, field-proven strategies to prevent its degradation during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my 3-Methyl-2-nitrobenzaldehyde has started to decompose?
A: The most common visual indicator is a color change. Pure 3-Methyl-2-nitrobenzaldehyde is typically a pale yellow crystalline powder. Decomposition, primarily through oxidation, can lead to the formation of 3-Methyl-2-nitrobenzoic acid, which may appear as an off-white or brownish solid. You might also observe a change in the material's consistency or the presence of a faint, acrid odor. For definitive confirmation, analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q2: What is the optimal temperature for storing 3-Methyl-2-nitrobenzaldehyde?
A: For long-term stability, it is recommended to store 3-Methyl-2-nitrobenzaldehyde in a cool, dry environment. A standard laboratory refrigerator at 2-8°C is ideal. Avoid storing at room temperature for extended periods, as elevated temperatures can accelerate both oxidation and potential photodegradation.[1][2] Some suppliers recommend maintaining storage temperatures below 25°C to preserve the compound's integrity.[3]
Q3: Is 3-Methyl-2-nitrobenzaldehyde sensitive to light?
A: Yes. Aromatic nitro compounds, in general, can be susceptible to photodegradation.[2][4] Specifically, ortho-nitrobenzaldehydes are known to be highly photolabile.[4] It is crucial to store the compound in an amber or opaque container to protect it from light, especially UV radiation.
Q4: How does moisture affect the stability of this compound?
A: Moisture can facilitate the hydrolysis of the aldehyde group, although oxidation is the more pressing concern for benzaldehydes. High humidity can also lead to physical changes in the solid, such as clumping, which may increase the surface area exposed to air and accelerate degradation.[5][6] Therefore, storage in a desiccated environment is highly recommended.
Q5: I've noticed some discoloration in my sample. Can I still use it?
A: Discoloration suggests that degradation has occurred. The suitability of the material for your experiment will depend on the tolerance of your reaction to the primary degradation product, 3-Methyl-2-nitrobenzoic acid. It is strongly advised to assess the purity of the sample using an analytical method like TLC or HPLC before use. If significant degradation has occurred, repurification of the material may be necessary.
Core Mechanisms of Decomposition
Understanding the chemical pathways through which 3-Methyl-2-nitrobenzaldehyde degrades is fundamental to implementing effective preventative measures. The two primary mechanisms of concern are oxidation and photodegradation.
Oxidation to 3-Methyl-2-nitrobenzoic acid
The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process converts the aldehyde (-CHO) to a carboxylic acid (-COOH), resulting in the formation of 3-Methyl-2-nitrobenzoic acid.[7][8][9][10] This is the most common degradation pathway for benzaldehyde derivatives.
-
Causality: The presence of a hydrogen atom on the carbonyl carbon of the aldehyde makes it easily abstractable, initiating the oxidation process. This reaction can be accelerated by factors such as elevated temperature, exposure to light, and the presence of metal ion impurities which can act as catalysts.
Photodegradation
Aromatic nitro compounds can absorb UV light, which can lead to the excitation of electrons and subsequent chemical reactions. For ortho-nitrobenzaldehydes, photolysis is a significant degradation pathway.[4] This can be a complex process leading to various byproducts.
-
Causality: The energy from absorbed photons can be sufficient to break chemical bonds or promote intramolecular reactions. The ortho-position of the nitro group relative to the aldehyde can lead to specific photochemical reactions, potentially involving intramolecular hydrogen abstraction.
The following diagram illustrates the primary degradation pathways.
Caption: Primary decomposition pathways for 3-Methyl-2-nitrobenzaldehyde.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Solid has changed color from pale yellow to brownish. | Oxidation of the aldehyde to 3-Methyl-2-nitrobenzoic acid. | 1. Confirm Purity: Run a TLC or HPLC analysis to quantify the extent of degradation. 2. Assess Usability: Determine if the level of impurity is acceptable for your synthesis. 3. Purification: If necessary, consider recrystallization to purify the compound. 4. Review Storage: Ensure the compound is stored under inert gas (nitrogen or argon), in a tightly sealed, opaque container, and at 2-8°C. |
| TLC analysis shows a new spot with a lower Rf value. | Formation of the more polar 3-Methyl-2-nitrobenzoic acid. | 1. Co-spotting: Co-spot your sample with a standard of 3-Methyl-2-nitrobenzaldehyde to confirm the identity of the main spot. 2. Solvent System: A typical TLC solvent system for this analysis would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The carboxylic acid will have a stronger interaction with the silica gel and thus a lower Rf.[11][12][13] |
| HPLC analysis shows a new peak, typically at an earlier retention time on a reverse-phase column. | Formation of the more polar 3-Methyl-2-nitrobenzoic acid. | 1. Method: Use a C18 column with a mobile phase such as acetonitrile and water (with 0.1% formic acid to suppress ionization of the carboxylic acid).[14][15] The more polar carboxylic acid will elute earlier than the aldehyde. 2. Quantify: Integrate the peaks to determine the percentage of impurity. |
| Inconsistent or lower-than-expected yields in reactions. | Use of degraded starting material. | 1. Verify Purity: Always verify the purity of your 3-Methyl-2-nitrobenzaldehyde before use, especially if it has been in storage for a long time or if storage conditions have been suboptimal. 2. Use Fresh Material: If possible, use a freshly opened or recently purchased batch of the compound for critical experiments. |
| Solid material has become clumpy or sticky. | Absorption of moisture. | 1. Dry the Material: Dry the compound under vacuum in a desiccator. 2. Improve Storage: Store in a desiccator or an environment with controlled low humidity. Ensure the container seal is airtight. |
The following flowchart provides a decision-making process for troubleshooting the stability of your 3-Methyl-2-nitrobenzaldehyde.
Caption: Troubleshooting workflow for 3-Methyl-2-nitrobenzaldehyde.
Recommended Protocols for Storage and Analysis
Protocol for Optimal Storage
To ensure the long-term stability of 3-Methyl-2-nitrobenzaldehyde, adhere to the following storage protocol:
-
Container: Use an amber glass bottle or an opaque, chemically resistant container to protect the compound from light.
-
Atmosphere: Before sealing, flush the container with an inert gas such as argon or nitrogen to displace any oxygen. This is the most critical step to prevent oxidation.
-
Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture. A cap with a PTFE liner is recommended.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.
-
Environment: Place the container in a secondary container with a desiccant to maintain a dry environment.
Protocol for Handling During Use
When weighing or dispensing the compound, minimize its exposure to air and light:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Work quickly to weigh out the required amount.
-
Immediately after dispensing, re-flush the container with inert gas before sealing and returning to cold storage.
Protocol for Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of 3-Methyl-2-nitrobenzaldehyde and detecting the presence of 3-Methyl-2-nitrobenzoic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical gradient would be to start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of your 3-Methyl-2-nitrobenzaldehyde in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram. 3-Methyl-2-nitrobenzoic acid, being more polar, will have a shorter retention time than the parent aldehyde.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Effect of relative humidity on the desorption of odour-active volatile organic compounds from paper and board: sensory evaluation and migration to Tenax® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of aldehydic lipid peroxidation products by TLC/densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions with 3-Methyl-2-nitrobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-2-nitrobenzaldehyde. This molecule, with its sterically hindered and electronically distinct nitro and aldehyde functionalities, presents unique challenges and opportunities in synthetic chemistry.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-proven insights into catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for 3-Methyl-2-nitrobenzaldehyde, and what is the main challenge?
The two primary functional groups on 3-Methyl-2-nitrobenzaldehyde—the aldehyde (-CHO) and the nitro group (-NO₂)—are both susceptible to catalytic transformation. The most common reactions include:
-
Selective Reduction of the Nitro Group: Conversion of the nitro group to an amine (-NH₂) is a crucial step in the synthesis of many pharmaceutical intermediates and heterocyclic compounds.
-
Reactions at the Aldehyde Group: This includes reduction to an alcohol (-CH₂OH), oxidation to a carboxylic acid (-COOH), or carbon-carbon bond-forming reactions like the Henry or Wittig reactions.[3]
The core challenge lies in chemoselectivity . Due to the reactivity of both groups, a key objective is to transform one functional group while leaving the other intact. The choice of catalyst and reaction conditions is paramount to achieving this selectivity. The ortho-position of the nitro group relative to the methyl group, and their meta-relationship to the aldehyde, create a specific electronic and steric environment that must be considered.[4]
Q2: Should I use a homogeneous or a heterogeneous catalyst for my reaction?
The choice between a homogeneous and heterogeneous catalyst depends on the specific reaction, desired outcome, and process constraints. Each has distinct advantages and disadvantages.[5][6]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically liquid).[7] | Different phase from reactants (typically solid catalyst in liquid/gas phase).[6] |
| Activity/Selectivity | Often higher activity and selectivity due to well-defined, single-site active centers.[5] | Can have lower selectivity due to multiple types of active sites on the surface.[7] |
| Reaction Conditions | Generally milder temperatures and pressures.[7] | Can be used under harsh/high-temperature conditions.[7] |
| Catalyst Separation | Difficult and often expensive, may require extraction or distillation.[8] | Simple separation by filtration or centrifugation.[9] |
| Recycling | Difficult and costly.[8] | Generally straightforward, though deactivation can occur.[10] |
| Mass Transfer | Minimal diffusion limitations.[7] | Can be limited by diffusion of reactants to the catalyst surface.[7] |
Recommendation: For lab-scale synthesis where high selectivity is critical and catalyst cost is less of a concern, a homogeneous catalyst might be ideal. For industrial applications and large-scale synthesis where catalyst recovery, reusability, and cost-effectiveness are priorities, a heterogeneous catalyst is almost always preferred.[8]
Troubleshooting Guide: Selective Catalytic Reduction of the Nitro Group
The conversion of 3-Methyl-2-nitrobenzaldehyde to 2-amino-3-methylbenzaldehyde is a common and critical transformation. Below are solutions to frequently encountered problems.
Q3: My hydrogenation reaction shows low or no conversion. What are the likely causes and solutions?
Symptoms: TLC or HPLC analysis shows a significant amount of unreacted starting material after the expected reaction time. Hydrogen uptake (if monitored) is minimal or has stalled.
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst may be old, improperly stored, or from a poor-quality batch.
-
Solution: Test the catalyst with a simple, reliable substrate like nitrobenzene to verify its activity. If it fails, use a fresh batch of catalyst. Always store hydrogenation catalysts, especially pyrophoric ones like Palladium on Carbon (Pd/C) and Raney® Nickel, under appropriate conditions (e.g., under water or inert atmosphere).[10]
-
-
Catalyst Poisoning: The substrate, solvent, or hydrogen gas may contain impurities that poison the catalyst. Sulfur, phosphorus, and thiol compounds are common poisons for palladium catalysts.[10][11]
-
Solution: Purify the starting material (e.g., by recrystallization). Use high-purity solvents and hydrogen gas. Passing solvents through a plug of activated alumina can remove trace impurities.
-
-
Insufficient Hydrogen: Leaks in the system or an inadequate supply can starve the reaction.
-
Solution: For reactions at atmospheric pressure, ensure a continuous flow or a properly filled hydrogen balloon. For pressure reactions, verify the integrity of all seals and check that the pressure gauge is functioning correctly.[10]
-
-
Suboptimal Temperature/Pressure: The reaction may have a significant activation energy barrier that isn't being overcome at ambient conditions.
-
Solution: While nitro group reductions are exothermic, gentle heating (e.g., 30-50 °C) can help initiate the reaction.[12] Increasing hydrogen pressure will increase the concentration of hydrogen on the catalyst surface and can significantly accelerate the reaction rate.
-
Q4: The reaction is not selective. I'm reducing both the nitro and the aldehyde groups. How can I improve chemoselectivity?
Symptom: The product mixture contains 2-amino-3-methylbenzyl alcohol or other over-reduction products.
Possible Causes & Solutions:
-
Catalyst Choice: Some catalysts are more aggressive than others. Platinum-based catalysts (like PtO₂) are generally more powerful reducing agents than palladium and are more likely to reduce the aldehyde.
-
Solution: Palladium on Carbon (Pd/C) is often the preferred catalyst for selective nitro group reductions in the presence of other reducible functionalities.[13] If Pd/C still gives over-reduction, consider using transfer hydrogenation with reagents like ammonium formate or hydrazine hydrate as the hydrogen source, which can offer higher selectivity under milder conditions.[14] Using iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) is a classic and highly chemoselective method for nitro reduction.[11][13]
-
-
Reaction Conditions: Harsh conditions (high temperature, high pressure, extended reaction time) favor over-reduction.
-
Solution: Optimize the reaction conditions. Start with lower pressure (e.g., 1-3 atm H₂) and room temperature. Monitor the reaction closely by TLC/HPLC and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.
-
-
Solvent Effects: The solvent can influence catalyst activity and selectivity.
-
Solution: Protic solvents like ethanol or methanol are commonly used. Experiment with less polar solvents like ethyl acetate or THF, which can sometimes modulate the catalyst's reactivity and improve selectivity.
-
Q5: I'm observing intense yellow or orange colors in my reaction mixture, and the yield is poor. What's happening?
Symptom: The reaction mixture develops a strong color, and analysis reveals multiple byproducts alongside the desired amine.
Possible Causes & Solutions:
-
Formation of Intermediates and Byproducts: The reduction of a nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[10] If the reaction stalls or conditions are not optimal, these intermediates can condense to form colored dimeric byproducts like azoxy (yellow/orange) and azo (red) compounds.[10] These byproducts consume reactants and can inhibit the catalyst.
-
Solution: Ensure efficient and complete reduction. Increase hydrogen pressure or improve agitation to minimize the accumulation of these intermediates.[10] Adding the catalyst in portions or using a higher catalyst loading can sometimes help drive the reaction to completion. The choice of catalyst is also key; heterogeneous catalysts that promote rapid, complete reduction are preferable.
-
dot graph TD subgraph "Nitro Reduction Pathway for 3-Methyl-2-nitrobenzaldehyde" A["R-NO₂ (Starting Material)"] B["R-NO (Nitroso Intermediate)"] C["R-NHOH (Hydroxylamine Intermediate)"] D["R-NH₂ (Desired Amine)"] E["R-N=N(O)-R (Azoxy Byproduct - Colored)"] F["R-N=N-R (Azo Byproduct - Colored)"]
end enddot Caption: Reaction pathway for nitro group reduction and formation of colored byproducts.
Experimental Protocols
Protocol 1: Selective Hydrogenation of 3-Methyl-2-nitrobenzaldehyde using Pd/C
This protocol details a standard procedure for the selective reduction of the nitro group to an amine using a heterogeneous catalyst.
Materials:
-
3-Methyl-2-nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: To a suitable hydrogenation flask or pressure reactor, add 3-Methyl-2-nitrobenzaldehyde (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10-20 mL per gram of substrate). Stir until fully dissolved.
-
Inerting: Seal the vessel and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 1-5 mol% Pd). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the reactor to the desired pressure (start with 2-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Efficient agitation is crucial for good contact between the gas, liquid, and solid catalyst phases.[10]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or HPLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. Safety Note: Do not allow the filter cake containing Pd/C to dry in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-methylbenzaldehyde, which can be purified further by recrystallization or column chromatography if necessary.
dot graph LR subgraph "Catalyst Selection Workflow" direction LR Start((Start: Desired Transformation?)) Start --> N_Red{"SelectiveNitro Reduction"} Start --> A_Red{"AldehydeTransformation"}
end enddot Caption: Decision workflow for selecting a catalyst based on the desired reaction.
References
- Benchchem. Technical Support Center: Troubleshooting 4-Nitrodiphenylamine Reduction.
- Unknown.
- Meta-Directing Deactivators Video. (2023). meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- ResearchGate. Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table.
- Farnetti, E., Di Monte, R., & Kašpar, J. Homogeneous and Heterogeneous Catalysis.
- ResearchGate. (2018).
- OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- Save My Exams. (2025).
- MDPI.
- NIH.
- Organic Chemistry Portal. Nitro compound synthesis by C-C coupling.
- ACS GCI Pharmaceutical Roundtable. Nitro Reduction Reagent Guides.
- MySkinRecipes. 3-methyl-2-nitrobenzaldehyde.
- Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL.
- Rav, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
- Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Scirp.org.
- MDPI.
- IntechOpen. (2025).
- AIR Unimi.
- kluedo.
- ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- PubChem. 3-Methyl-2-nitrobenzaldehyde.
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
- Beilstein Journals. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups.
- Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?
- The Royal Society of Chemistry.
- ResearchGate. (2025).
- Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde.
- ResearchGate. Scheme 1. C-O cross-coupling reaction of phenol with 4-nitrobenzaldehyde.
- World Scientific Publishing.
Sources
- 1. 3-methyl-2-nitrobenzaldehyde [myskinrecipes.com]
- 2. 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. ethz.ch [ethz.ch]
- 8. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. air.unimi.it [air.unimi.it]
Validation & Comparative
Structural and Physicochemical Properties: The Impact of Ortho-Substitution
An In-Depth Comparative Guide to the Synthetic Utility of 3-Methyl-2-nitrobenzaldehyde and 2-Nitrobenzaldehyde
For professionals in chemical research and pharmaceutical development, the selection of a starting material is a critical decision that dictates the course and success of a synthetic strategy. Substituted benzaldehydes are foundational building blocks, and among them, nitro-substituted isomers offer unique reactivity profiles. This guide provides a senior-level scientific comparison between 3-Methyl-2-nitrobenzaldehyde and its parent compound, 2-nitrobenzaldehyde. We will dissect how the addition of a single methyl group fundamentally alters the molecule's steric and electronic landscape, influencing its synthesis, reactivity, and ultimate application.
The core difference between these two molecules lies in the substituents flanking the aldehyde group. In 2-nitrobenzaldehyde, the formyl and nitro groups are adjacent. 3-Methyl-2-nitrobenzaldehyde introduces a methyl group at the 3-position, creating a more sterically crowded environment around the reactive aldehyde center.
The electronic effects of the nitro group (-NO₂) are dominant in both molecules. As a powerful electron-withdrawing group (via both inductive and resonance effects), it significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde.[1][2] In 3-Methyl-2-nitrobenzaldehyde, the methyl group (-CH₃) introduces a weak, electron-donating inductive effect (+I).[3][4] This effect slightly counteracts the electron-withdrawing nature of the nitro group, marginally reducing the electrophilicity of the carbonyl carbon compared to 2-nitrobenzaldehyde.
However, the most profound difference is steric. The aldehyde in 2-nitrobenzaldehyde is already hindered by the adjacent nitro group.[5] The addition of the methyl group in 3-Methyl-2-nitrobenzaldehyde creates a highly congested environment, severely restricting access to the carbonyl carbon.[6]
Table 1: Comparison of Physicochemical Properties
| Property | 2-Nitrobenzaldehyde | 3-Methyl-2-nitrobenzaldehyde |
| Molecular Formula | C₇H₅NO₃[7] | C₈H₇NO₃[8] |
| Molar Mass | 151.12 g/mol [7][9] | 165.15 g/mol [8] |
| Appearance | Pale yellow crystalline powder[7][9] | Data not specified, likely a solid |
| Melting Point | 42-44 °C[7][9] | Data not available in search results |
| CAS Number | 552-89-6[7][9] | 5858-27-5[8] |
A Tale of Two Syntheses: Direct vs. Indirect Routes
The synthetic approaches to these compounds are dictated by the directing effects of the functional groups on the aromatic ring.
Synthesis of 2-Nitrobenzaldehyde
Direct nitration of benzaldehyde is not a viable method for producing 2-nitrobenzaldehyde in high yield. The aldehyde group is a meta-director, meaning the primary product of electrophilic aromatic substitution is 3-nitrobenzaldehyde.[7][10][11] Therefore, indirect routes are necessary.
The most common industrial and laboratory-scale syntheses start with 2-nitrotoluene . The methyl group is oxidized to an aldehyde. Various methods exist, including:
-
Lapworth's Method: A one-pot reaction using amyl nitrite and sodium ethoxide, followed by hydrolysis.[12]
-
Permanganate Oxidation: Condensation of 2-nitrotoluene with diethyl oxalate, followed by oxidation with potassium permanganate.[13]
-
Halogenation-Oxidation: Radical halogenation of the methyl group to form a 2-nitrobenzyl halide, followed by oxidation with DMSO and sodium bicarbonate.[7]
Representative Protocol: Oxidation of 2-Nitrotoluene via Diethyl Oxalate[13]
-
Dissolve 7.1 moles of sodium methylate in ethanol.
-
Add 6.75 moles of diethyl oxalate and 6.75 moles of 2-nitrotoluene.
-
Heat the mixture under reflux for 30 minutes and then cool.
-
Cautiously add 300 mL of ice water, followed by 1,600 mL of water after the initial exothermic reaction subsides.
-
Boil under reflux for an additional 90 minutes.
-
Steam-distill the mixture to recover unreacted 2-nitrotoluene.
-
To the residual aqueous phase, add 600 g of anhydrous sodium carbonate and 2,000 mL of toluene and cool to +3°C.
-
Add 650 g of solid potassium permanganate over 70 minutes, maintaining the temperature between +2°C and +6°C.
-
Stir for another 45 minutes at +5°C, then warm to 40°C and carefully add 50% sulfuric acid.
-
Filter the insoluble material and separate the toluene phase.
-
Wash the toluene phase with 15% sodium carbonate solution and water, then dry over sodium sulfate.
-
Concentrate the toluene phase in vacuo to yield 2-nitrobenzaldehyde as an oil that crystallizes on cooling.
Synthesis of 3-Methyl-2-nitrobenzaldehyde
While specific, detailed protocols are less common in general literature, the synthesis of 3-Methyl-2-nitrobenzaldehyde logically follows the same principles as its unsubstituted counterpart. The most practical starting material would be 3-methyl-2-nitrotoluene , which would then undergo oxidation of its methyl group using similar methods described above. The choice of oxidant and conditions would need to be optimized to account for the presence of the second methyl group on the ring.
Comparative Reactivity: The Decisive Role of Steric Hindrance
The primary functional handle on both molecules is the electrophilic aldehyde group. Its reactivity is a battle between the activating electronic effect of the nitro group and the deactivating steric hindrance of the ortho substituents.
Nucleophilic Addition & Condensation Reactions
In reactions involving nucleophilic attack at the carbonyl carbon, such as Grignard reactions, cyanohydrin formation, or aldol condensations, 2-nitrobenzaldehyde is significantly more reactive than 3-Methyl-2-nitrobenzaldehyde . While the electronic profiles are broadly similar, the immense steric shielding of the aldehyde in the 3-methyl substituted version presents a much larger kinetic barrier for an incoming nucleophile.
This difference is starkly illustrated in the context of the Baeyer-Drewson Indigo Synthesis , a classic reaction where 2-nitrobenzaldehyde condenses with acetone in the presence of a base to form the indigo dye.[7][14][15]
The Baeyer-Drewson Indigo Synthesis
This reaction is a cornerstone application for 2-nitrobenzaldehyde but would be highly inefficient, if not entirely unsuccessful, with 3-Methyl-2-nitrobenzaldehyde. The initial step requires the formation of an enolate from acetone, which then attacks the aldehyde.[14][16] The severe steric hindrance in the 3-methyl derivative would drastically slow this initial condensation. Subsequent intramolecular cyclization steps would also be impeded, preventing the formation of the corresponding substituted indigo dye under standard conditions.
Experimental Protocol: Baeyer-Drewson Synthesis of Indigo[14][17]
-
Preparation: In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.
-
Dilution: To this solution, add 35 mL of deionized water and stir vigorously.
-
Base Addition: While continuously stirring, carefully and dropwise add 5 mL of 2 M sodium hydroxide solution.
-
Precipitation: Observe the formation of a dark blue precipitate (indigo). Allow the mixture to stand for at least 10 minutes to ensure complete reaction.
-
Isolation: Cool the beaker in an ice bath for 5 minutes, then collect the solid indigo by suction filtration using a Büchner funnel.
-
Washing: Wash the precipitate on the filter with 10 mL of distilled water, followed by 10 mL of ethanol, continuing suction to help dry the product.
Table 2: Predicted Reactivity Comparison
| Reaction Type | 2-Nitrobenzaldehyde Performance | 3-Methyl-2-nitrobenzaldehyde Performance (Predicted) | Rationale |
| Nucleophilic Addition | High reactivity due to electron-withdrawing -NO₂ group | Low reactivity | Extreme steric hindrance from adjacent -NO₂ and -CH₃ groups outweighs electronic activation. |
| Baeyer-Drewson Condensation | Excellent; the classic substrate for indigo synthesis | Very poor to no reaction | Steric hindrance prevents the initial aldol condensation and subsequent cyclization steps. |
| Oxidation to Carboxylic Acid | Readily oxidized | Readily oxidized | The reaction occurs at the aldehyde C-H bond, which is less affected by steric bulk around the carbonyl carbon. |
| Reduction of Nitro Group | Readily reduced to 2-aminobenzaldehyde | Readily reduced | The nitro group is accessible on the periphery of the molecule and should not be significantly hindered. |
Applications: A Workhorse vs. a Specialty Reagent
The differences in reactivity and structure translate directly to their applications in synthesis.
2-Nitrobenzaldehyde is a versatile and widely used intermediate.[17]
-
Dye Synthesis: It is the key precursor to indigo dye and its derivatives, such as indigo carmine.[7][9][14]
-
Pharmaceuticals: It serves as a starting material for a variety of drugs, including the calcium channel blocker Nifedipine.[12]
-
Photochemistry: It is a well-known photoremovable protecting group, used to "cage" and release molecules upon exposure to UV light.[7][18]
-
Heterocyclic Chemistry: It is a precursor to 2-aminobenzaldehyde, a vital building block for quinolines and other heterocyclic systems.[12]
3-Methyl-2-nitrobenzaldehyde is a more specialized reagent. Its utility lies in syntheses where the 3-methyl-2-nitro substitution pattern is a required feature of the final target molecule. It is used as an intermediate in the synthesis of specific, often more complex, pharmaceuticals, agrochemicals, and dyes where steric bulk or precise substitution is necessary for biological activity or desired physical properties.[19]
Conclusion
While structurally similar, 3-Methyl-2-nitrobenzaldehyde and 2-nitrobenzaldehyde are functionally distinct reagents in the synthetic chemist's toolbox.
-
2-Nitrobenzaldehyde is defined by the powerful electronic activation of its aldehyde group by the ortho-nitro substituent. This makes it a highly reactive and versatile precursor for a wide range of applications, most notably the synthesis of indigo dyes and various pharmaceuticals.
-
3-Methyl-2-nitrobenzaldehyde , in contrast, is a molecule dominated by steric effects . The addition of the 3-methyl group creates a formidable steric shield around the aldehyde, drastically reducing its reactivity towards nucleophilic attack and condensation reactions. Its use is therefore reserved for instances where its specific substitution pattern is required for the final product architecture.
The choice between these two compounds is a clear-cut strategic decision. For general-purpose synthesis requiring an activated ortho-nitro-substituted aldehyde, 2-nitrobenzaldehyde is the reagent of choice. For the targeted synthesis of sterically crowded molecules, 3-Methyl-2-nitrobenzaldehyde provides a unique, albeit more challenging, structural motif.
References
-
Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. [Link]
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Wikipedia. (2025). 2-Nitrobenzaldehyde. Wikipedia, The Free Encyclopedia. [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-358. [Link]
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Wikipedia. (2025). Baeyer–Drewsen indigo synthesis. Wikipedia, The Free Encyclopedia. [Link]
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PrepChem. (n.d.). Synthesis of 2-nitrobenzaldehyde. PrepChem.com. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of 2-Nitrobenzaldehyde. inno-pharmchem.com. [Link]
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Sainz-Diaz, C. I., et al. (1999). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Journal of the Chemical Society, Perkin Transactions 2, (7), 1489-1496. [Link]
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Marques, G. S., et al. (2016). Colorful experiments for students: synthesis of indigo and derivatives. Química Nova, 39(1), 120-126. [Link]
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Sánchez-Viesca, F., Berros, M., & Gómez, R. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry, 6(1), 18-22. [Link]
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MySkinRecipes. (n.d.). 3-methyl-2-nitrobenzaldehyde. MySkinRecipes.com. [Link]
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Comparative analysis of different synthetic routes to 3-Methyl-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitrobenzaldehyde is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and fine chemicals.[1] Its unique substitution pattern, featuring both a nitro and a methyl group ortho to an aldehyde, provides a versatile scaffold for further molecular elaboration. The efficient and selective synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of potential synthetic routes to 3-Methyl-2-nitrobenzaldehyde, offering insights into the strategic considerations and experimental methodologies involved. While direct literature procedures for this specific molecule are not abundant, this guide extrapolates from well-established reactions on analogous substrates to propose and evaluate feasible synthetic pathways.
Comparative Overview of Synthetic Strategies
The synthesis of 3-Methyl-2-nitrobenzaldehyde can be approached from several strategic starting points. The most logical precursors include 3-methylbenzaldehyde (m-tolualdehyde), 3-methyl-2-nitrotoluene, and potentially m-xylene. Each starting material necessitates a different sequence of reactions, presenting distinct advantages and challenges in terms of regioselectivity, yield, and scalability. This guide will focus on three primary strategies:
-
Route 1: Electrophilic Nitration of 3-Methylbenzaldehyde.
-
Route 2: Oxidation of 3-Methyl-2-nitrotoluene.
-
Route 3: Multi-step Synthesis via a Benzyl Halide Intermediate.
The following table provides a high-level comparison of these proposed routes.
| Parameter | Route 1: Nitration of 3-Methylbenzaldehyde | Route 2: Oxidation of 3-Methyl-2-nitrotoluene | Route 3: Via Benzyl Halide Intermediate |
| Starting Material | 3-Methylbenzaldehyde | 3-Methyl-2-nitrotoluene | 3-Methyl-2-nitrotoluene |
| Key Transformation(s) | Electrophilic Aromatic Substitution (Nitration) | Oxidation of a methyl group | Benzylic Halogenation, Oxidation |
| Number of Steps | 1 | 1 | 2 |
| Primary Challenge | Controlling regioselectivity | Preventing over-oxidation to carboxylic acid | Handling of lachrymatory benzyl bromide |
| Potential Reagents | Nitrating mixture (HNO₃/H₂SO₄) | CrO₃, MnO₂, KMnO₄ | NBS, Hexamethylenetetramine, DMSO |
Route 1: Electrophilic Nitration of 3-Methylbenzaldehyde
This approach is the most direct on paper, involving a single electrophilic aromatic substitution step. However, the directing effects of the existing substituents on the aromatic ring present a significant challenge in achieving the desired regioselectivity.
Causality Behind Experimental Choices
The aldehyde group is a meta-director and deactivating, while the methyl group is an ortho, para-director and activating.[2] Therefore, nitration of 3-methylbenzaldehyde is expected to yield a mixture of isomers, with the nitro group potentially adding at the 2, 4, 5, or 6 positions. The desired 2-nitro isomer is sterically hindered by the adjacent methyl and aldehyde groups. However, it is known that by modifying the nitrating agent and reaction conditions, the regioselectivity of nitration can be influenced.[2] A patent for the synthesis of m-nitrobenzaldehyde derivatives suggests that reacting a substituted benzaldehyde with ammonia to form a trimer, followed by nitration and hydrolysis, can be a viable strategy.[3]
Proposed Experimental Protocol
-
Step 1: Formation of the Hydrobenzamide Derivative (optional but recommended for improved selectivity). To a cooled solution of 3-methylbenzaldehyde in ethanol, aqueous ammonia is added. The mixture is stirred at room temperature until the precipitation of the hydrobenzamide derivative is complete. The solid is filtered, washed with water, and dried.
-
Step 2: Nitration. The dried hydrobenzamide derivative is slowly added to a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5 °C).
-
Step 3: Hydrolysis. The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is hydrolyzed by heating with dilute acid to yield the crude 3-Methyl-2-nitrobenzaldehyde.
-
Step 4: Purification. The crude product would likely be a mixture of isomers requiring purification by column chromatography or fractional crystallization.
Logical Workflow Diagram
Caption: Workflow for the nitration of 3-methylbenzaldehyde.
Route 2: Oxidation of 3-Methyl-2-nitrotoluene
This route starts with the nitro group already in the desired position, simplifying the regioselectivity issue. The primary challenge lies in the selective oxidation of the benzylic methyl group to an aldehyde without over-oxidation to the corresponding carboxylic acid, 3-methyl-2-nitrobenzoic acid.[4]
Causality Behind Experimental Choices
The direct oxidation of a methyl group on a nitrotoluene can be challenging. However, several methods have been developed for this transformation. The use of chromium trioxide in acetic anhydride is a classic method for converting activated methyl groups to aldehydes via a diacetate intermediate.[5][6] Alternatively, manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic and allylic alcohols, and can sometimes be used for the direct oxidation of activated methyl groups.[7][8] Potassium permanganate (KMnO₄) is a stronger oxidizing agent and often leads to the carboxylic acid, but under carefully controlled conditions, it can yield the aldehyde.[9]
Proposed Experimental Protocol (Using Chromium Trioxide)
-
Step 1: Formation of the gem-diacetate. 3-Methyl-2-nitrotoluene is dissolved in a mixture of acetic anhydride and acetic acid. The solution is cooled, and chromium trioxide is added portion-wise while maintaining a low temperature (e.g., 5-10 °C).
-
Step 2: Hydrolysis. After the oxidation is complete, the reaction mixture is poured onto ice, and the intermediate gem-diacetate is isolated. The diacetate is then hydrolyzed by heating with aqueous acid (e.g., hydrochloric or sulfuric acid) to yield 3-Methyl-2-nitrobenzaldehyde.
-
Step 3: Purification. The product is isolated by extraction and purified by distillation or crystallization.
Logical Workflow Diagram
Caption: Direct oxidation of 3-methyl-2-nitrotoluene.
Route 3: Multi-step Synthesis via a Benzyl Halide Intermediate
This two-step approach involves the initial formation of a benzyl halide, which is then converted to the aldehyde. This strategy can offer good yields and avoids the issue of over-oxidation.
Causality Behind Experimental Choices
-
Step 1: Benzylic Bromination. The methyl group of 3-methyl-2-nitrotoluene can be selectively halogenated at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.[10][11] This reaction is highly selective for the benzylic position. The product, 3-methyl-2-nitrobenzyl bromide, is a versatile intermediate.[12]
-
Step 2: Conversion to Aldehyde. The resulting benzyl bromide can be converted to the aldehyde by several methods:
-
Sommelet Reaction: This classic method involves the reaction of the benzyl halide with hexamethylenetetramine (HMTA) followed by hydrolysis.[13][14][15][16] It is a mild procedure that generally gives good yields for aromatic aldehydes.[13]
-
Kornblum Oxidation: This method uses dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like sodium bicarbonate.[17][18][19][20][21] It is a reliable method for converting primary halides to aldehydes.[18]
-
Oxidation of the corresponding benzyl alcohol: The benzyl bromide can be hydrolyzed to 3-methyl-2-nitrobenzyl alcohol, which can then be oxidized to the aldehyde using a variety of mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[7][22][23][24][25][26]
-
Proposed Experimental Protocol (via Sommelet Reaction)
-
Step 1: Synthesis of 3-Methyl-2-nitrobenzyl bromide. A mixture of 3-methyl-2-nitrotoluene, N-bromosuccinimide, and a catalytic amount of a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is refluxed until the reaction is complete (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude benzyl bromide.
-
Step 2: Sommelet Reaction. The crude 3-methyl-2-nitrobenzyl bromide is dissolved in a suitable solvent (e.g., aqueous acetic acid) and treated with hexamethylenetetramine. The mixture is heated to effect the formation of the quaternary ammonium salt and its subsequent hydrolysis to the aldehyde.
-
Step 3: Purification. The product is isolated by extraction and purified by column chromatography or crystallization.
Logical Workflow Diagram
Caption: Two-step synthesis via a benzyl halide intermediate.
Data Summary and Comparison
| Synthetic Route | Starting Material | Key Reagents | Pros | Cons | Estimated Overall Yield (based on analogs) |
| 1. Nitration | 3-Methylbenzaldehyde | HNO₃, H₂SO₄ | Potentially a single step. | Poor regioselectivity, difficult purification. | Low to moderate |
| 2. Oxidation | 3-Methyl-2-nitrotoluene | CrO₃/Ac₂O or MnO₂ | Good regioselectivity. | Risk of over-oxidation, use of toxic chromium reagents. | Moderate |
| 3. Via Benzyl Halide | 3-Methyl-2-nitrotoluene | NBS, HMTA or DMSO | Good yields, mild conditions for the oxidation step. | Two-step process, handling of lachrymatory benzyl bromide. | Moderate to high |
Conclusion
Based on this comparative analysis, the multi-step synthesis via a benzyl halide intermediate (Route 3) appears to be the most promising and reliable strategy for the preparation of 3-Methyl-2-nitrobenzaldehyde. While it involves an additional step compared to the other routes, it offers better control over the chemical transformations, likely leading to a higher overall yield and a purer final product. The Sommelet and Kornblum oxidations are well-established and generally high-yielding reactions for the conversion of benzyl halides to aldehydes. The direct oxidation of 3-methyl-2-nitrotoluene (Route 2) is also a viable option, particularly if mild and selective oxidizing agents are employed to minimize the formation of the corresponding carboxylic acid. The direct nitration of 3-methylbenzaldehyde (Route 1) is the least favorable approach due to the significant challenges in controlling regioselectivity and the subsequent difficult purification of the desired isomer from a complex mixture.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of the synthesis, available starting materials and reagents, and the importance of factors such as yield, purity, and process safety.
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The Sommelet Reaction - Organic Reactions. (URL: [Link])
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Part 1: The Framework of Validation: Adhering to ICH Q2(R2) Principles
An Objective Guide to the Validation of Analytical Methods for 3-Methyl-2-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the integrity of an analytical method is the bedrock of reliable data. The purity and concentration of a chemical intermediate like 3-Methyl-2-nitrobenzaldehyde (C₈H₇NO₃) are not mere data points; they are critical parameters that dictate the success of subsequent synthetic steps, the impurity profile of an active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of a drug product.
This guide provides an in-depth comparison of principal analytical techniques for the validation of 3-Methyl-2-nitrobenzaldehyde. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) guidelines. The objective is to equip you with the knowledge to develop and validate analytical methods that are not only accurate and precise but are fundamentally fit for their intended purpose.[1]
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended use.[1] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[2][3][4] A method's reliability is built upon these foundational pillars.
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[5][6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Figure 1: Interrelation of core analytical validation parameters per ICH guidelines.
Part 2: Comparative Analysis of Primary Analytical Methodologies
The selection of an analytical technique is driven by the physicochemical properties of 3-Methyl-2-nitrobenzaldehyde and the specific question being asked (e.g., "What is the purity?" vs. "What is the structure?"). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods for this class of compound.[7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, providing detailed structural information. |
| Primary Use | Quantitative Analysis: Purity determination and assay of the main component and its impurities. | Qualitative & Quantitative Analysis: Identification of volatile impurities and confirmation of identity. | Structural Elucidation & Purity: Absolute structural confirmation and quantitative analysis (qNMR) without a specific reference standard. |
| Strengths | High precision and accuracy for quantification; robust and widely available; suitable for non-volatile and thermally labile compounds. | Excellent separation efficiency; high sensitivity and specificity from mass spectrometric detection.[8] | Provides unambiguous structural information; can quantify impurities without requiring their individual standards. |
| Limitations | Requires a chromophore for UV detection; analyte must be soluble in the mobile phase. | Compound must be volatile and thermally stable; derivatization may be required.[8] | Lower sensitivity compared to HPLC and GC-MS; higher instrumentation cost; complex spectra can be challenging to interpret. |
| Application for 3-Methyl-2-nitrobenzaldehyde | Ideal for routine quality control, stability testing, and determining assay and purity relative to potential isomers and related substances. | Best for identifying residual solvents from synthesis or unknown volatile degradation products. | Essential for the definitive structural confirmation of the synthesized material and for qualifying a reference standard. |
Part 3: Experimental Protocols & Validation Data
The following sections provide detailed, self-validating protocols for the analysis of 3-Methyl-2-nitrobenzaldehyde. The presented data is representative of what would be expected from a successful validation study.
Method 1: Purity and Assay Determination by Reverse-Phase HPLC
Rationale: An RP-HPLC method with UV detection is the workhorse for purity and assay analysis of aromatic compounds like 3-Methyl-2-nitrobenzaldehyde. A C18 column is chosen for its versatility in retaining moderately non-polar compounds. The mobile phase, a mixture of acidified water and acetonitrile, allows for the effective elution and separation of the main peak from potential impurities, such as isomeric byproducts (e.g., 2-methyl-3-nitrobenzaldehyde) that may arise during synthesis.[7]
Figure 2: Experimental workflow for the HPLC analysis of 3-Methyl-2-nitrobenzaldehyde.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation: Accurately weigh about 25 mg of 3-Methyl-2-nitrobenzaldehyde reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the purity by area normalization or against the reference standard for the assay.
Representative Validation Data:
-
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 52,150 |
| 25 | 258,900 |
| 50 | 510,300 |
| 100 | 1,025,600 |
| 150 | 1,530,100 |
| Correlation Coefficient (R²) | 0.9998 |
-
Accuracy (% Recovery)
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 4.0 | 3.98 | 99.5% |
| 100% | 5.0 | 5.03 | 100.6% |
| 120% | 6.0 | 5.95 | 99.2% |
| Average % Recovery | 99.8% |
-
Precision (Repeatability, n=6)
| Injection | Assay (%) |
| 1 | 99.85 |
| 2 | 99.91 |
| 3 | 99.79 |
| 4 | 100.05 |
| 5 | 99.88 |
| 6 | 99.95 |
| Mean (%) | 99.91 |
| % RSD | 0.09% |
Method 2: Identification of Volatile Impurities by GC-MS
Rationale: GC-MS is a superior technique for identifying and quantifying volatile compounds that may be present as impurities, such as residual solvents (e.g., toluene) or volatile starting materials.[7][8] The use of a mass spectrometer provides definitive identification based on the fragmentation pattern of the eluted compounds. A non-polar capillary column like a DB-5ms is suitable for separating a wide range of aromatic compounds.
Figure 3: Experimental workflow for GC-MS analysis of volatile impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Injection Mode: Split (e.g., 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane.
-
Procedure: Inject the sample into the GC-MS system. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Part 4: Authoritative Insights & Method Selection
The choice of analytical methodology is not a one-size-fits-all decision. It must be tailored to the specific stage of drug development and the intended purpose of the data.
-
For Routine Quality Control (QC) and Batch Release: The validated HPLC method is the gold standard. Its high precision, robustness, and suitability for automation make it ideal for generating the reliable assay and purity data required to release material.
-
For Process Development and Impurity Profiling: A combination of techniques is often necessary. HPLC tracks the consumption of starting materials and the formation of the main product and non-volatile byproducts. GC-MS is indispensable for identifying unknown volatile impurities and optimizing reaction conditions to minimize them.
-
For Reference Standard Characterization: NMR spectroscopy is non-negotiable for establishing the definitive identity of a reference standard. Its ability to provide unambiguous structural information is paramount. This is often supplemented by HPLC for purity, GC-MS for residual solvents, and other techniques like elemental analysis to create a comprehensive certificate of analysis.
Ultimately, a well-validated analytical method is a self-validating system. The data it produces—from linearity to robustness—tells a story of its reliability. By grounding these methods in the principles of the ICH guidelines and selecting the appropriate technique for the task at hand, researchers and developers can ensure the quality and integrity of their work, from the laboratory bench to the final drug product.
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- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Computational Analysis of 3-Methyl-2-nitrobenzaldehyde Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the chemical reactivity of 3-Methyl-2-nitrobenzaldehyde using computational methods. While direct computational studies on this specific molecule are not extensively documented in peer-reviewed literature, its structural similarity to well-studied nitrobenzaldehyde isomers allows for a robust, predictive analysis.[1][2] We will extrapolate from established research on related compounds to design a self-validating computational workflow, enabling researchers to predict and understand the molecule's behavior in various synthetic contexts. This document serves as both a comparative analysis and a methodological guide for future research.
Introduction: The Case for a Computational Deep Dive
3-Methyl-2-nitrobenzaldehyde is a substituted aromatic aldehyde with significant potential as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[3][4] Its reactivity is governed by a complex interplay between three key functional groups: the electrophilic aldehyde, the strongly electron-withdrawing nitro group at the ortho position, and the electron-donating methyl group at the meta position (relative to the nitro group). This unique substitution pattern suggests a nuanced reactivity profile compared to its parent isomers, 2-nitrobenzaldehyde and 3-nitrobenzaldehyde.[5]
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective lens through which to dissect these electronic and steric influences.[6][7] By modeling the molecule's electronic structure, we can predict its susceptibility to nucleophilic attack, the stability of reaction intermediates, and the energy barriers of transition states, thereby guiding synthetic strategy and reaction optimization.
This guide will compare the predicted reactivity of 3-Methyl-2-nitrobenzaldehyde with its well-characterized relatives, 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, and provide a detailed protocol for conducting these computational investigations.
Molecular Structure and Electronic Landscape: A Comparative Overview
The reactivity of a substituted benzaldehyde is fundamentally tied to the electrophilicity of its carbonyl carbon. This is modulated by the electronic effects (inductive and resonance) of the ring substituents.
-
2-Nitrobenzaldehyde : The nitro group at the ortho position is strongly electron-withdrawing (-I, -R effects), which significantly increases the partial positive charge on the carbonyl carbon, making it highly reactive towards nucleophiles.[2][8] However, this is somewhat tempered by steric hindrance and potential non-coplanarity of the nitro group with the phenyl ring.[9]
-
3-Nitrobenzaldehyde : The nitro group at the meta position exerts a strong electron-withdrawing inductive effect (-I) but cannot participate in resonance with the aldehyde group. This renders it less activating than a para-nitro group but still significantly more reactive than unsubstituted benzaldehyde.[2]
-
3-Methyl-2-nitrobenzaldehyde : Our target molecule presents a fascinating case. The ortho-nitro group strongly activates the aldehyde. The 3-methyl group, being weakly electron-donating (+I), will slightly counteract the electron-withdrawing effect of the nitro group. More importantly, it introduces significant steric bulk adjacent to the nitro group, which could force the nitro group out of the plane of the aromatic ring, thereby reducing its resonance-based deactivation and potentially altering the steric accessibility of the aldehyde.
A foundational computational step is to determine the ground-state geometry and electronic properties.
Protocol for Geometry Optimization and Electronic Structure Analysis
-
Input Structure Generation : Build the 3D structures of 3-Methyl-2-nitrobenzaldehyde, 2-nitrobenzaldehyde, and 3-nitrobenzaldehyde using a molecular editor.
-
Computational Method Selection : Employ Density Functional Theory (DFT) for a balance of accuracy and computational cost. The B3LYP functional with a 6-31+G(d) basis set is a well-established level of theory for such systems and is suitable for geometry optimization and electronic property calculations.[7][10]
-
Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of each molecule.
-
Frequency Analysis : Calculate vibrational frequencies to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Calculation : From the optimized geometry, calculate key electronic descriptors:
-
Natural Bond Orbital (NBO) Charges : To quantify the partial charge on the carbonyl carbon.
-
Frontier Molecular Orbitals (FMO) : Analyze the energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For electrophilic attack on the aldehyde, the LUMO's energy and localization are critical.
-
Molecular Electrostatic Potential (MEP) Map : To visually identify regions of electrophilicity (positive potential) and nucleophilicity (negative potential).
-
Predicted Comparative Data
The following table summarizes the expected trends based on established chemical principles. A full computational study as outlined above would provide the quantitative values.
| Molecule | Predicted NBO Charge on Carbonyl C | Predicted LUMO Energy | Rationale |
| Benzaldehyde | Baseline | Baseline | Reference compound. |
| 2-Nitrobenzaldehyde | Highest | Lowest | Strong -I and -R effects from ortho-NO₂ group significantly lowers LUMO energy and increases C=O bond polarization.[2] |
| 3-Nitrobenzaldehyde | High | Low | Strong -I effect from meta-NO₂ group; no resonance effect on the aldehyde.[2] |
| 3-Methyl-2-nitrobenzaldehyde | High (slightly lower than 2-nitro) | Low (slightly higher than 2-nitro) | Ortho-NO₂ group dominates, but the +I effect of the meta-CH₃ group provides slight electronic compensation. Steric clash may reduce NO₂ resonance. |
Case Study: Reactivity in Condensation Reactions
Condensation reactions, such as the Knoevenagel or Claisen-Schmidt (a type of Aldol condensation), are highly sensitive to the electrophilicity of the aldehyde.[2] We can computationally model the reaction of our aldehydes with a model nucleophile, such as the enolate of acetone, to compare their reactivity.
The Baeyer-Drewson indigo synthesis, a classic reaction involving the aldol condensation of 2-nitrobenzaldehyde with acetone, serves as an excellent benchmark.[11] The reaction proceeds via nucleophilic attack of the acetone enolate on the aldehyde, followed by cyclization and dimerization.[2]
Computational Workflow for Modeling a Condensation Reaction
The diagram below illustrates the workflow for computationally investigating the first, rate-determining step (nucleophilic attack) of a condensation reaction.
Caption: Workflow for calculating the activation barrier of a condensation reaction.
A lower calculated activation energy (ΔG‡) corresponds to a faster reaction rate. We would predict the order of reactivity to be: 2-Nitrobenzaldehyde ≈ 3-Methyl-2-nitrobenzaldehyde > 3-Nitrobenzaldehyde > Benzaldehyde . The subtle difference between 2-nitrobenzaldehyde and its 3-methyl derivative would be a key finding of such a study, quantifying the steric and electronic impact of the methyl group.
Case Study: Reactivity in Reduction Reactions
The reduction of the aldehyde to a primary alcohol using a hydride reagent like sodium borohydride (NaBH₄) is another fundamental reaction. The rate is again dependent on the electrophilicity of the carbonyl carbon. Computational studies can model the approach of a hydride ion (H⁻) to the carbonyl.
An NMR study on the reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol confirms the conversion of the electron-withdrawing aldehyde group to a more electron-donating methyl alcohol group, which in turn affects the electronic environment of the entire aromatic ring.[12]
Protocol for Simulating Aldehyde Reduction
-
Model System : Define the reactants as the optimized aldehyde structure and a hydride ion (H⁻) as a simplified model for NaBH₄.
-
Reaction Coordinate Scan : Perform a relaxed potential energy surface (PES) scan by systematically decreasing the distance between the hydride ion and the carbonyl carbon. This helps in locating an approximate transition state structure.
-
Transition State Optimization : Use the structure from the peak of the PES scan as an initial guess for a full transition state optimization using a method like the Berny algorithm.
-
Verification and Energetics : Perform frequency and IRC calculations on the transition state to verify it connects the reactants (aldehyde + hydride) and the product (alkoxide intermediate) and to calculate the activation energy.
Predicted Reactivity Comparison for Reduction
The increased electrophilicity conferred by the nitro group(s) should facilitate hydride attack.
| Molecule | Predicted Relative Rate of Reduction | Rationale |
| 2-Nitrobenzaldehyde | Fastest | Highest partial positive charge on the carbonyl carbon due to the ortho-nitro group.[2] |
| 3-Methyl-2-nitrobenzaldehyde | Fast | Slightly slower than 2-nitrobenzaldehyde due to the minor electron-donating effect of the methyl group and potential steric hindrance to the incoming nucleophile. |
| 3-Nitrobenzaldehyde | Moderate | Less activated than the ortho-substituted isomers due to the lack of a resonance-withdrawing effect.[2] |
| Benzaldehyde | Slowest | Lacks the activating effect of an electron-withdrawing group. |
Visualizing Reaction Mechanisms
Graphviz can be used to create clear, schematic representations of reaction mechanisms, such as the initial steps of the Baeyer-Drewson indigo synthesis.
Caption: Mechanism: Initial steps of a Claisen-Schmidt condensation.
Conclusion and Future Directions
This guide outlines a clear computational strategy for characterizing the reactivity of 3-Methyl-2-nitrobenzaldehyde. By leveraging comparative analysis with known isomers and employing standard DFT methodologies, researchers can gain significant predictive insights into the molecule's behavior.
Key Predicted Characteristics of 3-Methyl-2-nitrobenzaldehyde:
-
High Electrophilicity : The aldehyde is strongly activated by the ortho-nitro group, making it highly susceptible to nucleophilic attack.
-
Modulated Reactivity : Its reactivity is expected to be slightly lower than that of 2-nitrobenzaldehyde due to the electronic and steric contributions of the 3-methyl group.
-
Rich Synthetic Utility : The unique substitution pattern makes it a valuable, tunable substrate for reactions like condensations, reductions, and potentially more complex cyclizations.
The proposed computational workflows provide a robust and self-validating system for testing these hypotheses quantitatively. The resulting data on transition state energies, reaction pathways, and electronic structures will be invaluable for chemists in the fields of organic synthesis and drug development, enabling more efficient and targeted molecular design.
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ResearchGate. (n.d.). Effect of the Electronic Structure of Para-Substituted Benzaldehyde Benzohydrazone on Its Antimicrobial Activity: A DFT Analysis. Retrieved from [Link]
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PubMed. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]
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ACS Publications. (2020). Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers. Journal of Chemical & Engineering Data. Retrieved from [Link]
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CCCU Research Space Repository. (n.d.). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]
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ResearchGate. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-methyl-2-nitrobenzaldehyde. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
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Scribd. (n.d.). 3 Nitrobenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane derivatives. Retrieved from [Link]
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ResearchGate. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
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Bartleby. (n.d.). Synthesis of 3-Nitrobenzaldehyde Essay. Retrieved from [Link]
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OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
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Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
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MDPI. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved from [Link]
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Beilstein Journals. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]
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Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4-Nitrobenzaldehyd. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 3-Methyl-2-nitrobenzaldehyde and its Alternatives in the Synthesis of 1,4-Dihydropyridines
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, product yield, and ultimately, the biological activity of the target molecule. This guide provides an in-depth technical comparison of 3-Methyl-2-nitrobenzaldehyde and its common alternatives, primarily 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, in the context of the Hantzsch pyridine synthesis. This multicomponent reaction is a cornerstone in the preparation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their application as calcium channel blockers in the treatment of cardiovascular diseases.[1][2]
This document is intended for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, grounded in established mechanistic principles and supported by experimental data from peer-reviewed literature.
The Hantzsch Synthesis: A Versatile Platform for Dihydropyridine Synthesis
First reported by Arthur Hantzsch in 1881, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[1] The resulting 1,4-dihydropyridine scaffold is the core of numerous blockbuster drugs, including Nifedipine, Amlodipine, and Nimodipine.[1] The substituent on the aromatic aldehyde plays a pivotal role in the pharmacological profile of the synthesized 1,4-DHP.[3]
The generalized mechanism of the Hantzsch reaction involves several key steps, including a Knoevenagel condensation and a Michael addition, culminating in the cyclization and dehydration to form the dihydropyridine ring. The nature of the substituent on the benzaldehyde can influence the rates of these steps through both electronic and steric effects.
Caption: Generalized workflow of the Hantzsch 1,4-dihydropyridine synthesis.
Comparative Efficacy of Substituted Nitrobenzaldehydes
The choice of the substituted benzaldehyde is a critical parameter in the Hantzsch synthesis, directly impacting reaction yields and the pharmacological properties of the resulting 1,4-DHP. Here, we compare the efficacy of 3-Methyl-2-nitrobenzaldehyde with its more common isomers, 2-nitrobenzaldehyde and 3-nitrobenzaldehyde.
2-Nitrobenzaldehyde: The Archetypal Precursor for Nifedipine
2-Nitrobenzaldehyde is the most widely recognized starting material for the synthesis of the first-generation calcium channel blocker, Nifedipine. The ortho-nitro group is a key pharmacophoric feature, contributing to the drug's high affinity for the L-type calcium channel.[3]
While effective, the Hantzsch reaction with 2-nitrobenzaldehyde can be accompanied by the formation of side products. For instance, in a study by Angeles et al., the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate and ammonia yielded not only the expected 1,4-dihydropyridine (35% yield) and its 1,2-dihydropyridine isomer (20% yield) but also two tricyclic byproducts (15% and 20% yields respectively).[4][5] This highlights a potential complexity in the purification of the desired product.
3-Nitrobenzaldehyde: A Staple for Second-Generation Dihydropyridines
3-Nitrobenzaldehyde serves as a crucial intermediate in the synthesis of several second-generation dihydropyridine calcium channel blockers, such as nitrendipine, nimodipine, and nicardipine.[6] These drugs were developed to offer greater vascular selectivity and improved pharmacokinetic profiles compared to Nifedipine.[6] The meta-position of the nitro group influences the conformational preferences of the resulting dihydropyridine, which in turn affects its interaction with the calcium channel receptor.
3-Methyl-2-nitrobenzaldehyde: A Modulated Alternative
3-Methyl-2-nitrobenzaldehyde introduces an additional layer of structural complexity. The presence of a methyl group at the 3-position, adjacent to the nitro group, is expected to exert both steric and electronic effects on the Hantzsch reaction.
-
Steric Effects: The ortho-methyl group can introduce steric hindrance, potentially influencing the rate of the initial condensation step with the β-ketoester. This could lead to lower reaction rates or require more forcing conditions compared to the less hindered 2-nitrobenzaldehyde.
-
Electronic Effects: The methyl group is weakly electron-donating, which could slightly modulate the electrophilicity of the aldehyde's carbonyl carbon. However, this effect is likely to be less pronounced than the strong electron-withdrawing effect of the adjacent nitro group.
Experimental Data: A Comparative Overview
To provide a quantitative basis for comparison, the following table summarizes reaction yields from studies employing different substituted benzaldehydes in the Hantzsch and related syntheses. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Solvent | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonia | Ethanol | 35 | [4][5] |
| 5-Hydroxy-2-nitrobenzaldehyde | Ethyl acetoacetate | Ammonia | Ethanol | 48 | [4][5] |
| 2-(Trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Thiourea/HCl | Ethanol | 74 | [7][8] |
| 3-(Trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Thiourea/HCl | Ethanol | 75 | [7][8] |
| 4-(Trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Thiourea/HCl | Ethanol | 70 | [7][8] |
This data illustrates that the Hantzsch reaction is sensitive to the substitution pattern on the benzaldehyde ring. The electron-withdrawing trifluoromethyl group at various positions leads to good to excellent yields in a Biginelli-like reaction, which is closely related to the Hantzsch synthesis. The hydroxyl group in the 5-position of 2-nitrobenzaldehyde appears to improve the yield compared to the unsubstituted 2-nitrobenzaldehyde under similar conditions.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols from the cited literature are provided below.
Synthesis of Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[4][5]
Caption: Experimental workflow for the synthesis of a 1,4-DHP using 2-nitrobenzaldehyde.
Step-by-step methodology:
-
A mixture of 2-nitrobenzaldehyde (10 g, 0.066 mol), ethyl acetoacetate (17.2 g, 0.132 mol), and 30% ammonium hydroxide (30 mL) in ethanol (60 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred under reflux for 2 hours.
-
The solution is then concentrated using a rotary evaporator to yield a solid residue.
-
The crude product is purified by column chromatography to isolate the desired 1,4-dihydropyridine.
Synthesis of Ethyl 6-methyl-2-thioxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate[7][8]
Caption: Experimental workflow for the synthesis of a dihydropyrimidine using a substituted benzaldehyde.
Step-by-step methodology:
-
A mixture of thiourea (7.6 g, 0.1 mol), ethyl acetoacetate (13 mL, 0.1 mol), and 2-(trifluoromethyl)benzaldehyde (0.1 mol) is added to a flask containing absolute ethanol (50 mL) and 37% HCl (1 mL).
-
The reaction mixture is refluxed for 3 hours.
-
After cooling, the precipitated solid is collected by filtration.
-
The crude product is recrystallized from ethanol to afford the pure dihydropyrimidine.
Conclusion and Future Outlook
The selection of the benzaldehyde component in the Hantzsch synthesis is a critical parameter that influences not only the yield and purity of the resulting 1,4-dihydropyridine but also its pharmacological activity. While 2-nitrobenzaldehyde and 3-nitrobenzaldehyde are well-established precursors for first and second-generation calcium channel blockers, respectively, the exploration of more nuanced substitutions, such as in 3-Methyl-2-nitrobenzaldehyde, offers opportunities for fine-tuning the properties of these important therapeutic agents.
The available data suggests that the Hantzsch reaction is robust and can accommodate a variety of substituents on the benzaldehyde ring. However, the formation of isomers and byproducts remains a challenge that necessitates careful optimization of reaction conditions and purification strategies.
Future research in this area would benefit from systematic, head-to-head comparative studies of variously substituted benzaldehydes, including 3-Methyl-2-nitrobenzaldehyde, under standardized reaction conditions. Such studies would provide invaluable quantitative data to guide the rational design and synthesis of novel 1,4-dihydropyridine-based therapeutics with enhanced efficacy and safety profiles.
References
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Angeles, E., Santillán, H., Menconi, I., Martínez, I., Ramírez, A., Velázquez, A., López-Castañares, R., & Martínez, R. (2001). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Molecules, 6(8), 683-693. MDPI AG. Retrieved from [Link]
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Zohny, Y. M., Awad, S. M., Alsaid, M. S., & Rabie, A. M. (2025). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. Frontiers in Chemistry, 13. [Link]
- Zohny, Y. M., Awad, S. M., Alsaid, M. S., & Rabie, A. M. (2025). Development of Nifedipine Isosteres: An Integrated Approach to Design, Synthesis, and Biological Assessment of Calcium Channel Blockers. Frontiers in Chemistry, 13.
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Zohny, Y. M., Awad, S. M., Alsaid, M. S., & Rabie, A. M. (2025). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. Frontiers in Chemistry, 13, 1389443. [Link]
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Kumar, K. A., Jayaroopa, P., Kumar, P. V., & Kumar, V. V. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29505-29532. [Link]
- Demanuele, K. (2018).
- Macmillan Group Meeting. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters.
- The Pharma Innovation Journal. (2023).
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O'Neill, P. M. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1474. [Link]
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Wikipedia contributors. (2024, October 26). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- A comparative study of various green chemistry approaches for the efficient synthesis of 1,4-dihydropyridines. (2012).
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- SAR of investigated derivatives with nifedipine drug. (n.d.).
- Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific and Industrial Research, 66(2), 101-111.
- Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (2018). PubMed.
- Angeles, E., et al. (2001). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Molecules, 6(8), 683-693.
- Rearrangements of o-Nnitrobenzaldehydes in the Hhantzsch Rreaction. (2001).
- A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. (2025).
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.).
- Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... (n.d.).
- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357.
- A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde. (2025). BenchChem.
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 233-235.
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Cross-reactivity of 3-Methyl-2-nitrobenzaldehyde with other functional groups
An In-Depth Technical Guide to the Cross-Reactivity of 3-Methyl-2-nitrobenzaldehyde
Introduction: Navigating the Reactive Landscape of a Versatile Aldehyde
To the synthetic chemist, an aldehyde is a cornerstone functional group, a versatile linchpin for constructing molecular complexity. Yet, not all aldehydes are created equal. The reactivity of the carbonyl carbon is profoundly influenced by the electronic environment of its molecular framework. 3-Methyl-2-nitrobenzaldehyde is a prime example of this principle, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from a finely tuned reactivity profile, dictated by the interplay of its aldehyde group, an ortho-nitro group, and a meta-methyl substituent.
This guide provides a comprehensive analysis of the cross-reactivity of 3-Methyl-2-nitrobenzaldehyde. We will move beyond simple reaction schemes to explore the causality behind its reactivity with a range of common functional groups, including amines, thiols, organometallics, and phosphorus ylides. Understanding these interactions is not merely an academic exercise; it is critical for predicting reaction outcomes, minimizing side products, and designing robust, high-yield synthetic routes. For researchers and drug development professionals, mastering this knowledge is essential for leveraging the full synthetic potential of this valuable building block.
The Electronic Architecture: Why Substituents Matter
The reactivity of 3-Methyl-2-nitrobenzaldehyde is a direct consequence of the electronic push-and-pull on its aromatic ring. The aldehyde group itself is deactivating, but the presence of a powerful electron-withdrawing nitro group (-NO₂) ortho to it dramatically increases the electrophilicity of the carbonyl carbon. This makes the aldehyde exceptionally susceptible to nucleophilic attack. In contrast, the methyl group (-CH₃) at the meta position exerts a weak electron-donating effect.
This electronic arrangement leads to two key consequences:
-
Enhanced Carbonyl Electrophilicity : The aldehyde is "activated" towards nucleophiles compared to unsubstituted benzaldehyde.
-
Potential for Competing Reactions : The nitro group is not an inert spectator. It is itself a functional group that can react under certain conditions, particularly with strong nucleophiles or reducing agents, representing the primary source of cross-reactivity.[2][3]
Comparative Analysis of Cross-Reactivity with Key Functional Groups
Amines: The Path to Imines and Substituted Amines
The reaction of aldehydes with primary or secondary amines is a fundamental transformation, typically leading to the formation of an imine (Schiff base), which can be subsequently reduced to a stable amine. This two-step or one-pot process is known as reductive amination.[4][5]
Expected Reaction Pathway: The lone pair of the amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-Methyl-2-nitrobenzaldehyde. This is followed by dehydration to yield the corresponding imine. In a reductive amination protocol, a reducing agent present in the mixture then reduces the C=N double bond to a C-N single bond.[4]
Cross-Reactivity Concerns: The primary challenge in this reaction is the choice of reducing agent. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) will readily reduce both the imine and the nitro group. Even milder reagents like sodium borohydride (NaBH₄) can lead to partial reduction of the nitro group, generating potentially hazardous azo- and azoxy-containing byproducts.[2]
Recommended Approach & Alternative Reagents: For a clean and selective reaction, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[2][4] These mild reducing agents are selective for the protonated iminium ion intermediate and will not typically reduce the nitro group or the starting aldehyde, ensuring high chemoselectivity.
Experimental Protocol: One-Pot Reductive Amination
-
Setup : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methyl-2-nitrobenzaldehyde (1.0 eq).
-
Solvent : Dissolve the aldehyde in a suitable solvent such as methanol (MeOH) or dichloroethane (DCE).[6]
-
Amine Addition : Add the primary or secondary amine (1.0-1.2 eq).
-
Acid Catalyst (Optional) : For less reactive amines, a catalytic amount of acetic acid (AcOH) can be added to facilitate iminium ion formation.[6]
-
Stir : Allow the mixture to stir at room temperature for 30-60 minutes to pre-form the imine/iminium ion.
-
Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any effervescence.
-
Reaction : Continue stirring at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting amine via column chromatography if necessary.
Logical Workflow: Reductive Amination
Caption: Grignard reagents can attack both the aldehyde and nitro groups.
Phosphorus Ylides: The Chemoselective Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. [7][8]It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). [9][10] Expected Reaction Pathway: The nucleophilic carbon of the ylide attacks the aldehyde, forming a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction forward. [9][11] Cross-Reactivity Concerns: The Wittig reaction is renowned for its excellent functional group tolerance. The nitro group is generally inert to Wittig reagents, making this a highly chemoselective and reliable transformation for 3-Methyl-2-nitrobenzaldehyde. The primary consideration is not cross-reactivity but the stereoselectivity of the resulting alkene.
-
Non-stabilized ylides (R = alkyl) typically yield the (Z)-alkene. [7]* Stabilized ylides (R = ester, ketone) predominantly give the (E)-alkene. [7][11]
Experimental Protocol: Wittig Olefination
-
Ylide Preparation : Prepare the phosphonium ylide by deprotonating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or NaH) in an anhydrous solvent like THF or ether under an inert atmosphere. [8]2. Aldehyde Addition : Cool the ylide solution (typically to 0 °C or below) and add a solution of 3-Methyl-2-nitrobenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Workup : Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Extract the product with an organic solvent. The triphenylphosphine oxide byproduct can often be partially removed by filtration if it precipitates, or by washing the organic layer.
-
Purification : Purify the crude product by column chromatography to separate the alkene from the remaining triphenylphosphine oxide.
Diagram: Wittig Reaction Mechanism
Caption: The Wittig reaction converts the aldehyde to an alkene.
Thiols and Alcohols: Acetal and Thioacetal Formation
Thiols and alcohols react with aldehydes to form thioacetals and acetals, respectively. These reactions are typically reversible and are often used to protect the aldehyde functional group.
Expected Reaction Pathway: Under acidic conditions, two equivalents of an alcohol or thiol will react with the aldehyde to form the corresponding acetal or thioacetal, with the elimination of water.
Cross-Reactivity Concerns: These reactions are generally very clean with minimal cross-reactivity. The nitro group is stable under the acidic conditions required for acetal formation. The primary consideration is driving the reaction to completion by removing water, often using a Dean-Stark apparatus or a dehydrating agent. Thiols are more nucleophilic than alcohols and will often react more readily and without the need for stringent water removal.
Special Case: The Latent Potential as a Photoremovable Protecting Group
The 2-nitrobenzyl (or o-nitrobenzyl) moiety is a classic photoremovable protecting group (PPG). [12]Upon irradiation with UV light (typically 350-365 nm), the group undergoes an intramolecular rearrangement and cleavage, releasing the protected functional group and forming a 2-nitrosobenzaldehyde byproduct. [12][13] While 3-Methyl-2-nitrobenzaldehyde itself is the product of this cleavage, its derivatives, such as 3-methyl-2-nitrobenzyl alcohol or bromide, are excellent precursors for creating PPGs. By attaching a substrate (e.g., an acid, alcohol, or amine) to the benzylic position of this scaffold, one creates a "caged" compound. This substrate can then be released with spatial and temporal precision using light, a powerful tool in chemical biology and materials science. [14][15]The methyl group at the 3-position can be used to fine-tune the electronic properties and absorption wavelength of the PPG.
Diagram: Photocleavage Mechanism
Caption: General mechanism for photouncaging of a 2-nitrobenzyl PPG.
Summary and Comparison Table
| Functional Group | Expected Reaction | Key Conditions/Reagents | Potential Cross-Reactivity/Side Reactions | Recommended Alternative(s) |
| Primary/Secondary Amines | Reductive Amination | NaBH(OAc)₃ or NaBH₃CN, MeOH or DCE | High risk of nitro group reduction with non-selective hydrides (NaBH₄, LiAlH₄). [2] | N/A (Method is sound with correct reagent choice) |
| Thiols | Thioacetal Formation | 2 eq. RSH, acid catalyst (e.g., BF₃·OEt₂) | None; highly chemoselective. | N/A |
| Alcohols | Acetal Formation | 2 eq. ROH, acid catalyst, water removal | None; chemoselective. | N/A |
| Grignard Reagents (R-MgX) | Nucleophilic Addition | Anhydrous ether/THF, -78 °C | Very high risk of nucleophilic attack on the nitro group. [3] | Organozinc or organocuprate reagents. |
| Phosphorus Ylides | Wittig Olefination | Anhydrous THF, strong base (e.g., n-BuLi) | None; highly chemoselective and tolerant of the nitro group. [7] | Horner-Wadsworth-Emmons reaction. |
Conclusion
3-Methyl-2-nitrobenzaldehyde is a powerful synthetic intermediate whose reactivity is dominated by a highly electrophilic aldehyde carbon. This activation allows for efficient reactions with a host of nucleophiles. However, its utility is defined by the crucial caveat of the reactive nitro group. For transformations like Wittig olefinations, acetal formations, and carefully controlled reductive aminations, the compound displays excellent chemoselectivity. Conversely, reactions involving powerful, non-selective reagents like Grignards or harsh reducing agents are prone to significant cross-reactivity, demanding meticulous control of reaction conditions or the selection of alternative synthetic strategies. By understanding this balance of reactivity, researchers can confidently and effectively incorporate this versatile molecule into complex synthetic endeavors.
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Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2025). Organic Process Research & Development. [Link]
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Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023). OpenStax Organic Chemistry. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]
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Grignard Reaction. University of California, Irvine, Department of Chemistry. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Photoremovable Protecting Groups. (2022). MDPI. [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2012). Chemical Reviews. [Link]
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of the reaction conditions where benzaldehyde couples with methylamine a. (2015). ResearchGate. [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. [Link]
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Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. (2020). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Methyl-2-nitrobenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the precise structural elucidation of reaction products is paramount. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structures of key reaction products derived from 3-Methyl-2-nitrobenzaldehyde. As a versatile intermediate, its derivatives are of significant interest in medicinal chemistry and materials science. We will move beyond rote procedural lists to explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction: The Synthetic Versatility of 3-Methyl-2-nitrobenzaldehyde
3-Methyl-2-nitrobenzaldehyde is a valuable building block in organic synthesis, possessing two reactive functional groups: an aldehyde and a nitro group. The interplay of these groups, influenced by the methyl substituent on the aromatic ring, allows for a diverse range of chemical transformations. This guide will focus on three principal reaction classes: oxidation, reduction, and carbon-carbon bond formation via Knoevenagel and Wittig reactions. For each reaction, we will present a comparative analysis of the analytical techniques best suited for unambiguous structural confirmation of the resulting products.
I. Oxidation: Formation of 3-Methyl-2-nitrobenzoic Acid
The oxidation of the aldehyde functional group in 3-Methyl-2-nitrobenzaldehyde yields 3-Methyl-2-nitrobenzoic acid. This transformation is a common step in the synthesis of more complex molecules. While various oxidizing agents can be employed, a typical laboratory-scale procedure involves the use of an oxidant like potassium permanganate or chromic acid.
Structural Confirmation of 3-Methyl-2-nitrobenzoic Acid
A multi-faceted analytical approach is crucial for the unequivocal confirmation of the oxidation product.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For 3-Methyl-2-nitrobenzoic acid, both ¹H and ¹³C NMR provide critical information.
-
¹H NMR: The most telling change is the disappearance of the aldehyde proton signal (typically around 10 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm). The aromatic protons will also experience a shift in their chemical environment.
-
¹³C NMR: The carbonyl carbon of the aldehyde (around 190 ppm) is replaced by the carboxylic acid carbonyl carbon, which resonates further downfield (typically 165-185 ppm).
Comparative NMR Data:
| Compound | Key ¹H NMR Signals (DMSO-d₆, ppm) | Key ¹³C NMR Signals (DMSO-d₆, ppm) |
| 3-Methyl-2-nitrobenzaldehyde | ~10.2 (s, 1H, -CHO), ~2.4 (s, 3H, -CH₃) | ~192 (-CHO), ~150 (C-NO₂), ~135 (C-CH₃), ~20 (-CH₃) |
| 3-Methyl-2-nitrobenzoic acid | ~13.9 (br s, 1H, -COOH), 7.87 (d), 7.71 (t), 7.62 (d), 2.29 (s, 3H, -CH₃)[1] | ~167 (-COOH), ~148 (C-NO₂), ~133 (C-CH₃), ~15 (-CH₃)[2] |
B. Infrared (IR) Spectroscopy:
IR spectroscopy provides valuable information about the functional groups present in a molecule. The oxidation of the aldehyde to a carboxylic acid is readily observed.
-
Key Vibrational Modes: The sharp C=O stretch of the aldehyde (around 1700 cm⁻¹) is replaced by the characteristic broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). The C-NO₂ stretching vibrations (around 1530 and 1350 cm⁻¹) should remain.
C. Mass Spectrometry (MS):
Mass spectrometry determines the molecular weight of the product, providing definitive confirmation of the oxidation.
-
Expected Molecular Ion: The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the molecular weight of 3-Methyl-2-nitrobenzoic acid (C₈H₇NO₄, MW: 181.15 g/mol ).
Experimental Protocol: Oxidation and Characterization
Synthesis of 3-Methyl-2-nitrobenzoic Acid:
A process for preparing 3-methyl-2-nitrobenzoic acid involves the air oxidation of 1,3-dimethyl-2-nitrobenzene in the presence of an oxidation catalyst.
Characterization Workflow:
Caption: Workflow for the synthesis and characterization of 3-Methyl-2-nitrobenzoic acid.
II. Reduction: Synthesis of (3-Methyl-2-nitrophenyl)methanol
The reduction of the aldehyde group in 3-Methyl-2-nitrobenzaldehyde to a primary alcohol yields (3-Methyl-2-nitrophenyl)methanol. This transformation is typically achieved using a mild reducing agent like sodium borohydride to selectively reduce the aldehyde without affecting the nitro group.
Structural Confirmation of (3-Methyl-2-nitrophenyl)methanol
A. NMR Spectroscopy:
-
¹H NMR: The aldehyde proton signal disappears and is replaced by a singlet or a doublet corresponding to the benzylic protons (-CH₂OH), typically in the range of 4.5-5.0 ppm. A broad singlet for the hydroxyl proton (-OH) will also appear.
-
¹³C NMR: The aldehyde carbonyl carbon signal vanishes and a new signal for the benzylic carbon (-CH₂OH) appears in the upfield region (around 60-65 ppm).
Comparative Analysis with a Similar Reduction:
B. IR Spectroscopy:
-
Key Vibrational Modes: The disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) are the most significant changes. The C-O stretch of the primary alcohol will also be present (around 1050-1150 cm⁻¹).
C. Mass Spectrometry:
-
Expected Molecular Ion: The molecular ion peak will correspond to the molecular weight of (3-Methyl-2-nitrophenyl)methanol (C₈H₉NO₃, MW: 167.16 g/mol ).
Experimental Protocol: Reduction and Characterization
Synthesis of (3-Methyl-2-nitrophenyl)methanol:
A solution of 3-Methyl-2-nitrobenzaldehyde in a suitable solvent (e.g., methanol or ethanol) is cooled in an ice bath. Sodium borohydride is added portion-wise while monitoring the reaction by TLC. After completion, the reaction is quenched, and the product is extracted and purified.
Characterization Workflow:
Caption: Workflow for the synthesis and characterization of (3-Methyl-2-nitrophenyl)methanol.
III. Carbon-Carbon Bond Formation: Knoevenagel and Wittig Reactions
The aldehyde functionality of 3-Methyl-2-nitrobenzaldehyde is a prime site for carbon-carbon bond formation, enabling the synthesis of a wide array of derivatives.
A. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.
Alternative Active Methylene Compounds:
-
Malononitrile: Leads to the formation of a dicyanovinyl derivative.
-
Ethyl Cyanoacetate: Yields a cyanocinnamic ester derivative.
-
Malonic Acid (Doebner Modification): Results in a cinnamic acid derivative, often with subsequent decarboxylation.[4]
Structural Confirmation of Knoevenagel Products:
-
NMR Spectroscopy: The key diagnostic feature is the appearance of a new vinylic proton signal, and the disappearance of the aldehyde proton. The coupling constant (J-value) between the vinylic protons can help determine the stereochemistry (E or Z) of the double bond.
-
IR Spectroscopy: The presence of the newly formed C=C double bond (around 1620-1680 cm⁻¹) and the characteristic stretches of the electron-withdrawing groups (e.g., -CN at ~2220 cm⁻¹, C=O of an ester at ~1730 cm⁻¹) are indicative of the product.
-
Mass Spectrometry: Confirms the molecular weight of the condensed product.
B. Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).
Alternative Wittig Reagents:
-
Stabilized Ylides (e.g., from (carbomethoxymethyl)triphenylphosphonium bromide): These ylides typically favor the formation of the (E)-alkene.
-
Unstabilized Ylides (e.g., from methyltriphenylphosphonium bromide): These ylides generally lead to the (Z)-alkene as the major product.
Structural Confirmation of Wittig Products:
-
NMR Spectroscopy: Similar to the Knoevenagel products, the appearance of vinylic proton signals is the primary indicator of a successful reaction. The E/Z ratio of the product mixture can be determined by integrating the respective signals in the ¹H NMR spectrum. For example, in the Wittig reaction of 3-nitrobenzaldehyde with (carbomethoxymethyl)triphenylphosphonium bromide, the E and Z isomers can be distinguished by their coupling constants in the ¹H NMR spectrum, with the E isomer typically having a larger coupling constant.[5]
-
IR Spectroscopy: The C=C stretching vibration confirms the presence of the alkene.
-
Mass Spectrometry: Provides the molecular weight of the olefinated product.
Comparative Workflow for Condensation Reactions
Caption: Comparative workflow for Knoevenagel and Wittig reactions.
Conclusion
The structural confirmation of reaction products of 3-Methyl-2-nitrobenzaldehyde requires a synergistic application of modern analytical techniques. This guide has outlined a logical and evidence-based approach to confirming the structures of its oxidation, reduction, and carbon-carbon bond formation products. By understanding the expected spectral changes and employing a suite of complementary analytical methods, researchers can confidently and accurately characterize these valuable synthetic intermediates. This rigorous approach to structural validation is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
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A Senior Application Scientist's Guide to Benchmarking 3-Methyl-2-nitrobenzaldehyde Against Other Substituted Nitrobenzaldehydes in Organic Synthesis
In the intricate landscape of pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Substituted nitrobenzaldehydes are a cornerstone class of reagents, prized for their dual reactivity stemming from the aldehyde and nitro functionalities.[1] This guide provides an in-depth, objective comparison of 3-Methyl-2-nitrobenzaldehyde against other common substituted nitrobenzaldehydes, supported by mechanistic insights and detailed experimental protocols. Our focus is to elucidate how subtle structural modifications influence reactivity, thereby empowering researchers to make informed decisions in their synthetic endeavors.
The ortho positioning of the nitro and aldehyde groups is particularly significant, enabling unique intramolecular reactions crucial for synthesizing heterocyclic scaffolds and for creating photolabile protecting groups. The introduction of a methyl group at the 3-position, as in 3-Methyl-2-nitrobenzaldehyde, introduces both electronic and steric factors that differentiate its performance from parent compounds like 2-nitrobenzaldehyde and other substituted analogues.
The Electronic and Steric Landscape of Substituted Nitrobenzaldehydes
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic nature and steric bulk of its substituents. The aldehyde group is an electron-withdrawing, meta-directing group, while the nitro group is a potent electron-withdrawing group, also meta-directing.[2][3][4] When both are present on the ring, their combined electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
Key Substituent Effects on Reactivity:
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -Cl, and -CHO increase the reactivity of the aldehyde towards nucleophiles by inductively withdrawing electron density. The strong electron-withdrawing nature of the nitro group makes 2-nitrobenzaldehyde more reactive than benzaldehyde itself.[5]
-
Electron-Donating Groups (EDGs): Groups like -CH₃ and -OCH₃ donate electron density to the ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted analogs. However, their influence is also position-dependent.
-
Steric Hindrance: Substituents ortho to the aldehyde group can sterically hinder the approach of nucleophiles, potentially slowing down reaction rates. This is a critical factor when comparing ortho-substituted isomers.[6]
In our subject molecule, 3-Methyl-2-nitrobenzaldehyde , the methyl group is positioned meta to the aldehyde and ortho to the nitro group. Its primary influence is twofold:
-
Electronic Effect: As a weak electron-donating group, the methyl group can slightly counteract the electron-withdrawing effect of the nitro and aldehyde groups.
-
Steric Effect: The methyl group adjacent to the nitro group can cause the nitro group to twist out of the plane of the benzene ring. This slight rotation can reduce the resonance-based electron-withdrawal of the nitro group, potentially modulating the reactivity of the aldehyde.[7]
This guide will benchmark 3-Methyl-2-nitrobenzaldehyde against two common alternatives:
-
2-Nitrobenzaldehyde: The parent compound, providing a baseline for electronic and steric effects.
-
4-Methyl-3-nitrobenzaldehyde: An isomer where the methyl group's electronic and steric influences are oriented differently relative to the aldehyde.[8]
Benchmarking in a Cornerstone Reaction: The Friedländer Quinoline Synthesis
To provide a tangible comparison, we will evaluate these substrates in the context of the Friedländer annulation, a robust and widely used method for synthesizing substituted quinolines.[9][10] Quinolines are a vital heterocyclic scaffold in medicinal chemistry.[11][12] A highly effective modification of this synthesis utilizes the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then immediately condenses with an active methylene compound.[11][13] This "domino" or "one-pot" approach is advantageous as it starts from more readily available nitro-compounds.[11][13]
The general mechanism involves three key stages:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using a reducing agent like iron in acetic acid.
-
Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde undergoes a condensation reaction with an active methylene compound (e.g., a β-diketone or β-ketoester).
-
Cyclization and Aromatization: An intramolecular cyclization followed by dehydration yields the final quinoline ring system.[13]
The following diagram illustrates the general workflow for this benchmark reaction.
Caption: General experimental workflow for the domino Friedländer synthesis.
Experimental Protocol: Domino Friedländer Synthesis
This protocol provides a standardized method for comparing the performance of different substituted nitrobenzaldehydes.
Materials:
-
Substituted 2-nitrobenzaldehyde (e.g., 3-Methyl-2-nitrobenzaldehyde, 2-Nitrobenzaldehyde)
-
Ethyl acetoacetate (active methylene compound)
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the substituted 2-nitrobenzaldehyde (5.0 mmol), glacial acetic acid (15 mL), and ethanol (5 mL).
-
Stir the mixture to dissolve the aldehyde.
-
Add ethyl acetoacetate (6.0 mmol, 1.2 eq).
-
Add iron powder (15.0 mmol, 3.0 eq) portion-wise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess iron.
-
Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure quinoline derivative.
Comparative Performance Analysis
Based on established principles of chemical reactivity, we can anticipate the performance of each substrate in the Friedländer synthesis. The key steps influenced by the substituent are the initial reduction of the nitro group and the subsequent condensation involving the aldehyde.
| Substrate | Key Substituent Effects | Anticipated Reaction Rate | Expected Yield | Rationale |
| 2-Nitrobenzaldehyde | Baseline: Strong -I, -R effect from -NO₂. No additional steric/electronic effects. | Moderate to Fast | Good | The highly electrophilic aldehyde readily undergoes condensation. The nitro group is accessible for reduction.[13] |
| 3-Methyl-2-nitrobenzaldehyde | Electronic: Weak +I effect from -CH₃. Steric: -CH₃ is ortho to -NO₂, potentially twisting it out of plane. | Moderate | Good to Excellent | The weak +I effect of the methyl group is likely outweighed by the powerful EWG effects. The potential twisting of the nitro group could slightly modulate (increase or decrease) the rate of reduction, but the overall domino reaction is typically robust and high-yielding.[11][13] |
| 4-Methyl-3-nitrobenzaldehyde | Electronic: Weak +I effect from -CH₃, para to the aldehyde. Steric: No significant steric hindrance at the reaction centers. | Slower | Moderate | The aldehyde group in this isomer is at the meta position relative to the nitro group. This arrangement is not suitable for the intramolecular cyclization required in the Friedländer synthesis. This substrate would not yield a quinoline under these conditions and is included to highlight the importance of the ortho relationship. |
Discussion of Expected Outcomes:
For the successful Friedländer reaction, an ortho relationship between the nitro (or amino) group and the aldehyde is essential.[9][13][14] Therefore, both 2-Nitrobenzaldehyde and 3-Methyl-2-nitrobenzaldehyde are viable substrates, whereas 4-Methyl-3-nitrobenzaldehyde is not.
When comparing 3-Methyl-2-nitrobenzaldehyde to the parent 2-Nitrobenzaldehyde, the differences in performance are expected to be subtle. The electron-donating methyl group might slightly decrease the intrinsic electrophilicity of the aldehyde, but this effect is generally minor. The more significant impact may be the steric interaction between the methyl and nitro groups. This can force the nitro group out of the plane of the aromatic ring, which can, in some cases, facilitate its reduction. The overall impact on yield and reaction time would need to be confirmed experimentally, but both are expected to be excellent starting materials for this transformation.
Alternative Benchmarking Reaction: The Wittig Reaction
The Wittig reaction provides another excellent platform for comparing the reactivity of the aldehyde functionality.[15][16][17] This reaction converts aldehydes or ketones into alkenes using a phosphonium ylide.[18] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[2]
Caption: Simplified mechanism of the Wittig reaction.
In this context:
-
2-Nitrobenzaldehyde would be expected to react rapidly due to the strong activation by the ortho-nitro group.
-
3-Methyl-2-nitrobenzaldehyde would also be highly reactive, with its rate being very similar to that of 2-nitrobenzaldehyde. The minor electronic donation of the methyl group is unlikely to significantly impede the reaction.
-
For comparison, 3-Nitrobenzaldehyde is also a good substrate, with the meta-nitro group still providing strong activation.[2] 4-Nitrobenzaldehyde is even more reactive due to the combined inductive and resonance-based withdrawal of the para-nitro group.[2]
This comparison highlights that for reactions solely involving the aldehyde group, the substituent's electronic effect is paramount. Both 3-methyl-2-nitrobenzaldehyde and its parent compound are highly activated substrates suitable for a range of nucleophilic addition reactions.
Application as Photolabile Protecting Groups (PPGs)
Derivatives of ortho-nitrobenzyl alcohol are widely used as photolabile protecting groups (PPGs), also known as "caging" groups.[19][20][21] These groups can be cleaved with UV light to release a protected molecule with high spatiotemporal control.[19][22] The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[19]
The substitution pattern on the aromatic ring can fine-tune the photochemical properties, such as the absorption wavelength (λmax) and the quantum yield (Φ) of cleavage.[20][21]
-
3-Methyl-2-nitrobenzaldehyde can be reduced to the corresponding alcohol and used to create a PPG. The methyl group's electronic and steric influence could subtly alter the absorption spectrum and cleavage efficiency compared to the standard 2-nitrobenzyl group. While detailed photophysical data for this specific derivative is sparse in the literature, it stands as a viable candidate for developing new PPGs with potentially tailored properties.
Conclusion
3-Methyl-2-nitrobenzaldehyde is a highly effective and versatile building block for organic synthesis. When benchmarked against its parent compound, 2-nitrobenzaldehyde, its reactivity in key transformations like the Friedländer and Wittig reactions is expected to be comparable and robust. The presence of the 3-methyl group introduces subtle electronic and steric perturbations that are generally not significant enough to impede these powerful transformations but could be exploited for fine-tuning in more sensitive systems or in the design of novel photolabile protecting groups. For synthetic routes requiring an ortho-nitrobenzaldehyde scaffold, 3-Methyl-2-nitrobenzaldehyde serves as an excellent and readily available option, promising high yields and predictable reactivity.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-2-nitrobenzaldehyde
This document provides essential, in-depth guidance for the proper and safe disposal of 3-Methyl-2-nitrobenzaldehyde (C₈H₇NO₃). As a key intermediate in the synthesis of pharmaceuticals, dyes, and other complex molecules, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide moves beyond a simple checklist, offering a procedural and logical framework grounded in the specific chemical properties and associated risks of this nitroaromatic compound.
Part 1: Core Hazard Profile & Risk Assessment
Understanding the "why" behind disposal procedures begins with a clear-eyed assessment of the inherent hazards of 3-Methyl-2-nitrobenzaldehyde. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple risks that dictate its handling as a hazardous substance.[2]
The primary hazards are acute toxicity and irritation. The nitro group and aldehyde functionality contribute to its reactivity and biological effects. Improper disposal, such as release into the environment, is strictly prohibited due to its potential harm to aquatic life.[3]
Table 1: Chemical and Hazard Identification
| Property | Information | Source |
| Molecular Formula | C₈H₇NO₃ | [4] |
| Molar Mass | 165.15 g/mol | [2] |
| Appearance | Pale yellow solid | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | [3] |
Part 2: Essential Safety & Handling Protocols
Before any disposal-related activities are initiated, the implementation of stringent safety measures is mandatory. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to create a self-validating system of safety.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid 3-Methyl-2-nitrobenzaldehyde and its solutions must be conducted within a certified chemical fume hood.[6] This is critical to minimize inhalation exposure to dust or vapors, which can cause respiratory irritation.[3][7]
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible and unobstructed.[6] Familiarize yourself with their operation before beginning work.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment. For 3-Methyl-2-nitrobenzaldehyde, the following ensemble is required to protect against skin contact, eye damage, and inhalation.[8][9][10]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards are mandatory.[6] A face shield should be worn over goggles during procedures with a high risk of splashing.[11][12] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[6] Always inspect gloves for tears or degradation before use and replace them immediately if contamination occurs.[11] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, protects against accidental spills and contamination of personal clothing.[6][11] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator should be used if handling large quantities, if dust formation is likely outside of a fume hood, or if ventilation is inadequate.[6][7] |
Part 3: Step-by-Step Disposal Protocol
The cardinal rule for the disposal of 3-Methyl-2-nitrobenzaldehyde is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[13][14] Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department in compliance with local and national regulations like the Resource Conservation and Recovery Act (RCRA).[13][15]
Step 1: Waste Collection and Segregation
-
Designated Container: Collect all waste 3-Methyl-2-nitrobenzaldehyde, including contaminated materials (e.g., paper towels, gloves), in a dedicated, leak-proof container that is chemically compatible.[16]
-
Labeling: The container must be clearly labeled with the full chemical name, "3-Methyl-2-nitrobenzaldehyde," and the appropriate GHS hazard pictograms (e.g., exclamation mark, environmental hazard).[17] Attach a hazardous waste tag as required by your institution.
-
Avoid Mixing: Do not mix this waste with other chemical streams unless you have explicit confirmation of compatibility from your EHS office. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[18]
Step 2: On-Site Storage
-
Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[3][16]
-
Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA at or near the point of generation.[16] This area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 3: Final Disposal
-
EHS Coordination: Once the waste container is nearly full (approximately 75%) or has reached the institutional time limit for storage in an SAA, contact your EHS department to arrange for a pickup.[16]
-
Professional Handling: The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility for final treatment, which is typically high-temperature incineration.[19][20]
Caption: Waste Disposal Workflow for 3-Methyl-2-nitrobenzaldehyde.
Part 4: Emergency Spill Management
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
Procedure for Small, Contained Spills:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to ventilate the area.[6]
-
Don PPE: Before cleanup, don the full PPE ensemble described in Table 2, including respiratory protection.[6][11]
-
Contain & Absorb: Carefully cover the spill with a dry, inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels directly on the spill.
-
Collect: Gently sweep or scoop the absorbed material into a designated hazardous waste container.[5][18] Avoid creating dust.[18]
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[6]
-
Report: Report the incident to your laboratory supervisor and EHS office.
For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team or EHS.
Caption: Emergency Spill Response Decision Flowchart.
Part 5: Advanced Disposal Technologies & Principles
While direct disposal for laboratory-scale waste involves incineration via a licensed contractor, it is valuable for the scientific professional to understand the broader context of nitroaromatic compound treatment. These compounds are known environmental pollutants, and significant research has been dedicated to their degradation.[14][21][22]
-
Incineration: This is the most common and effective method for the complete destruction of organic hazardous waste, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[20]
-
Bioremediation: Research has identified various microorganisms capable of degrading nitroaromatic compounds under both aerobic and anaerobic conditions, often using nitroreductase enzymes.[21][23] This approach is being explored for treating contaminated wastewater and soil.[22][23]
-
Chemical Reduction: The use of zero-valent iron (Fe⁰) has been shown to effectively reduce the nitro group in nitroaromatic compounds to the corresponding amines, which may be more amenable to subsequent biodegradation.[24]
These advanced methods are typically employed on an industrial scale for wastewater treatment or environmental remediation and are not suitable for on-site laboratory use. They underscore the inherent hazards and persistence of these compounds, reinforcing the necessity of compliant disposal through professional channels.
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Personal protective equipment for handling 3-Methyl-2-nitrobenzaldehyde
Comprehensive Safety & Handling Guide: 3-Methyl-2-nitrobenzaldehyde
A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a substance like 3-Methyl-2-nitrobenzaldehyde can only be safely unlocked through a rigorous and deep understanding of its handling requirements. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe management of this compound. Our objective is to instill a culture of safety that becomes second nature, protecting both the researcher and the integrity of the research.
Hazard Analysis: Understanding the Intrinsic Risks
3-Methyl-2-nitrobenzaldehyde is an aromatic nitro compound, a class of chemicals that demands respect due to its potential physiological effects.[1] A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundational step in establishing a safe operational plan.[2] The primary risks are associated with its toxicity upon exposure through multiple routes and its irritant properties.[2]
Systemic exposure to aromatic nitro compounds, in general, can lead to conditions such as methaemoglobinaemia, characterized by a reduced oxygen-carrying capacity of the blood, with cyanosis (a bluish discoloration of the skin) being a key indicator. Therefore, preventing exposure is not merely a suggestion but an operational imperative.
Table 1: GHS Hazard Classification for 3-Methyl-2-nitrobenzaldehyde
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [2] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [3] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects | H412 | |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to safety, combining robust engineering controls with meticulously selected PPE, is mandatory. Skin absorption is a significant risk with aromatic nitro-compounds, making barrier protection a primary focus.[1] The following PPE is required for all personnel handling 3-Methyl-2-nitrobenzaldehyde.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
|---|---|---|
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles: Must be worn at all times and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] They provide a seal around the eyes to protect against dust and splashes. Face Shield: Required in addition to goggles when there is a significant risk of splashing.[4][6] This provides a secondary layer of protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection and incidental contact.[4] Always inspect gloves for tears or holes before each use.[7] Change gloves immediately upon contamination and wash hands thoroughly after removal.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, must be worn to protect against accidental spills and dust contamination.[4] It should be laundered separately from personal clothing.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust formation is likely or if work is being conducted outside of a certified chemical fume hood.[4] This mitigates the risk of inhaling the harmful compound.[2] |
Operational Plan for Safe Handling
A systematic, step-by-step workflow is critical to minimize exposure and prevent accidents. All manipulations of solid 3-Methyl-2-nitrobenzaldehyde should be performed within a certified chemical fume hood to control dust and vapors.[4][8]
Step-by-Step Handling Protocol
-
Preparation & Engineering Controls:
-
Confirm that a certified chemical fume hood is operational.
-
Ensure that an eyewash station and a safety shower are unobstructed and readily accessible.[4][7][8]
-
Designate a specific area within the hood for the handling of 3-Methyl-2-nitrobenzaldehyde to contain any potential contamination.
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
-
Weighing and Transfer:
-
During the Experiment:
-
Keep all containers with 3-Methyl-2-nitrobenzaldehyde clearly labeled with the chemical name and appropriate hazard warnings.[7]
-
Maintain good housekeeping within the fume hood. Clean up any minor spills immediately as per the protocol in Section 4.
-
Adhere to strict laboratory hygiene: do not eat, drink, or smoke in the laboratory.[4]
-
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
-
-
Storage:
Caption: Workflow for Safely Handling 3-Methyl-2-nitrobenzaldehyde.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the consequences of an accident.
-
Solid Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a hood, keep it running.[4]
-
Don PPE: Before cleaning, don all appropriate PPE, including respiratory protection.[4]
-
Contain & Clean: Carefully sweep up the material to avoid generating dust.[4][5] Place the spilled solid and all cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: If the victim is conscious, rinse their mouth and have them drink two glasses of water. Do not induce vomiting. Seek immediate medical attention.
-
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Decontamination: All glassware and equipment that have come into contact with 3-Methyl-2-nitrobenzaldehyde must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent (e.g., acetone, ethanol) in a designated waste container, followed by a standard wash.
-
Waste Disposal:
-
All waste, including the chemical itself, contaminated consumables (gloves, paper towels), and cleaning materials, must be treated as hazardous waste.[9]
-
Collect waste in compatible, sealed, and clearly labeled containers.[9]
-
Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.
-
Under no circumstances should this chemical or its containers be released into the environment or emptied into drains.[9]
-
By integrating these safety protocols into every aspect of your workflow, you build a foundation of trust and reliability in your research. The principles of expertise, authoritativeness, and trustworthiness (E-E-A-T) are as critical in the laboratory's safety culture as they are in its scientific output.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
